Homocysteine thiolactone
Description
Properties
IUPAC Name |
(3S)-3-aminothiolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWQWJKWBHZMDT-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-04-7 | |
| Record name | L-Homocysteine thiolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Role of Methionyl-tRNA Synthetase in Human Tumorigenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methionyl-tRNA synthetase (MARS), a crucial enzyme in protein synthesis, is increasingly recognized for its non-canonical roles in the development and progression of various human cancers. Beyond its fundamental function of ligating methionine to its cognate tRNA, MARS is implicated in key signaling pathways that drive tumor growth, proliferation, and metastasis. This guide provides an in-depth analysis of the mechanisms through which MARS contributes to tumorigenesis, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex signaling networks involved.
Non-Canonical Functions and Signaling Pathways
Aminoacyl-tRNA synthetases (aaRSs), including MARS, have emerged as versatile players with wide-ranging functions independent of their catalytic activity in protein synthesis.[1] These non-translational functions are pivotal in understanding their role in pathology, particularly in cancer.[1][2] MARS overexpression has been observed in several cancer types and is often associated with poor clinical outcomes.[3][4][5]
1.1. The mTORC1 Signaling Pathway
The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth, proliferation, and metabolism, often found to be hyperactivated in cancers.[6][7] mTORC1 integrates signals from various upstream stimuli, including growth factors and amino acid availability.[6][7][8]
MARS plays a significant role as a sensor for methionine availability, which is crucial for mTORC1 activation.[9] In the presence of sufficient methionine, MARS contributes to the activation of mTORC1 on the lysosomal surface. This activation is mediated through a series of interactions involving Rag GTPases.[8][9] Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[6][7][8] The relationship between MARS and mTORC1 activity has been noted as a potential therapeutic target in non-small cell lung cancer (NSCLC).[3]
1.2. Interaction with AIMP3 and DNA Damage Response
MARS plays a dual role by linking protein synthesis with the DNA damage response through its interaction with the aminoacyl-tRNA synthetase-interacting multifunctional protein-3 (AIMP3/p18).[10] AIMP3 is a potent tumor suppressor that translocates to the nucleus to participate in DNA repair upon damage.[10] Under normal conditions, MARS anchors AIMP3 in the cytoplasm. However, upon UV-induced stress, the kinase GCN2 phosphorylates MARS, causing a conformational change that leads to the release of AIMP3.[10] This release allows AIMP3 to move to the nucleus and exert its tumor-suppressive functions.[4][10] This mechanism couples the inhibition of translation with the activation of DNA repair, highlighting a sophisticated cellular stress response coordinated by MARS.
1.3. Role in Wnt Signaling
The canonical Wnt signaling pathway is fundamental in embryonic development and is frequently dysregulated in cancer.[11] Recent evidence suggests a link between methionine metabolism and Wnt signaling.[12] The universal methyl donor S-adenosylmethionine (SAM), which is directly derived from methionine, is required for protein arginine methylation, a process essential for Wnt signaling.[12] Depletion of methionine inhibits key steps in the Wnt pathway, such as the sequestration of GSK3 into multivesicular bodies.[12] While the direct role of MARS in this process is still under investigation, its central function in methionine sensing and utilization positions it as a potential regulator of Wnt-driven tumorigenesis by controlling the metabolic inputs required for the pathway's activity.
Quantitative Data on MARS Expression in Cancer
Elevated expression of MARS is a common feature in several malignancies and often correlates with poor patient prognosis.[4][5][13] This section summarizes key findings on MARS expression levels in different cancers.
| Cancer Type | Finding | Method | Significance | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | High MARS1 expression was associated with shorter median overall survival (15.2 vs. 17.2 months). | Immunohistochemistry (IHC) | High MARS1 is an independent poor prognostic factor. | [4][13] |
| Non-Small Cell Lung Cancer (NSCLC) | MARS was highly expressed in cells that had metastasized to lymph nodes. | Immunohistochemistry (IHC) | MARS may serve as a biomarker for cancer metastasis. | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | MARS overexpression is associated with poor clinical outcomes. | Not Specified | MARS is a potential therapeutic target. | [3] |
| Breast Cancer | Elevated MARS1 expression is associated with reduced overall survival. | Not Specified | MARS1 is a potential prognostic biomarker. | [4][5] |
| Various Cancers (TCGA Data) | MARS1 protein expression is detected at moderate to high levels in a majority of colorectal, breast, prostate, and lung cancers. | Immunohistochemistry (IHC) | Widespread expression suggests a broad role in tumorigenesis. | [14] |
Key Experimental Protocols
Investigating the role of MARS in cancer involves a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments cited in the literature.
3.1. Immunohistochemistry (IHC) for MARS Expression in Tumor Tissues
This protocol is used to detect and localize MARS protein expression within patient tumor samples.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Non-specific binding sites are blocked by incubating the sections with a protein block solution (e.g., 5% normal goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for MARS1 (e.g., rabbit polyclonal anti-MARS1) overnight at 4°C.
-
Secondary Antibody & Detection: After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.
-
Counterstaining & Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: Staining intensity and the percentage of positive cells are scored by a pathologist to determine the level of MARS expression.[4]
3.2. siRNA-Mediated Knockdown of MARS
This technique is used to specifically reduce MARS expression in cancer cell lines to study its functional consequences (e.g., on proliferation, migration, or signaling pathways).
-
Cell Culture: Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media to ~60-70% confluency in 6-well plates.
-
Transfection Preparation: Small interfering RNA (siRNA) targeting MARS mRNA and a non-targeting control siRNA are diluted in serum-free media. A lipid-based transfection reagent (e.g., Lipofectamine) is separately diluted in serum-free media.
-
Complex Formation: The diluted siRNA and transfection reagent are combined and incubated for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: The complexes are added dropwise to the cells. The cells are incubated for 4-6 hours, after which the medium is replaced with fresh complete medium.
-
Incubation & Analysis: Cells are incubated for 48-72 hours to allow for MARS protein depletion.
-
Validation: Knockdown efficiency is validated by Western blot or qRT-PCR analysis of MARS protein or mRNA levels, respectively.
-
Functional Assays: Following confirmation of knockdown, functional assays such as cell proliferation assays (e.g., MTT or colony formation) or cell migration assays (e.g., wound healing or transwell assays) are performed.
3.3. Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to demonstrate the physical interaction between MARS and other proteins (e.g., AIMP3) within the cell.
-
Cell Lysis: Cultured cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing: The cell lysate is incubated with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against the "bait" protein (e.g., anti-MARS antibody) overnight at 4°C with gentle rotation. A control immunoprecipitation is performed using a non-specific IgG antibody.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture and incubated to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the suspected interacting "prey" protein (e.g., anti-AIMP3 antibody) to confirm the interaction.
Implications for Drug Development
The non-canonical, pro-tumorigenic functions of MARS make it an attractive target for cancer therapy.[3][15] The development of small molecule inhibitors that specifically target MARS is an active area of research.[15][16] Such inhibitors could disrupt the signaling pathways that drive tumor growth and survival. For instance, inhibiting the MARS-mTORC1 axis could be a viable strategy in cancers with mTOR pathway hyperactivation. Furthermore, modulating the MARS-AIMP3 interaction could potentially enhance the cell's natural tumor-suppressive DNA damage response. As research continues to unravel the complex roles of MARS in cancer, the potential for targeted therapies that exploit these functions will undoubtedly grow.
References
- 1. Non-canonical or non-translational functions of aminoacyl-tRNA synthetases – The Chen Lab [publish.illinois.edu]
- 2. Roles of Aminoacyl-tRNA Synthetases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MARS1 methionyl-tRNA synthetase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Prediction of Prognosis in Pancreatic Cancer According to Methionyl-tRNA Synthetase 1 Expression as Determined by Immunohistochemical Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. mTORC1 - Wikipedia [en.wikipedia.org]
- 9. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 12. Canonical Wnt is inhibited by targeting one-carbon metabolism through methotrexate or methionine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prediction of Prognosis in Pancreatic Cancer According to Methionyl-tRNA Synthetase 1 Expression as Determined by Immunohistochemical Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of MARS1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 15. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Thioester Enigma: A Deep Dive into the Discovery and History of Homocysteine Thiolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocysteine thiolactone (HTL), a cyclic thioester of the non-proteinogenic amino acid homocysteine, has emerged from relative obscurity to become a molecule of significant interest in the fields of biochemistry, medicine, and drug development. Initially identified as a product of an elegant error-editing mechanism in protein synthesis, its reactivity and subsequent pathological implications have unveiled a complex role in human health and disease. This technical guide provides a comprehensive overview of the discovery and history of homocysteine thiolactone, detailing its enzymatic formation, its detrimental interaction with proteins, and the cellular mechanisms that have evolved to mitigate its toxicity. We will explore the key experimental findings that have shaped our understanding of this enigmatic molecule, present quantitative data to contextualize its biological concentrations, and provide diagrams to illustrate the critical pathways involved in its metabolism and mechanism of action.
The Genesis of a Reactive Metabolite: Discovery and Early Synthesis
The story of homocysteine thiolactone is intrinsically linked to the broader history of homocysteine itself, which was first described in 1932 by Vincent du Vigneaud.[1] However, the existence of its cyclic, reactive form, the thiolactone, was not immediately apparent. Early chemical synthesis of homocysteine thiolactone was achieved in 1935 through the treatment of homocysteine with strong acidic solutions.[2] A later method, reported in 1934, involved boiling methionine with hydriodic acid, which quantitatively yielded a racemic mixture of D,L-homocysteine thiolactone.[2] These early chemical syntheses provided the essential tools for researchers to begin investigating the properties and potential biological relevance of this compound.
The pivotal discovery of the biological synthesis of homocysteine thiolactone came from the study of aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their cognate amino acids for protein synthesis.[3] It was found that methionyl-tRNA synthetase (MetRS), in an elegant "error-editing" or "proofreading" reaction, prevents the misincorporation of homocysteine into proteins.[3][4][5] Due to its structural similarity to methionine, homocysteine can be mistakenly activated by MetRS to form homocysteinyl-adenylate (Hcy~AMP).[1][6] However, instead of being transferred to tRNA, the thiol group of homocysteine attacks the activated carboxyl group, leading to the formation of the stable, five-membered ring of homocysteine thiolactone and the release of AMP.[1][6] This intramolecular cyclization effectively edits out the incorrect amino acid, preserving the fidelity of protein translation.[6] This crucial discovery, demonstrating that HTL is a natural metabolic product, opened the floodgates for investigating its physiological and pathological roles.
The "Homocysteinylation" Hypothesis: A Mechanism of Toxicity
The very stability and reactivity that make homocysteine thiolactone an effective byproduct of an editing mechanism also render it a potentially toxic molecule. The "homocysteine thiolactone theory" of homocysteine toxicity posits that the harmful effects of elevated homocysteine are, in large part, mediated by the formation of HTL.[1][6] The thioester bond in HTL is susceptible to nucleophilic attack, particularly from the ε-amino groups of lysine residues in proteins.[4] This non-enzymatic reaction, termed N-homocysteinylation , results in the formation of a stable isopeptide bond, covalently attaching a homocysteine moiety to the protein.[4][7]
This post-translational modification can have profound consequences for protein structure and function.[7] N-homocysteinylation can alter a protein's charge, conformation, and susceptibility to aggregation, leading to impaired biological activity and the generation of neo-antigens that can trigger an autoimmune response.[7][8][9] Numerous studies have demonstrated the detrimental effects of N-homocysteinylation on a variety of proteins, linking it to the pathophysiology of cardiovascular diseases, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and atherosclerosis.[1][4][10][11]
Cellular Defense: The Enzymatic Hydrolysis of a Toxic Thioester
Given the inherent dangers of homocysteine thiolactone, it is not surprising that organisms have evolved enzymatic defenses to detoxify this reactive metabolite. Several enzymes, collectively known as homocysteine thiolactonases or HTLases, have been identified that catalyze the hydrolysis of HTL back to the less reactive homocysteine.[2][12]
Key enzymes involved in HTL detoxification include:
-
Paraoxonase 1 (PON1): This enzyme, primarily associated with high-density lipoprotein (HDL) in the plasma, plays a significant role in hydrolyzing HTL in the circulation.[10][12] Studies in PON1 knockout mice have shown increased levels of HTL and greater susceptibility to its neurotoxic effects.[10]
-
Bleomycin Hydrolase (BLMH): A cytosolic enzyme that also exhibits HTLase activity, contributing to the intracellular detoxification of homocysteine thiolactone.[1][2]
-
Biphenyl Hydrolase-Like Protein (BPHL): This enzyme has also been identified as having the capacity to hydrolyze HTL.[2]
-
Human Carboxylesterase 1 (hCES1): More recently, hCES1 has been identified as a novel HTL hydrolase, with studies exploring the impact of its genetic variants on catalytic activity.[13]
The existence of these detoxifying enzymes underscores the biological importance of regulating HTL levels and protecting against the deleterious consequences of protein N-homocysteinylation.
Quantitative Perspectives: Homocysteine Thiolactone in Biological Systems
The concentration of homocysteine thiolactone in biological fluids and tissues is a critical factor in its potential for toxicity. Under normal physiological conditions, HTL levels are kept low through the action of detoxifying enzymes. However, in conditions of hyperhomocysteinemia, often caused by genetic defects in enzymes of methionine metabolism or deficiencies in B vitamins (folate, B6, and B12), the production of HTL can overwhelm the detoxification capacity, leading to its accumulation.[1][9]
| Biological Sample | Condition | Homocysteine Thiolactone Concentration | Reference |
| Human Plasma | Healthy | Undetectable to low nM | [14] |
| Human Plasma | Hyperhomocysteinemia (CBS or MTHFR mutations) | Elevated | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 80 µmol/L [³⁵S]Hcy, 20 µmol/L Met | ~1 µmol/L [³⁵S]Hcy thiolactone | [15] |
| Mouse Brain | Wild Type | Baseline | [10] |
| Mouse Brain | Pon1-/- | 1.5-fold increase vs. Wild Type (p = 0.047) | [10] |
| Mouse Urine | Wild Type | Baseline | [10] |
| Mouse Urine | Pon1-/- | 2.4-fold increase vs. Wild Type (p = 0.047) | [10] |
Table 1: Representative concentrations of homocysteine thiolactone in various biological samples and conditions.
Experimental Methodologies
The study of homocysteine thiolactone has necessitated the development of sensitive and specific analytical methods for its detection and quantification, as well as techniques to identify N-homocysteinylated proteins.
Quantification of Homocysteine Thiolactone
A common method for the determination of homocysteine thiolactone in biological samples involves the following steps:[14]
-
Sample Preparation: Separation of HTL from macromolecules by ultrafiltration.
-
Chromatographic Separation: High-pressure liquid chromatography (HPLC) using either a reverse-phase or a cation-exchange micro-bore column.
-
Detection: Monitoring the absorbance at 240 nm, which corresponds to the maximum UV absorbance of HTL. The sensitivity of this method can reach the picomole level.[14]
More recent methods have utilized fluorimetric detection following online hydrolysis and derivatization, offering high sensitivity and automation.[16]
Detection of N-Homocysteinylated Proteins
Identifying proteins targeted by N-homocysteinylation is crucial for understanding the molecular basis of HTL toxicity. A general workflow for this is as follows:
-
In vitro or in vivo Homocysteinylation: Proteins of interest or whole-cell lysates are incubated with HTL, or cells are cultured in the presence of high levels of homocysteine to induce endogenous HTL formation.[17]
-
Protein Digestion: The protein mixture is digested into smaller peptides, typically using trypsin.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify peptides that have been modified with a homocysteine moiety on a lysine residue. This is detected as a specific mass shift.
Signaling Pathways and Logical Relationships
The formation and detoxification of homocysteine thiolactone are embedded within the broader context of methionine metabolism. The following diagrams illustrate these key pathways and relationships.
Figure 1: Overview of homocysteine metabolism and the formation of homocysteine thiolactone.
Figure 2: Detoxification of homocysteine thiolactone and its pathological consequences.
Conclusion and Future Directions
The journey of homocysteine thiolactone from a biochemical curiosity to a recognized player in human pathology is a testament to the intricate and sometimes perilous nature of metabolic pathways. Its discovery as a byproduct of a crucial error-editing mechanism highlights the elegant solutions that have evolved to ensure biological fidelity. However, the inherent reactivity of this thioester also serves as a stark reminder of the potential for metabolic dysregulation to cause cellular damage.
For researchers and drug development professionals, homocysteine thiolactone presents several intriguing avenues for future exploration. The development of potent and specific inhibitors of HTL formation, or enhancers of its detoxification, could offer novel therapeutic strategies for managing hyperhomocysteinemia and its associated pathologies. Furthermore, the use of N-homocysteinylated proteins as biomarkers could provide valuable diagnostic and prognostic tools. A deeper understanding of the structural and functional consequences of N-homocysteinylation on specific protein targets will continue to unravel the complex mechanisms by which this once-overlooked metabolite exerts its profound biological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 5. Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins | PLOS One [journals.plos.org]
- 8. Molecular basis of homocysteine toxicity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathophysiological consequences of homocysteine excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and neurotoxicity of homocysteine thiolactone in mice: evidence for a protective role of paraoxonase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homocysteine thiolactone: Significance and symbolism [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Homocysteine Thiolactone: A Pivotal Molecule in Prebiotic Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homocysteine thiolactone (HTL), a cyclic thioester of the non-proteinogenic amino acid homocysteine, has emerged as a molecule of significant interest in the field of prebiotic chemistry. Its intrinsic reactivity and plausible formation under early Earth conditions position it as a key intermediate in the non-ribosomal synthesis of peptides, a crucial step towards the origin of life. This technical guide provides a comprehensive overview of the formation, stability, and reactivity of homocysteine thiolactone, with a focus on its role in the prebiotic synthesis of peptides. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough understanding of HTL's potential significance in the molecular evolution that led to life.
Introduction
The transition from a mixture of simple organic molecules to self-replicating systems is a central question in origin of life research. The formation of peptides, the building blocks of proteins, is a critical step in this process. In the absence of sophisticated biological machinery like the ribosome, alternative chemical pathways for peptide bond formation were necessary. The "thioester world" hypothesis posits that thioesters, energy-rich compounds, could have played a crucial role in prebiotic peptide synthesis.[1] Homocysteine thiolactone, a stable, intramolecular thioester, is a compelling candidate for such a role.[1][2]
Unlike its linear counterparts, the cyclic nature of HTL provides it with enhanced stability, particularly in acidic to neutral aqueous environments, which were likely prevalent on the primitive Earth.[2][3] This stability would have allowed for its accumulation in prebiotic settings. Crucially, HTL can be "activated" for reaction with amines and amino acids under slightly alkaline conditions, leading to the formation of dipeptides and potentially longer peptide chains.[1][4] This guide delves into the fundamental chemistry of homocysteine thiolactone in a prebiotic context, providing the technical details necessary for researchers to explore this fascinating area.
Prebiotic Formation and Stability of Homocysteine Thiolactone
The plausibility of homocysteine thiolactone's involvement in prebiotic chemistry is underpinned by its potential formation from simple precursors under early Earth conditions. Two primary pathways have been proposed: the cyclization of homocysteine and the direct formation from its Strecker precursor, an aminonitrile.[2][4]
Formation Pathways
-
Cyclization of Homocysteine: In an acidic aqueous medium, homocysteine can undergo intramolecular cyclization to form homocysteine thiolactone.[1][4] This reaction is favored at lower pH values.
-
From the Strecker Precursor: It has been demonstrated that HTL can form directly from the aminonitrile precursor of homocysteine.[2][5] This aminonitrile could have been synthesized via the Strecker reaction of 3-mercaptopropanal, ammonia, and cyanide, all plausible prebiotic molecules.[2] The aminonitrile rapidly cyclizes to the more stable thiolactone in aqueous solution.[2][5]
Stability of Homocysteine Thiolactone
The stability of HTL is highly dependent on pH. It is notably stable in acidic and neutral water, which would have allowed it to persist and accumulate in the prebiotic environment.[2][3] Under alkaline conditions, the thiolactone ring is susceptible to hydrolysis, regenerating homocysteine.[4] However, its half-life at a slightly basic pH of around 8 is still significant enough to allow for reactions with other molecules.[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the formation and reactivity of homocysteine thiolactone under prebiotic-like conditions.
Table 1: Formation of Homocysteine Thiolactone from Homocysteine [4]
| Temperature (°C) | pH | % Homocysteine Thiolactone |
| 25 | 1 | 40 |
| 25 | 2 | 25 |
| 25 | 3 | 10 |
| 45 | 1 | 50 |
| 45 | 2 | 35 |
| 45 | 3 | 15 |
| 65 | 1 | 60 |
| 65 | 2 | 45 |
| 65 | 3 | 20 |
Table 2: Dipeptide Formation from Homocysteine Thiolactone and Amino Acids [4]
Reaction Conditions: 45 °C, 68 hours, pH 8 (buffered with NaHCO₃)
| Amino Acid | % Conversion to Dipeptide |
| Glycine | 75 |
| Alanine | 70 |
| Valine | 60 |
| Serine | 65 |
| Aspartic Acid | 55 |
| Histidine | 80 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows described in this guide.
Chemical Pathways
References
- 1. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective | Semantic Scholar [semanticscholar.org]
- 4. Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Homocysteine Thiolactone: A Versatile Precursor for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine thiolactone (HTL) is a cyclic thioester of the non-proteinogenic amino acid homocysteine.[1] Biologically, it is formed as a byproduct of the methionine synthesis proofreading mechanism, and elevated levels are associated with various diseases.[2] Beyond its biological significance, HTL has emerged as a valuable and versatile building block in organic synthesis. Its dual functionality, possessing both a reactive primary amine and an electrophilic thiolactone ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemistry of homocysteine thiolactone and its applications as a precursor in the synthesis of a wide array of organic molecules, with a particular focus on its utility in polymer chemistry and drug development.
Chemical Properties and Reactivity
Homocysteine thiolactone's synthetic utility stems from the presence of two key reactive sites: the α-amino group and the thiolactone ring. This dual reactivity allows for selective modifications at either position, or simultaneous reactions, leading to the formation of complex molecular architectures.
The primary amine group can undergo typical amine reactions such as acylation, alkylation, and condensation with aldehydes.[3] The thiolactone ring is susceptible to nucleophilic attack, primarily by amines, which leads to ring-opening and the formation of an amide bond with the concomitant release of a free thiol group.[4] This "masked" thiol functionality is a key feature of HTL's reactivity, enabling its use in thiol-ene "click" chemistry and for the introduction of sulfhydryl groups into molecules under mild conditions.
Key Synthetic Transformations and Quantitative Data
Homocysteine thiolactone serves as a precursor in a variety of important synthetic transformations. The following tables summarize quantitative data for some of the most common reactions.
N-Acylation Reactions
The primary amine of homocysteine thiolactone can be readily acylated to introduce a wide range of functional groups. This is a crucial step for modifying the properties of HTL and for preparing monomers for polymerization.
| Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acryloyl chloride | H₂O/1,4-dioxane | NaHCO₃ | 0 to RT | Overnight | - | [5] |
| Acetyl chloride | Glacial acetic acid | Silver acetate | RT | 0.5 | - | |
| Itaconic anhydride | Water | - | RT | - | - | [2] |
| O-acetyl homoserine | DMAc | CH₃COSK | 150 | 4 | 66 | [1] |
Aminolysis (Ring-Opening) Reactions
The reaction of the thiolactone ring with primary amines is a cornerstone of HTL chemistry, leading to the formation of N-substituted homocysteine amides with a free thiol group.
| Amine | Solvent | pH | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Aminoacetonitrile | D₂O | 6 | RT | 24 | ~25 | [6] |
| n-Butylamine | THF | - | RT | - | - | [7][8] |
| Benzylamine | - | - | - | - | - | [3] |
| Nisin (Lysine residues) | 0.1 M Sodium Phosphate Buffer (4 M Urea) | 3.0 | 60 | 6 | 6.3 (degree of N-homocysteinylation) | [9] |
Polymerization Reactions
N-acylated homocysteine thiolactone derivatives, particularly acrylamides, are valuable monomers for the synthesis of functional polymers.
| Monomer | Polymerization Method | Initiator | Solvent | Temperature (°C) | Reference |
| DL-homocysteine thiolactone acrylamide | Microwave-assisted surface-initiated polymerization | Azo-based silane | DMSO | 110 | [5] |
| β-N-homocysteine thiolactyl itaconamic acid | Free radical polymerization | - | - | - | [2] |
| α,β-N,N′-homocysteine thiolactyl itaconamide | Free radical polymerization | - | - | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving homocysteine thiolactone.
Synthesis of N-Acetyl-DL-homocysteine Thiolactone
Materials:
-
O-acetyl homoserine (10 g, 62 mmol)
-
Potassium thioacetate (CH₃COSK) (14 g, 122.7 mmol)
-
N,N-Dimethylacetamide (DMAc) (30 mL)
-
Column chromatography supplies (e.g., silica gel, appropriate solvents)
Procedure: [1]
-
Dissolve O-acetyl homoserine in DMAc in a round-bottom flask.
-
Add potassium thioacetate to the solution at room temperature.
-
Heat the reaction mixture to 150 °C and maintain for 4 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield N-acetyl homocysteine thiolactone.
-
Yield: 6.56 g (66%).
Synthesis of DL-Homocysteine Thiolactone Acrylamide Monomer
Materials:
-
DL-homocysteine thiolactone hydrochloride (5.0 g, 32.5 mmol)
-
Sodium bicarbonate (NaHCO₃) (13.66 g, 162.7 mmol)
-
Deionized water
-
1,4-Dioxane
-
Acryloyl chloride (5.8 g, 65.1 mmol)
-
Brine
-
Ethyl acetate (EtOAc)
Procedure: [5]
-
Prepare a 1:1 (v/v) solution of deionized water and 1,4-dioxane.
-
In an ice-cooled flask, dissolve DL-homocysteine thiolactone hydrochloride in 70 mL of the water/dioxane solution.
-
Add sodium bicarbonate to the solution and stir for 30 minutes at 0 °C.
-
Add acryloyl chloride dropwise to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add 70 mL of brine to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the monomer.
General Procedure for Aminolysis of Homocysteine Thiolactone
Materials:
-
Homocysteine thiolactone
-
Primary amine (e.g., benzylamine)
-
Stirring apparatus
-
Purification supplies (e.g., column chromatography, recrystallization solvents)
Procedure:
-
Dissolve homocysteine thiolactone in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting N-substituted homocysteine amide by column chromatography or recrystallization to remove any unreacted starting materials and byproducts.
Signaling Pathways and Experimental Workflows
The reactivity of homocysteine thiolactone is central to both biological signaling and synthetic workflows. The following diagrams, generated using the DOT language, illustrate these processes.
References
- 1. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]
- 2. Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computational Study and Kinetic Analysis of the Aminolysis of Thiolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The modification of nisin with homocysteine thiolactone and its effect on antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
The Silent Menace: A Technical Guide to the Cellular Mechanisms of Homocysteine Thiolactone Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine, is increasingly recognized as a key mediator of cellular toxicity associated with hyperhomocysteinemia. Elevated levels of its precursor, homocysteine, are an independent risk factor for a spectrum of pathologies, including cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth exploration of the core cellular mechanisms underlying HTL toxicity. We delve into the molecular pathways affected by HTL, including protein N-homocysteinylation, endoplasmic reticulum stress, oxidative stress, mitochondrial dysfunction, and apoptosis. This guide offers a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers and drug development professionals in their efforts to understand and combat the detrimental effects of this toxic metabolite.
Introduction: The Formation and Significance of Homocysteine Thiolactone
Homocysteine, a non-proteinogenic amino acid, is a critical intermediate in methionine metabolism. Under normal physiological conditions, homocysteine is remethylated to methionine or transsulfurated to cysteine. However, in a crucial error-editing step during protein synthesis, methionyl-tRNA synthetase can mistakenly recognize homocysteine and convert it into the highly reactive homocysteine thiolactone (HTL).[1] While this mechanism prevents the direct incorporation of homocysteine into proteins, the resulting HTL poses a significant threat to cellular homeostasis.[1]
HTL is significantly more toxic than homocysteine itself.[1] Its high reactivity stems from the strained five-membered ring containing a thioester bond, making it susceptible to nucleophilic attack. This reactivity is the primary driver of its cytotoxic effects. This guide will dissect the multifaceted mechanisms through which HTL exerts its toxicity at the cellular level.
Core Cellular Mechanisms of Homocysteine Thiolactone Toxicity
The toxicity of HTL is not mediated by a single pathway but rather a cascade of interconnected cellular events. The principal mechanisms include:
-
Protein N-homocysteinylation: The most well-characterized mechanism of HTL toxicity is the covalent modification of protein lysine residues, a process termed N-homocysteinylation.[1] This irreversible modification alters protein structure, function, and can lead to aggregation.[2]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and aggregated N-homocysteinylated proteins in the ER lumen triggers the unfolded protein response (UPR), a state of ER stress.[3]
-
Oxidative Stress: HTL can induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[4]
-
Mitochondrial Dysfunction: Mitochondria are key targets of HTL-induced toxicity, leading to impaired energy metabolism and the initiation of apoptotic pathways.
-
Apoptosis: The culmination of these cellular insults often leads to programmed cell death, or apoptosis.[5]
Protein N-homocysteinylation: A Gateway to Cellular Dysfunction
The primary amino group of lysine residues in proteins acts as a nucleophile, attacking the carbonyl carbon of HTL. This results in the formation of an isopeptide bond and the incorporation of a homocysteine moiety onto the protein. This modification has profound consequences:
-
Altered Protein Structure and Function: N-homocysteinylation can disrupt the native conformation of proteins, leading to loss of biological activity.[2]
-
Protein Aggregation: The introduction of a free thiol group from the homocysteine moiety can promote the formation of intermolecular disulfide bonds, leading to the formation of protein aggregates.[2][6] These aggregates can be cytotoxic and contribute to the pathology of various diseases.
Endoplasmic Reticulum Stress and the Unfolded Protein Response
The ER is responsible for the proper folding and modification of a significant portion of the cellular proteome. The accumulation of N-homocysteinylated proteins disrupts ER homeostasis, leading to ER stress and the activation of the UPR. The UPR is a complex signaling network initiated by three ER-resident transmembrane proteins:
-
IRE1 (Inositol-requiring enzyme 1): An endonuclease that, upon activation, splices the mRNA of the transcription factor XBP1.
-
PERK (PKR-like ER kinase): A kinase that phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis.
-
ATF6 (Activating transcription factor 6): A transcription factor that translocates to the Golgi apparatus for cleavage and subsequent activation.
Chronic ER stress, as induced by HTL, can overwhelm the adaptive capacity of the UPR, leading to the activation of pro-apoptotic pathways.[3]
Oxidative Stress: The Radical Effect
HTL has been shown to induce oxidative stress, although the precise mechanisms are still under investigation. One proposed mechanism involves the auto-oxidation of the free thiol group of N-homocysteinylated proteins, which can generate superoxide radicals and other ROS. This increase in oxidative stress can damage cellular components and further exacerbate ER stress and mitochondrial dysfunction.[4]
Mitochondrial Dysfunction: The Energy Crisis
Mitochondria are central to cellular energy production and are also key regulators of apoptosis. HTL can impair mitochondrial function through several mechanisms:
-
Disruption of the Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and a critical event in the initiation of apoptosis.[5]
-
Increased Mitochondrial ROS Production: Dysfunctional mitochondria can become a significant source of ROS, creating a vicious cycle of oxidative damage.
-
Release of Pro-apoptotic Factors: Damage to the mitochondrial outer membrane can lead to the release of cytochrome c and other pro-apoptotic factors into the cytosol.
Apoptosis: The Final Execution
The culmination of protein damage, ER stress, oxidative stress, and mitochondrial dysfunction is often the induction of apoptosis. HTL has been shown to induce apoptosis in a variety of cell types, including endothelial cells.[5] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, ultimately leading to the activation of caspases, a family of proteases that execute the final stages of cell death. Interestingly, some studies have reported a caspase-independent apoptotic pathway induced by HTL in vascular endothelial cells.[5]
Quantitative Data on Homocysteine Thiolactone Toxicity
The following tables summarize key quantitative data related to the cellular toxicity of homocysteine thiolactone.
Table 1: In Vitro Concentrations of Homocysteine Thiolactone and Observed Effects
| Cell Type | Concentration | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50-200 µM | Induction of apoptosis | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | Reduced cell viability | [4] |
| Bovine Pancreatic Insulin (in vitro) | 0-500 µM | Dose-dependent structural alteration and aggregation | [2] |
| Ribonuclease-A and Lysozyme (in vitro) | 250-1000 µM | Formation of cross-linked oligomers | [6] |
| ARPE-19 cells | 500 nM | No significant cell death at 24h | [7] |
Table 2: Physiological and Pathological Concentrations of Homocysteine and Homocysteine Thiolactone
| Analyte | Condition | Concentration Range | Reference |
| Homocysteine (Plasma) | Normal | 5-15 µM | [8] |
| Homocysteine (Plasma) | Mild Hyperhomocysteinemia | 15-30 µM | [8] |
| Homocysteine (Plasma) | Moderate Hyperhomocysteinemia | 30-100 µM | [8] |
| Homocysteine (Plasma) | Severe Hyperhomocysteinemia | >100 µM | [8] |
| Homocysteine Thiolactone (Plasma) | Healthy Individuals | 0-34.8 nM | [9] |
| Homocysteine Thiolactone (Plasma) | Patients with CBS or MTHFR deficiency | Can be significantly elevated | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Assessment of Protein N-homocysteinylation by Mass Spectrometry
Objective: To identify and quantify N-homocysteinylated lysine residues in proteins.
Protocol:
-
Protein Incubation with HTL:
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by alkylation of free thiols with iodoacetamide (IAA) or methyl methanethiosulfonate (MMTS). The mass increase due to N-homocysteinylation will depend on the alkylating agent used (e.g., 174 Da for S-carbamidomethyl-Hcy-Lys with IAA, or 163 Da for S-methylthio-Hcy-Lys with MMTS).[11]
-
Proteolytic Digestion: Digest the protein sample with a protease such as trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using a C18 solid-phase extraction column.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify N-homocysteinylated peptides by searching the MS/MS data against a protein database, specifying the mass modification on lysine residues corresponding to the specific reduction and alkylation chemistry used.
-
Western Blot Analysis of ER Stress Markers
Objective: To detect the upregulation of key ER stress marker proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with HTL at various concentrations and for different time points. Include positive controls for ER stress induction (e.g., tunicamycin or thapsigargin).
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for ER stress markers such as GRP78 (BiP), CHOP (GADD153), and the cleaved form of ATF6.[3][12] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess changes in mitochondrial membrane potential using a fluorescent probe.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a suitable format for analysis (e.g., 96-well plate for plate reader analysis, or on coverslips for microscopy).
-
Treat cells with HTL at desired concentrations and for various durations. Include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).
-
-
Staining with a Fluorescent Probe:
-
TMRE (Tetramethylrhodamine, Ethyl Ester):
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide):
-
Prepare a working solution of JC-1 in pre-warmed cell culture medium.
-
Incubate the cells with the JC-1 solution according to the manufacturer's protocol.
-
-
-
Analysis:
-
Fluorescence Microscopy:
-
Wash the cells with pre-warmed PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen dye. For TMRE, use an excitation/emission of ~549/575 nm.[13] For JC-1, capture both green (~529 nm emission) and red (~590 nm emission) fluorescence.
-
-
Flow Cytometry:
-
Harvest the cells and resuspend them in PBS.
-
Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channels. For JC-1, a shift from red to green fluorescence indicates depolarization.
-
-
Plate Reader:
-
Wash the cells in the 96-well plate with PBS.
-
Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.
Signaling Pathways
Caption: Overview of the cellular toxicity pathways induced by homocysteine thiolactone.
Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.
Experimental Workflows
Caption: Experimental workflow for Western blot analysis of ER stress markers.
Caption: Experimental workflow for measuring mitochondrial membrane potential.
Conclusion
Homocysteine thiolactone is a potent cytotoxic metabolite that orchestrates a complex and interconnected series of events leading to cellular dysfunction and death. The primary insult of protein N-homocysteinylation triggers a domino effect, including ER stress, oxidative stress, and mitochondrial impairment, ultimately culminating in apoptosis. A thorough understanding of these intricate mechanisms is paramount for the development of novel therapeutic strategies aimed at mitigating the pathological consequences of hyperhomocysteinemia. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of HTL toxicity and for drug development professionals seeking to identify and validate new therapeutic targets. The provided quantitative data, detailed protocols, and pathway visualizations are intended to facilitate further investigation into this critical area of cellular toxicology.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of homocysteine thiolactone on structure and aggregation propensity of bovine pancreatic insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of endoplasmic reticulum stress in endothelial dysfunction induced by homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tongxinluo Prevents Endothelial Dysfunction Induced by Homocysteine Thiolactone In Vivo via Suppression of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homocysteine-thiolactone induces caspase-independent vascular endothelial cell death with apoptotic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionally active cross-linked protein oligomers formed by homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperhomocysteinemia - Wikipedia [en.wikipedia.org]
- 9. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to Intracellular vs. Extracellular Homocysteine Thiolactone Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine thiolactone (HTL) is a reactive cyclic thioester of the amino acid homocysteine.[1] It is not incorporated into proteins during translation; instead, it is an aberrant metabolite formed from homocysteine through an error-editing mechanism of methionyl-tRNA synthetase (MetRS).[2][3] This process serves to prevent the wrongful incorporation of homocysteine into proteins.[2] Despite this editing function, the formation of HTL is the first step in a pathway that can lead to protein damage and has been implicated in a variety of human diseases, including cardiovascular and neurodegenerative disorders.[4][5]
The toxicity of HTL stems from its high reactivity, which allows it to acylate the free amino groups of protein lysine residues, a post-translational modification known as N-homocysteinylation.[2][6][7] This modification can alter the structure and function of proteins, leading to cellular damage and autoimmune responses.[1][7] Because HTL is a neutral molecule at physiological pH, it can diffuse through cell membranes, allowing it to modify both intracellular and extracellular proteins.[1] This guide provides a comprehensive overview of the differences and interplay between intracellular and extracellular HTL levels, the factors that influence them, and the methodologies for their quantification.
Data Presentation: Quantitative Levels of Homocysteine Thiolactone
The concentration of homocysteine thiolactone varies significantly between different biological compartments and is influenced by the overall homocysteine levels.[8]
| Biological Sample | Compartment | Reported Concentration / Level | Reference |
| Human Plasma | Extracellular | 0 to 34.8 nM (Average: 2.82 ± 6.13 nM in healthy subjects) | [9] |
| Human Plasma | Extracellular | 18 and 25 nmol/L in two samples | [10] |
| Human Plasma | Extracellular | Represents 0 to 0.28% of total plasma homocysteine | [9] |
| Human Urine | Extracellular | <0.01 to 0.163 nmol/mL ( | [11] |
| Human Urine | Extracellular | 36.67 to 693.12 nmol/L | [12] |
| Human Saliva | Extracellular | Levels are not positively correlated with urinary HTL levels | [13] |
| Human Umbilical Vein Endothelial Cells (HUVEC) Culture Media | Extracellular | Up to 4 µmol/L (representing up to 5% of exogenous homocysteine) | [14] |
| Human Cell Cultures | Intracellular/Secreted | Levels are directly related to homocysteine levels | [8] |
Factors Influencing Homocysteine Thiolactone Levels
Both intracellular and extracellular levels of HTL are dynamically regulated by a variety of metabolic factors and enzymatic activities.
-
Homocysteine and Methionine Concentrations: The synthesis of HTL is directly proportional to the concentration of homocysteine and inversely proportional to the concentration of methionine, implicating the involvement of methionyl-tRNA synthetase.[14][15]
-
Vitamin Status: Deficiencies in folic acid and other B vitamins (B6, B12), which are crucial for homocysteine remethylation to methionine, lead to increased homocysteine levels and consequently, elevated HTL formation.[1][16]
-
Genetic Deficiencies: Inborn errors of metabolism, such as deficiencies in cystathionine β-synthase (CBS) or methylenetetrahydrofolate reductase (MTHFR), result in hyperhomocysteinemia and significantly increased levels of N-homocysteinylated proteins, a surrogate marker for elevated HTL.[1]
-
Enzymatic Hydrolysis and Detoxification: The body has protective mechanisms to detoxify HTL.
-
Paraoxonase 1 (PON1): This HDL-associated enzyme is a major extracellular hydrolase of HTL, breaking it down to homocysteine.[17][18][19] Low PON1 activity is associated with increased protein N-homocysteinylation.[20]
-
Bleomycin Hydrolase (BLMH): This is a cytoplasmic enzyme that also hydrolyzes HTL, providing an intracellular detoxification pathway.[4][21]
-
Biphenyl Hydrolase-Like (BPHL): A mitochondrial enzyme that contributes to HTL detoxification.[21]
-
-
Renal Function: A significant amount of HTL is removed from the body via renal excretion.[1][11]
Signaling Pathways and Logical Relationships
Experimental Protocols for Homocysteine Thiolactone Quantification
Accurate quantification of HTL in biological samples is challenging but essential for research. Several robust methods have been developed, primarily relying on chromatography coupled with sensitive detection techniques.
General Experimental Workflow
Sample Preparation
Proper sample preparation is critical to remove interfering substances and concentrate the analyte.
-
Plasma/Serum:
-
Ultrafiltration: Samples are first subjected to ultrafiltration to separate HTL from macromolecules like proteins.[8][9]
-
Liquid-Liquid Extraction (LLE): The ultrafiltrate is then often extracted with an organic solvent mixture, such as chloroform/methanol, to selectively isolate the more lipophilic HTL.[9][13]
-
Solid-Phase Extraction (SPE): Alternatively, silica-based SPE can be used for purification.[10]
-
-
Urine:
-
Cell Cultures (Media and Lysates):
-
Media (Extracellular): The culture supernatant is treated similarly to plasma, starting with ultrafiltration to remove proteins.[8][14]
-
Lysates (Intracellular): Cells are harvested and lysed. The lysate is then centrifuged to pellet debris, and the supernatant is subjected to ultrafiltration and extraction.
-
Analytical Methodologies
A. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates HTL from other small molecules based on its physicochemical properties. Quantification is achieved using either UV or fluorescence detectors.[8]
-
Protocol Outline (HPLC with Fluorescence Detection):
-
Separation: A cation exchange or reverse-phase microbore column is used for separation.[9][22]
-
Post-column Derivatization: After separation, the column effluent is mixed with a reagent that reacts with HTL to produce a fluorescent product. A common method involves alkaline hydrolysis of the thiolactone ring to yield homocysteine, which then reacts with ortho-phthalaldehyde (OPA) to form a stable, highly fluorescent derivative.[9][22]
-
Detection: The fluorescent product is detected at its specific excitation and emission wavelengths.
-
Sensitivity: This method is highly sensitive, with limits of detection in the nanomolar (nM) range.[9]
-
-
Protocol Outline (HPLC with UV Detection):
-
Pre-column Derivatization: To enhance UV detectability, HTL can be derivatized before injection. For example, derivatization with 1-benzyl-2-chloropyridinium bromide creates a product with strong UV absorbance.[12]
-
Separation: A reverse-phase column (e.g., C18) is used with a gradient elution of acetonitrile in an acidic mobile phase (e.g., 0.1% acetic acid).[12]
-
Detection: The derivatized HTL is monitored at its absorbance maximum (e.g., 316 nm).[12]
-
Sensitivity: The limit of quantification is typically in the nanomolar (nmol/L) range.[12]
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This technique offers high selectivity and sensitivity. HTL must be chemically derivatized to make it volatile for gas chromatography.
-
Protocol Outline:
-
Sample Preparation: Includes extraction as described above, followed by complete drying of the sample (lyophilization).[10][13]
-
Derivatization: The dried extract is treated with a derivatizing agent. Common agents include:
-
Separation: The derivatized sample is injected into the GC, where it is separated on a capillary column.[11]
-
Detection: The mass spectrometer is used for detection, often in negative chemical ionization (NCI) mode for high sensitivity or electron impact (EI) mode.[10][11] Quantification is performed using single-ion monitoring (SIM) of characteristic fragment ions, with a deuterated internal standard (e.g., d4-HTL) used for accuracy.[10]
-
Sensitivity: Limits of quantification are typically in the low nanomolar (nmol/L) or high picomolar (pmol/mL) range.[10][11]
-
Conclusion
Homocysteine thiolactone is a critical, yet often overlooked, metabolite in homocysteine-related pathology. Its ability to freely cross cell membranes allows it to exert damaging effects in both intracellular and extracellular environments through the N-homocysteinylation of proteins. The levels of HTL are a complex interplay between its synthesis, driven by homocysteine concentrations, and its clearance by enzymatic hydrolysis and renal excretion. For researchers and drug development professionals, understanding this dynamic is crucial. The choice of analytical method for HTL quantification depends on the required sensitivity and the available instrumentation, with HPLC and GC-MS-based methods providing the necessary reliability and precision for detailed investigation into the pathological roles of this reactive metabolite. Further research into the distinct roles of intracellular versus extracellular HTL will undoubtedly provide novel insights into disease mechanisms and potential therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 3. Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of GC-MS technique for the determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paraoxonase 1 and homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relationship between paraoxonase and homocysteine: crossroads of oxidative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of homocysteine thiolactone on paraoxonase and aryl esterase activity of human serum purified paraoxonase 1 in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determinants of homocysteine-thiolactonase activity of the paraoxonase-1 (PON1) protein in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Determinants of Homocysteine Thiolactone Levels: A Technical Guide for Researchers
December 23, 2025
Abstract
Homocysteine thiolactone, a reactive cyclic thioester of homocysteine, has been implicated in the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders. Its endogenous levels are tightly regulated by a complex interplay of genetic and environmental factors. This technical guide provides an in-depth overview of the core genetic factors influencing homocysteine thiolactone concentrations, with a focus on key enzymes and their genetic variants. We detail the methodologies for quantifying homocysteine thiolactone and for genotyping relevant polymorphisms. Quantitative data from key studies are summarized, and critical metabolic and experimental workflows are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Homocysteine thiolactone is synthesized through an error-editing mechanism by methionyl-tRNA synthetase during protein synthesis[1]. While it is a ubiquitous metabolite, its accumulation can lead to protein N-homocysteinylation, a post-translational modification that can impair protein function and trigger cellular stress[1]. The metabolism of homocysteine thiolactone is therefore critical for cellular homeostasis. This guide focuses on the primary genetic players that govern the levels of this reactive metabolite.
Key Genetic Factors Influencing Homocysteine Thiolactone Levels
The circulating and cellular concentrations of homocysteine thiolactone are principally influenced by genes involved in its formation from homocysteine and its subsequent hydrolysis.
Paraoxonase 1 (PON1)
The PON1 gene encodes for the paraoxonase 1 enzyme, an esterase primarily associated with high-density lipoprotein (HDL) that plays a crucial role in detoxifying homocysteine thiolactone by hydrolyzing it back to homocysteine[2][3].
A significant polymorphism in the PON1 gene is the Q192R (rs662) variant, which involves a glutamine (Q) to arginine (R) substitution at position 192. The R allele is associated with higher paraoxonase and homocysteine thiolactonase activity compared to the Q allele[4][5]. Consequently, individuals carrying the PON1-192R allele tend to have lower urinary homocysteine thiolactone levels[4][5].
Methylenetetrahydrofolate Reductase (MTHFR)
The MTHFR gene encodes for an enzyme that is a key regulator in the metabolism of folate and homocysteine. MTHFR catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which is the primary methyl donor for the remethylation of homocysteine to methionine.
Deficiencies in MTHFR activity, often due to genetic polymorphisms such as C677T (rs1801133), lead to an accumulation of homocysteine. This elevated homocysteine pool serves as a substrate for methionyl-tRNA synthetase, resulting in increased production of homocysteine thiolactone. Patients with hyperhomocysteinemia secondary to mutations in the MTHFR gene have been found to have significantly elevated plasma homocysteine thiolactone levels[1].
Cystathionine Beta-Synthase (CBS)
The CBS gene encodes for the cystathionine beta-synthase enzyme, which catalyzes the first step in the transsulfuration pathway, converting homocysteine to cystathionine.
Deficiency in CBS activity, caused by mutations in the CBS gene, is the most common cause of hereditary hyperhomocysteinemia, known as classical homocystinuria[6]. The resulting accumulation of homocysteine leads to a substantial increase in the formation of homocysteine thiolactone. Patients with CBS deficiency exhibit a dramatic, up to 30-fold, increase in plasma N-homocysteinylated proteins, a direct consequence of elevated homocysteine thiolactone[1][7].
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of genetic factors on homocysteine thiolactone levels.
Table 1: Effect of PON1 Q192R Genotype on Urinary Homocysteine Thiolactone Levels
| PON1 Genotype | Mean Urinary Homocysteine Thiolactone/Creatinine (nmol/mmol) | Standard Deviation | p-value | Reference |
| 0.45 | 0.20 | <0.05 | [4] | |
| QR | 0.38 | 0.18 | <0.05 | [4] |
| RR | 0.32 | 0.15 | <0.05 | [4] |
Table 2: Impact of MTHFR and CBS Deficiencies on Homocysteine Thiolactone and Related Metabolites
| Condition | Analyte | Fold Increase Compared to Control | Reference |
| MTHFR Deficiency | Plasma N-homocysteinylated proteins | Up to 30-fold | [1] |
| CBS Deficiency | Plasma Homocysteine Thiolactone | At least 20-fold | [7] |
| CBS Deficiency | Plasma N-homocysteinylated proteins | Up to 30-fold | [1] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Homocysteine Thiolactone
The following diagram illustrates the central metabolic pathway involving the formation and degradation of homocysteine thiolactone.
Caption: Metabolic fate of homocysteine and homocysteine thiolactone.
Experimental Workflow for Genetic Association Study
This diagram outlines a typical workflow for investigating the association between genetic variants and homocysteine thiolactone levels.
Caption: Workflow for a genetic association study of homocysteine thiolactone.
Experimental Protocols
Quantification of Homocysteine Thiolactone
This method offers high selectivity and sensitivity for the quantification of homocysteine thiolactone in biological fluids[8].
-
Sample Preparation:
-
To a plasma or urine sample, add a deuterated internal standard (d4-homocysteine thiolactone) for accurate quantification.
-
Perform solid-phase extraction using a silica-based cartridge to purify the analyte.
-
-
Derivatization:
-
Evaporate the purified sample to dryness.
-
Add heptafluorobutyric anhydride (HFBA) and incubate to derivatize the homocysteine thiolactone.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation.
-
Employ negative chemical ionization (NCI) mode with methane as the reagent gas for sensitive detection.
-
Monitor the specific ions for the derivatized homocysteine thiolactone and its deuterated internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of homocysteine thiolactone.
-
Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.
-
This method is widely used for the determination of total homocysteine and can be adapted for homocysteine thiolactone measurement[9][10].
-
Sample Preparation:
-
For total homocysteine thiolactone (after hydrolysis), treat the sample with a reducing agent like dithiothreitol (DTT) to open the thiolactone ring.
-
Precipitate proteins using an acid such as perchloric acid or trichloroacetic acid (TCAA).
-
Centrifuge to obtain a clear supernatant.
-
-
Derivatization:
-
Adjust the pH of the supernatant to alkaline conditions.
-
Add a fluorescent labeling agent, such as SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate).
-
Incubate at an elevated temperature (e.g., 60°C) to complete the derivatization reaction.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., 385 nm excitation and 515 nm emission for SBD-F derivatives).
-
-
Quantification:
-
Prepare a calibration curve with homocysteine standards.
-
Quantify the homocysteine thiolactone concentration based on the peak area.
-
Genotyping of Genetic Polymorphisms
This is a classic and robust method for genotyping known single nucleotide polymorphisms (SNPs).
Example: PON1 Q192R (rs662) Genotyping [11][12]
-
DNA Extraction: Extract genomic DNA from whole blood using a standard DNA extraction kit.
-
PCR Amplification:
-
Amplify the region of the PON1 gene containing the Q192R polymorphism using specific forward and reverse primers.
-
A typical PCR reaction mixture includes genomic DNA, primers, dNTPs, Taq DNA polymerase, and PCR buffer.
-
Perform PCR with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Restriction Enzyme Digestion:
-
Digest the PCR product with a restriction enzyme that specifically recognizes and cuts one of the alleles. For the Q192R polymorphism, the enzyme AlwI can be used. The R allele contains the AlwI recognition site, while the Q allele does not.
-
-
Gel Electrophoresis:
-
Separate the digested DNA fragments on an agarose gel.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the bands under UV light.
-
-
Genotype Determination:
-
QQ genotype: One undigested band.
-
RR genotype: Two smaller digested bands.
-
QR genotype: Three bands (one undigested and two digested).
-
Example: MTHFR C677T (rs1801133) Genotyping [13]
-
DNA Extraction: Extract genomic DNA from whole blood.
-
PCR Amplification: Amplify the relevant region of the MTHFR gene.
-
Restriction Enzyme Digestion: Digest the PCR product with the HinfI restriction enzyme. The C to T substitution creates a recognition site for HinfI.
-
Gel Electrophoresis: Separate the fragments on an agarose gel.
-
Genotype Determination:
-
CC genotype: One undigested band.
-
TT genotype: Two smaller digested bands.
-
CT genotype: Three bands.
-
This is a high-throughput and sensitive method for SNP genotyping[14].
-
Assay Principle: Utilizes allele-specific TaqMan® probes with different fluorescent reporter dyes. The probes bind to their specific target sequence during the PCR annealing step. The 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal.
-
Procedure:
-
Prepare a reaction mix containing genomic DNA, PCR master mix, and the specific TaqMan® SNP Genotyping Assay mix (which includes primers and probes).
-
Perform the real-time PCR in a dedicated instrument.
-
The instrument software automatically plots the fluorescence signals and assigns the genotype based on the detected dyes.
-
Conclusion
The genetic landscape influencing homocysteine thiolactone levels is multifaceted, with key contributions from genes regulating homocysteine metabolism and homocysteine thiolactone detoxification. Polymorphisms in PON1, MTHFR, and CBS are significant determinants of individual variability in homocysteine thiolactone concentrations. Understanding these genetic factors is crucial for elucidating the mechanisms underlying homocysteine thiolactone-associated pathologies and for developing targeted therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately quantify homocysteine thiolactone and to investigate the genetic underpinnings of its metabolism. Further research, including genome-wide association studies, will likely uncover additional genetic loci that contribute to the regulation of this important metabolite.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Paraoxonase 1 gene polymorphisms in lipid oxidation and atherosclerosis development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cystathionine β-synthase Deficiency: Of Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorphism rs662 (Q192R) of paraoxonase-1 and susceptibility to atherosclerosis of the coronary arteries [archivesofmedicalscience.com]
- 12. PON1 (Paraoxonase 1) Q192R Gene Polymorphism in Ischemic Stroke among North Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genotyping MTHFR C677T [bio-protocol.org]
- 14. bdrdiagnostics.com [bdrdiagnostics.com]
Homocysteine Thiolactone: A Key Mediator of Oxidative Stress in Cellular Pathology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine, has emerged as a critical factor in the pathophysiology of various diseases, primarily through its potent ability to induce oxidative stress. This technical guide provides a comprehensive overview of the mechanisms by which HTL contributes to cellular damage, with a focus on its role in generating reactive oxygen species (ROS), modifying proteins through N-homocysteinylation, and impairing antioxidant defense systems. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the toxic effects of homocysteine and exploring therapeutic strategies to mitigate its detrimental consequences. We present quantitative data from key studies in structured tables, detailed experimental protocols for assessing HTL-induced oxidative stress, and diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this critical area of research.
Introduction: The Formation and Significance of Homocysteine Thiolactone
Homocysteine, a non-proteinogenic amino acid, is a well-established independent risk factor for a multitude of clinical conditions, including cardiovascular and neurodegenerative diseases.[1] Its toxicity is, in large part, attributed to its metabolic conversion into homocysteine thiolactone.[2] This conversion is a result of an error-editing reaction catalyzed by methionyl-tRNA synthetase, which mistakenly recognizes homocysteine due to its structural similarity to methionine.[3] Once formed, the high reactivity of the thioester bond in HTL allows it to acylate free amino groups, most notably the ε-amino group of lysine residues in proteins, a post-translational modification termed N-homocysteinylation.[4][5] This modification can lead to protein damage, aggregation, and the generation of an autoimmune response, all of which contribute to cellular dysfunction and pathology.[5][6]
The Role of Homocysteine Thiolactone in Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a central mechanism of HTL-induced cellular injury. HTL contributes to oxidative stress through several interconnected pathways.
Induction of Reactive Oxygen Species (ROS) Production
HTL has been shown to significantly increase the intracellular levels of ROS, including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[4][7] This overproduction of ROS can damage cellular macromolecules such as DNA, lipids, and proteins, leading to cellular dysfunction and apoptosis. The primary mechanisms by which HTL stimulates ROS production include:
-
Mitochondrial Dysfunction: HTL can impair the mitochondrial electron transport chain, leading to electron leakage and the subsequent formation of superoxide anions.
-
Activation of NADPH Oxidases (NOX): HTL has been implicated in the activation of NOX enzymes, which are major sources of cellular ROS.[4]
-
Endoplasmic Reticulum (ER) Stress: HTL can induce ER stress, a condition that is closely linked with increased ROS generation.[8]
Protein N-homocysteinylation and Oxidative Damage
The process of N-homocysteinylation is a key driver of HTL-mediated oxidative stress.[1] The introduction of a free thiol group onto proteins through this modification makes them more susceptible to oxidation. This can lead to the formation of protein-centered thiyl radicals, which can propagate oxidative damage and promote the formation of protein carbonyls, a marker of severe oxidative protein damage.[9][10] Furthermore, N-homocysteinylated proteins can aggregate, forming structures that are themselves cytotoxic and can further exacerbate oxidative stress.[6]
Impairment of Antioxidant Defenses
In addition to promoting ROS production, HTL can also compromise the cell's antioxidant defense mechanisms. Studies have shown that HTL can decrease the activity of key antioxidant enzymes, including:
-
Superoxide Dismutase (SOD): This enzyme is responsible for converting superoxide anions into hydrogen peroxide. Reduced SOD activity leads to an accumulation of superoxide, a highly reactive ROS.[4]
-
Catalase and Glutathione Peroxidase (GPx): These enzymes are crucial for the detoxification of hydrogen peroxide. HTL has been shown to decrease their activity, leading to an accumulation of H₂O₂ which can then be converted to the highly damaging hydroxyl radical.[11]
Quantitative Data on Homocysteine Thiolactone-Induced Oxidative Stress
The following tables summarize quantitative data from various studies investigating the impact of homocysteine thiolactone on markers of oxidative stress.
Table 1: Effect of Homocysteine Thiolactone on Reactive Oxygen Species (ROS) Production
| Cell Type/Model | HTL Concentration | Duration of Treatment | Fold Increase in ROS (vs. Control) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | 24 hours | ~2.5-fold (DHE/HPLC) | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mM | 24 hours | Significant increase (DHE fluorescence) | [7] |
| ARPE-19 Cells | 500 nM | 24 hours | ~1.8-fold (DCFH-DA) | [12] |
Table 2: Effect of Homocysteine Thiolactone on Lipid Peroxidation (Malondialdehyde - MDA)
| Cell Type/Model | HTL Concentration | Duration of Treatment | MDA Levels (vs. Control) | Reference |
| Isolated Rat Aortic Rings | 1 mM | 1 hour | Increased | [13] |
| ARPE-19 Cells | 500 nM | 24 hours | ~1.5-fold increase | [12] |
| Rat Myocardium | 100 mg/kg/day (in vivo) | 8 weeks | Increased | [11] |
Table 3: Effect of Homocysteine Thiolactone on Antioxidant Enzyme Activity
| Enzyme | Cell Type/Model | HTL Concentration | Duration of Treatment | Change in Activity (vs. Control) | Reference |
| Superoxide Dismutase (SOD) | Isolated Rat Aortic Rings | 1 mM | 1 hour | Decreased | [13] |
| Superoxide Dismutase (SOD) | Rat Myocardium | 100 mg/kg/day (in vivo) | 8 weeks | Increased | [11] |
| Catalase | Rat Myocardium | 100 mg/kg/day (in vivo) | 8 weeks | Increased | [11] |
| Glutathione S-transferase | Rat Myocardium | 100 mg/kg/day (in vivo) | 8 weeks | Increased | [11] |
Note: The observed increase in antioxidant enzyme activity in the in vivo rat myocardium study may represent a compensatory response to chronic oxidative stress.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships involved in homocysteine thiolactone-induced oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess homocysteine thiolactone-induced oxidative stress.
Measurement of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)
This protocol describes the use of DCFH-DA, a cell-permeable dye, to measure total intracellular ROS levels.
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. For suspension cells, adjust the cell number to approximately 1 x 10⁵ cells per well.
-
HTL Treatment: Treat cells with the desired concentrations of homocysteine thiolactone for the specified duration. Include a vehicle-treated control group.
-
DCFH-DA Loading: Prepare a working solution of DCFH-DA (typically 10-25 µM) in serum-free media or PBS. Remove the treatment media from the cells and add the DCFH-DA working solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS or serum-free media to remove excess probe.
-
Fluorescence Measurement: Add PBS or media back to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 485-495 nm and emission at 520-530 nm.[14]
-
Data Analysis: Subtract the background fluorescence (wells with no cells) and normalize the fluorescence of treated cells to that of control cells.
Detection of N-Homocysteinylated Proteins by Western Blot
This protocol outlines the procedure for detecting proteins modified by homocysteine thiolactone using an antibody specific for N-homocysteinyl-lysine.
Protocol:
-
Sample Preparation: Lyse cells treated with or without homocysteine thiolactone in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.[15]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for N-homocysteinyl-lysine overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
Homocysteine thiolactone is a key player in the induction of oxidative stress, a fundamental mechanism underlying the pathology of numerous diseases. Its ability to promote ROS production, damage proteins through N-homocysteinylation, and impair antioxidant defenses highlights its significance as a therapeutic target. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in this field. Future research should focus on further elucidating the specific cellular targets of HTL and the downstream consequences of N-homocysteinylation. The development of high-throughput screening assays to identify inhibitors of HTL formation or compounds that protect against its-induced oxidative stress will be crucial for the development of novel therapeutic strategies for homocysteine-related pathologies. The continued investigation into the intricate relationship between homocysteine thiolactone and oxidative stress will undoubtedly pave the way for a better understanding and treatment of a wide range of human diseases.
References
- 1. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 4. Rosiglitazone via PPARγ-dependent suppression of oxidative stress attenuates endothelial dysfunction in rats fed homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nwlifescience.com [nwlifescience.com]
- 7. Nitrosative stress induced by homocysteine thiolactone drives vascular cognitive impairments via GTP cyclohydrolase 1 S-nitrosylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arigobio.com [arigobio.com]
- 9. researchgate.net [researchgate.net]
- 10. Homocystamides promote free-radical and oxidative damage to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rosiglitazone via PPARγ-dependent suppression of oxidative stress attenuates endothelial dysfunction in rats fed homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioquochem.com [bioquochem.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymes Involved in Homocysteine Thiolactone Detoxification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homocysteine thiolactone (HCTL), a reactive cyclic thioester of homocysteine, is a toxic metabolite implicated in the pathology of various diseases, including cardiovascular and neurodegenerative disorders. The accumulation of HCTL leads to protein N-homocysteinylation, resulting in protein damage and aggregation. To counteract this, organisms have evolved a sophisticated enzymatic defense system. This technical guide provides a comprehensive overview of the key enzymes involved in HCTL detoxification: Paraoxonase 1 (PON1), Bleomycin Hydrolase (BLMH), Biphenyl Hydrolase-Like protein (BPHL), and the more recently identified human Carboxylesterase 1 (hCES1). We will delve into their kinetic properties, cellular locations, and the experimental methodologies used to characterize their activity. Furthermore, this guide will explore the critical signaling pathways impacted by HCTL accumulation and the experimental workflows to study its detoxification, offering valuable insights for researchers and professionals in drug development.
Introduction to Homocysteine Thiolactone and Its Toxicity
Homocysteine, a non-proteinogenic amino acid, is a metabolic intermediate in the methionine cycle. Under conditions of elevated homocysteine levels (hyperhomocysteinemia), the methionyl-tRNA synthetase can mistakenly activate homocysteine, leading to the formation of homocysteine thiolactone[1][2]. This highly reactive molecule can acylate the ε-amino groups of lysine residues in proteins, a process termed N-homocysteinylation, which can lead to protein misfolding, aggregation, and loss of function[1]. This protein damage is a contributing factor to the pathophysiology of various diseases, making the detoxification of HCTL a critical cellular process[1][2].
Key Enzymes in Homocysteine Thiolactone Detoxification
The primary defense against HCTL-mediated damage is its enzymatic hydrolysis back to the less reactive homocysteine. Four key enzymes have been identified to play a significant role in this detoxification process.
-
Paraoxonase 1 (PON1): A serum enzyme associated with high-density lipoprotein (HDL), PON1 is known for its ability to hydrolyze a broad range of substrates, including organophosphates and lactones[3]. Its role in HCTL detoxification occurs in the circulatory system[3].
-
Bleomycin Hydrolase (BLMH): This cytoplasmic cysteine protease is ubiquitously expressed in mammalian tissues[4][5]. While named for its ability to inactivate the anti-cancer drug bleomycin, it also possesses significant HCTL hydrolase activity within the cell[4][5].
-
Biphenyl Hydrolase-Like Protein (BPHL): Located in the mitochondria, BPHL has been identified as a highly efficient HCTL hydrolase[1][6][7]. Its catalytic efficiency is reported to be orders of magnitude higher than that of PON1 or BLMH, suggesting a primary role in intracellular HCTL detoxification[8].
-
Human Carboxylesterase 1 (hCES1): Primarily found in the liver, hCES1 is a more recently discovered enzyme with the ability to hydrolyze HCTL[9][10].
Quantitative Analysis of Enzyme Kinetics
The efficiency of these enzymes in detoxifying HCTL can be compared by examining their kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity for the substrate (HCTL), while a higher kcat signifies a faster turnover rate. The catalytic efficiency is represented by the kcat/Km ratio.
| Enzyme | Km (mM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Cellular Location |
| PON1 | Data not available | Data not available | ~10[1] | Serum (HDL-associated) |
| BLMH | Data not available | Data not available | Lower than BPHL[8] | Cytoplasm |
| BPHL | Data not available | Data not available | 7.7 x 104[8] | Mitochondria |
| hCES1 | 4.5[9] | 40[9] | 148.1[9] | Liver (microsomes) |
Signaling Pathways and Experimental Workflows
The accumulation of homocysteine thiolactone has been shown to disrupt critical cellular signaling pathways, contributing to cellular dysfunction and disease pathogenesis. Understanding these pathways and the experimental methods to study them is crucial for developing therapeutic interventions.
HCTL-Impacted Signaling Pathways
Two major signaling pathways are significantly affected by elevated HCTL levels:
-
Insulin Signaling Pathway: HCTL has been shown to induce insulin resistance by impairing the insulin signaling cascade. It inhibits the insulin-stimulated tyrosine phosphorylation of the insulin receptor (IR) and its substrate (IRS-1). This leads to a decrease in the activity of downstream effectors such as phosphatidylinositol 3-kinase (PI3K), protein kinase B (Akt), mitogen-activated protein kinase (MAPK), glycogen synthase kinase-3 (GSK-3), and the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) substrate, p70 S6K.
Figure 1. Impact of Homocysteine Thiolactone on Insulin Signaling.
-
mTOR Signaling and Autophagy: HCTL accumulation has been linked to neurodegenerative diseases like Alzheimer's through its impact on the mTOR signaling pathway. HCTL can downregulate the expression of the histone demethylase Phf8. This leads to an increase in the repressive histone mark H4K20me1 at the mTOR promoter, subsequently upregulating mTOR signaling. Enhanced mTOR activity, in turn, inhibits autophagy, a crucial cellular process for clearing aggregated proteins. This impairment of autophagy can contribute to the accumulation of neurotoxic protein aggregates, such as amyloid-beta.
Figure 2. HCTL's impact on mTOR signaling and autophagy.
Experimental Workflow for Studying HCTL Detoxification
A typical workflow to investigate HCTL detoxification involves several key stages, from enzyme production to in vivo analysis.
Figure 3. A generalized experimental workflow for studying HCTL detoxification enzymes.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of HCTL detoxification.
Recombinant Enzyme Expression and Purification
Objective: To produce and purify recombinant HCTL-detoxifying enzymes for in vitro characterization.
General Protocol Outline:
-
Gene Cloning: The cDNA encoding the target enzyme (PON1, BLMH, BPHL, or hCES1) is cloned into a suitable expression vector, often with an affinity tag (e.g., 6xHis-tag) for purification.
-
Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The cells are harvested and lysed to release the recombinant protein.
-
Affinity Chromatography: The crude lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed to remove unbound proteins, and the target protein is eluted.
-
Size-Exclusion Chromatography: For further purification and to remove aggregates, the eluted protein is subjected to size-exclusion chromatography.
-
Purity Analysis: The purity of the final protein preparation is assessed by SDS-PAGE.
HCTL Hydrolase Activity Assay
Objective: To measure the enzymatic activity of the purified enzymes towards homocysteine thiolactone.
Principle: The hydrolysis of HCTL produces free homocysteine, which contains a thiol group. The appearance of this thiol group can be monitored using various methods.
A. HPLC-Based Method:
-
Reaction Setup: A reaction mixture is prepared containing the purified enzyme, HCTL substrate in a suitable buffer (e.g., Tris-HCl or phosphate buffer) at a specific pH and temperature.
-
Reaction Incubation: The reaction is incubated for a defined period.
-
Reaction Termination: The reaction is stopped, for example, by adding a quenching agent like a strong acid.
-
Derivatization: The product, homocysteine, is derivatized with a fluorescent labeling agent, such as o-phthalaldehyde (OPA).
-
HPLC Analysis: The derivatized homocysteine is separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Quantification: The amount of homocysteine produced is determined by comparing the peak area to a standard curve of known homocysteine concentrations.
B. Fluorometric Method (using a thiol-reactive probe):
-
Reaction Setup: Similar to the HPLC-based method, a reaction mixture is prepared.
-
Thiol Detection: A thiol-reactive fluorescent probe (e.g., N-(9-Acridinyl) Maleimide) is included in the reaction mixture or added after a set incubation time.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the probe's reaction with the newly formed thiol group of homocysteine, is monitored over time using a fluorometer.
-
Activity Calculation: The rate of the reaction is calculated from the linear phase of the fluorescence increase.
In Vivo Analysis of HCTL Detoxification
Objective: To assess the role of a specific enzyme in HCTL detoxification in a living organism.
Experimental Model: Genetically modified animals, such as knockout mice lacking the gene for a specific detoxification enzyme (e.g., Blmh-/- mice), are invaluable models.
General Protocol Outline:
-
Animal Groups: Wild-type and knockout mice are used as control and experimental groups, respectively.
-
HCTL Administration: A defined dose of HCTL is administered to the animals, typically via intraperitoneal injection.
-
Sample Collection: Blood and tissue samples (e.g., brain, liver, kidney) are collected at various time points after HCTL administration.
-
Metabolite Analysis: The levels of HCTL and N-homocysteinylated proteins in the collected samples are quantified using methods like HPLC-MS/MS.
-
Phenotypic Analysis: The physiological and behavioral effects of HCTL administration are monitored. This can include observing for seizures, cognitive function tests, and histopathological analysis of tissues.
Conclusion and Future Directions
The enzymatic detoxification of homocysteine thiolactone is a vital protective mechanism against cellular damage. The identification and characterization of PON1, BLMH, BPHL, and hCES1 have significantly advanced our understanding of this process. The superior catalytic efficiency of BPHL suggests its central role in intracellular HCTL clearance.
For drug development professionals, these enzymes represent potential therapeutic targets. Enhancing the activity of these enzymes could be a strategy to mitigate the toxic effects of HCTL in diseases associated with hyperhomocysteinemia. Conversely, for certain cancer therapies where bleomycin is used, inhibiting BLMH could enhance the drug's efficacy.
Future research should focus on:
-
Elucidating the precise kinetic parameters of all four enzymes with HCTL to build a more complete quantitative picture of their respective contributions.
-
Developing specific and potent modulators (activators or inhibitors) for each enzyme to probe their physiological roles and therapeutic potential.
-
Further investigating the complex interplay between HCTL, these detoxification enzymes, and various disease-related signaling pathways to identify novel therapeutic intervention points.
This in-depth guide provides a solid foundation for researchers and clinicians working to unravel the complexities of homocysteine metabolism and its implications for human health and disease. The provided methodologies and pathway diagrams serve as valuable resources for designing future experiments and developing novel therapeutic strategies targeting HCTL detoxification.
References
- 1. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Protective mechanisms against homocysteine toxicity: the role of bleomycin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. genecards.org [genecards.org]
- 8. Human valacyclovir hydrolase/biphenyl hydrolase-like protein is a highly efficient homocysteine thiolactonase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted Homocysteine Thiolactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-substituted homocysteine thiolactone derivatives. These compounds are valuable tools in various fields, including chemical biology, drug discovery, and materials science, primarily due to their role as mimics of N-acyl homoserine lactones (AHLs) in bacterial quorum sensing and as versatile intermediates for bioconjugation.
Introduction
Homocysteine thiolactone (HTL) is a cyclic thioester of the amino acid homocysteine. Its N-substituted derivatives, particularly N-acyl homocysteine thiolactones (AHTLs), have garnered significant interest as modulators of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression in response to population density. By mimicking the natural signaling molecules (AHLs), synthetic AHTLs can act as potent agonists or antagonists of QS receptors, making them valuable probes for studying bacterial communication and potential leads for novel antimicrobial agents.[1][2] Furthermore, the thiolactone ring can be opened to reveal a free thiol group, providing a convenient handle for bioconjugation and material functionalization.[3]
This document provides a general protocol for the synthesis of AHTLs via N-acylation of homocysteine thiolactone, a summary of representative data, and a visualization of a key signaling pathway and the experimental workflow.
Data Presentation
The following table summarizes representative data for the synthesis of various N-substituted homocysteine thiolactone derivatives. Yields can vary depending on the specific acyl chloride and purification method.
| N-Substituent | Acylating Agent | Typical Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Data (Reference) |
| Acetyl | Acetyl chloride | 75-90 | C₆H₉NO₂S | 159.21 | [4] |
| Butyryl | Butyryl chloride | 40-80 | C₈H₁₃NO₂S | 187.3 | [1][5] |
| Octanoyl | Octanoyl chloride | 40-80 | C₁₂H₂₁NO₂S | 243.37 | [1][6] |
| 4-Iodo-benzoyl | 4-Iodobenzoyl chloride | 40-80 | C₁₁H₁₀INO₂S | 347.17 | [1] |
Experimental Protocols
General Protocol for the Synthesis of N-Acyl Homocysteine Thiolactones
This protocol describes a general method for the N-acylation of DL-homocysteine thiolactone hydrochloride using an acyl chloride under Schotten-Baumann conditions.[7][8]
Materials:
-
DL-Homocysteine thiolactone hydrochloride
-
Acyl chloride (e.g., acetyl chloride, butyryl chloride, octanoyl chloride)
-
Triethylamine (Et₃N) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes for column chromatography; or a suitable solvent for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend DL-homocysteine thiolactone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Base: Slowly add triethylamine (2.2 eq) to the suspension with stirring. Allow the mixture to stir for 10-15 minutes at 0 °C. The hydrochloride salt will react with the triethylamine to form the free amine of homocysteine thiolactone.
-
Acylation: While maintaining the temperature at 0 °C, add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the homocysteine thiolactone.[9]
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by either column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[5]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]
Visualizations
Signaling Pathway of N-Acyl Homocysteine Thiolactones in Pseudomonas aeruginosa
N-acyl homocysteine thiolactones can act as modulators of the RhlR quorum-sensing receptor in Pseudomonas aeruginosa. The following diagram illustrates the general mechanism of action.
References
- 1. N-Acyl L-homocysteine thiolactones are potent and stable synthetic modulators of the RhlR quorum sensing receptor in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl l-Homocysteine Thiolactones Are Potent and Stable Synthetic Modulators of the RhlR Quorum Sensing Receptor in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EP0618312A1 - Process for obtaining n-acetyl homocysteine thiolactone from DL-homocystine by electrochemical methods - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
In Vitro Assays for Measuring Homocysteine Thiolactone Hydrolase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine, is emerging as a critical molecule in the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders.[1] It is formed through an error-editing mechanism by methionyl-tRNA synthetase.[2] HTL can cause protein damage via N-homocysteinylation of lysine residues, leading to protein aggregation and dysfunction.[1] The enzymatic hydrolysis of HTL to the less reactive homocysteine is a crucial detoxification pathway. This process is primarily catalyzed by homocysteine thiolactone hydrolases (HTH), a role attributed to several enzymes, most notably Paraoxonase 1 (PON1), Bleomycin Hydrolase (BLMH), Biphenyl Hydrolase-Like Protein (BPHL), and human Carboxylesterase 1 (hCES1).[1][3]
The measurement of HTH activity is vital for understanding its role in disease, for the screening of potential therapeutic agents that may modulate its activity, and for the development of diagnostic tools. These application notes provide detailed protocols for in vitro assays to quantify HTH activity, present key kinetic data for the major HTH-catalyzing enzymes, and illustrate the relevant metabolic and signaling pathways.
Metabolic Pathway of Homocysteine Thiolactone
The formation of homocysteine thiolactone is an off-pathway product of protein synthesis. When homocysteine is mistakenly activated by methionyl-tRNA synthetase, an editing mechanism hydrolyzes the incorrect aminoacyl-adenylate, releasing the reactive homocysteine thiolactone. HTH enzymes then hydrolyze this lactone to homocysteine, which can re-enter methionine metabolism.
Quantitative Data: Kinetic Parameters of HTH Enzymes
The following table summarizes the kinetic parameters for the hydrolysis of homocysteine thiolactone by various enzymes. This data is essential for comparing enzyme efficiency and for designing kinetic assays.
| Enzyme | Source | Km (mM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| PON1 | Human Serum | 23 | - | - | 10 | |
| BLMH | Human | - | - | - | 1 x 103 | [4] |
| BPHL | Human | - | - | - | 7.7 x 104 | [4] |
| hCES1 | Human | 1.8 ± 0.2 | - | 2.7 ± 0.1 | 1.5 x 103 | |
| hCES1 (G143E variant) | Human | 1.9 ± 0.3 | - | 0.2 ± 0.02 | 1.1 x 102 | [3] |
| hCES1 (E220G variant) | Human | 1.7 ± 0.2 | - | 0.4 ± 0.03 | 2.2 x 102 | [3] |
Note: Kinetic parameters can vary depending on assay conditions (pH, temperature, buffer components).
Experimental Protocols
Here we provide detailed protocols for three common in vitro assays for measuring HTH activity.
Protocol 1: Colorimetric Assay using DTNB (Ellman's Reagent)
This assay is based on the reaction of the free thiol group of homocysteine, produced upon hydrolysis of HTL, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[1][5]
Materials:
-
Homocysteine Thiolactone (HTL) hydrochloride
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Enzyme solution (e.g., purified PON1, cell lysate)
-
Microplate reader or spectrophotometer
-
96-well microplate
Reagent Preparation:
-
HTL Stock Solution (100 mM): Dissolve 15.4 mg of HTL hydrochloride in 1 mL of ultrapure water. Prepare fresh daily.
-
DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M sodium phosphate buffer, pH 7.4. Store protected from light at 4°C.
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
80 µL of 0.1 M Sodium Phosphate Buffer (pH 7.4)
-
10 µL of 10 mM DTNB solution
-
10 µL of enzyme solution (at desired concentration)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of HTL solution at various concentrations (e.g., 0.5 to 20 mM final concentration).
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Control: Perform a blank reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of HTL.
-
Calculation: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of the product (homocysteine) can be calculated using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[6]
Troubleshooting:
-
High background: Non-enzymatic hydrolysis of HTL can be significant. Ensure the blank control is included and subtracted from the enzyme-catalyzed reaction rate.
-
Precipitation: High concentrations of DTNB or other reagents may cause precipitation. Ensure all components are fully dissolved.
Protocol 2: HPLC-based Assay with o-Phthalaldehyde (OPA) Derivatization
This is a highly sensitive and specific method that involves the separation of the product, homocysteine, by High-Performance Liquid Chromatography (HPLC) followed by fluorescence detection after derivatization with o-phthalaldehyde (OPA).[7][8]
Materials:
-
Homocysteine Thiolactone (HTL) hydrochloride
-
o-Phthalaldehyde (OPA)
-
Sodium sulfite or a thiol-containing reagent (e.g., 2-mercaptoethanol)
-
Sodium borate buffer (0.1 M, pH 10.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for reaction termination
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Reagent Preparation:
-
OPA Derivatization Reagent: Dissolve 11 mg of OPA in 250 µL of absolute ethanol. Add 250 µL of 1 M sodium sulfite and 4.5 mL of 0.1 M sodium borate buffer (pH 10.4).[9] This reagent should be prepared fresh daily and stored protected from light.
-
Mobile Phase A: 0.1% Acetic Acid in water.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine:
-
Enzyme solution
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
HTL substrate (at desired concentration)
-
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA or PCA. Centrifuge at high speed to pellet the precipitated protein.
-
Derivatization:
-
Take an aliquot of the supernatant.
-
Mix with the OPA derivatization reagent. The reaction is typically rapid.[8]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Gradient: A typical gradient could be from 10% to 50% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector with excitation at 340-370 nm and emission at 455-480 nm.[8][10]
-
-
Quantification: Create a standard curve using known concentrations of homocysteine that have been derivatized in the same manner.
Troubleshooting:
-
Poor peak shape: Adjust the mobile phase composition or gradient. Ensure the sample pH is compatible with the mobile phase.
-
Low sensitivity: Optimize the derivatization reaction conditions (reagent concentration, reaction time). Ensure the fluorescence detector settings are optimal.
Protocol 3: Spectrophotometric Arylesterase Activity Assay for PON1 (Beltowski Protocol Adaptation)
PON1, a major HTH, also exhibits arylesterase activity, which can be measured spectrophotometrically using phenyl acetate as a substrate. This can serve as a surrogate measure of PON1 activity.
Materials:
-
Phenyl acetate
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Calcium chloride (CaCl₂)
-
Enzyme solution (e.g., purified PON1, serum)
-
Spectrophotometer
Procedure:
-
Prepare an assay solution containing 100 mM Tris-HCl (pH 8.0) and 2 mM CaCl₂.
-
Add phenyl acetate to the assay solution to a final concentration of 2 mM.
-
Add the enzyme solution (e.g., 10 µL of serum) to the assay solution.
-
Immediately monitor the increase in absorbance at 270 nm, which corresponds to the formation of phenol.
-
Calculate the initial rate of hydrolysis from the linear portion of the absorbance versus time curve.
Experimental Workflow for HTH Activity Measurement
The following diagram outlines a general workflow for measuring HTH activity, from sample preparation to data analysis.
Homocysteine Thiolactone and Cellular Signaling
Recent studies have indicated that homocysteine thiolactone can impact cellular signaling pathways. For instance, HTL has been shown to inhibit insulin signaling by impairing the tyrosine phosphorylation of the insulin receptor and its substrates, a process that appears to be mediated by oxidative stress.
Conclusion
The provided protocols and data offer a comprehensive resource for the in vitro measurement of homocysteine thiolactone hydrolase activity. The choice of assay will depend on the specific research question, available equipment, and the required sensitivity and throughput. Accurate measurement of HTH activity is crucial for advancing our understanding of homocysteine metabolism and its role in human health and disease, and for the development of novel therapeutic strategies.
References
- 1. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Measurement of homocysteine thiolactone hydrolase activity using high-performance liquid chromatography with fluorescence detection and polymorphisms of paraoxonase in normal human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Homocysteine thiolactone inhibits insulin signaling, and glutathione has a protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection and Quantification of N-homocysteinylated Proteins by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction N-homocysteinylation is a post-translational modification (PTM) where the amino acid homocysteine (Hcy) is attached to a protein. This typically occurs non-enzymatically through the reaction of homocysteine thiolactone (HTL), a reactive cyclic thioester of Hcy, with the ε-amino group of lysine residues.[1][2] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia (HHcy), are a known risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[1][2] The modification of proteins by N-homocysteinylation can alter their structure and function, leading to cellular damage, protein aggregation, and autoimmune responses.[2][3] Consequently, the accurate detection, site-identification, and quantification of N-homocysteinylated proteins are crucial for understanding the molecular mechanisms of Hcy-related diseases and for the development of potential therapeutic interventions. Mass spectrometry (MS)-based proteomics has become the primary tool for the sensitive and specific characterization of this modification.[2]
Principle of Mass Spectrometry-Based Detection The core principle of detecting N-homocysteinylated proteins by mass spectrometry involves identifying a specific mass shift on lysine residues. The covalent attachment of a homocysteine molecule to a lysine residue results in a mass increase of 117.048 Da (for the homocysteine moiety, C₄H₇NOS). However, the observed mass shift in an MS experiment depends on the sample preparation workflow, particularly the reagents used for the reduction and alkylation of disulfide bonds. The free thiol group of the newly added homocysteine is susceptible to these modifications.
A key characteristic feature for identifying N-homocysteinylated peptides during fragmentation (MS/MS) is a "neutral loss" of a mass corresponding to this modification, which can be used to specifically trigger more detailed fragmentation scans (MS³) for higher confidence identifications.[4] For singly charged ions, this characteristic neutral loss is 117 m/z.[4]
Experimental Workflow and Protocols
The overall workflow for identifying N-homocysteinylated proteins involves several key stages, from sample preparation to bioinformatic analysis.
Caption: General experimental workflow for N-homocysteinylation analysis.
Protocol 1: Preparation of N-homocysteinylated Protein Standards (In Vitro)
This protocol is used to generate positive controls and to characterize modification sites on a purified protein.
-
Protein Solubilization: Dissolve the purified protein (e.g., Myoglobin, Hemoglobin, or Serum Albumin) in a suitable buffer, such as 100 mM ammonium bicarbonate (pH 8.0) or 0.05 M potassium phosphate buffer (pH 7.4), to a final concentration of 1-2 mg/mL.[4][5]
-
Incubation with HTL: Add Homocysteine Thiolactone (HTL) to the protein solution to a final concentration of 5-10 mM.[4]
-
Reduction (Optional but Recommended): To ensure the thiol group of homocysteine remains free, include a reducing agent like 2-10 mM TCEP (tris(2-carboxyethyl)phosphine).[4]
-
Reaction: Incubate the mixture at 25-37°C for 16-24 hours.[4][5]
-
Removal of Excess HTL: After incubation, remove the unreacted HTL. This can be achieved by dialysis against the working buffer or by using desalting columns (e.g., Micro Bio-Spin columns).[4]
-
Verification: Confirm the modification by measuring the increase in free sulfhydryl groups using Ellman's reagent or by intact protein mass analysis with LC-MS.[3][5]
Protocol 2: Sample Preparation from Biological Matrices for MS Analysis
This protocol outlines the steps for preparing complex biological samples.
-
Cell Lysis/Protein Extraction:
-
For cultured cells, lyse the cell pellet using a buffer containing a strong denaturant (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) and protease inhibitors.[6]
-
For plasma samples, abundant proteins like albumin may be depleted using commercial kits, although this is optional as albumin is a major in vivo target of N-homocysteinylation.[7]
-
-
Protein Quantification: Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 10-100 µg).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Alternatively, use 10 mM TCEP and incubate at room temperature for 60 minutes.
-
Alkylation: Cool the sample to room temperature. Add an alkylating agent such as Iodoacetamide (IAA) to a final concentration of 20-25 mM and incubate in the dark for 30 minutes. This step blocks all free cysteine residues.
-
-
Proteolytic Digestion:
-
Digestion Quenching and Desalting:
Protocol 3: Enrichment of N-homocysteinylated Peptides
Due to the potentially low stoichiometry of this PTM, enrichment can significantly improve detection.
-
Chemical Derivatization and Affinity Enrichment: A method has been developed that involves the selective reaction of the γ-aminothiol group of the N-homocysteinyl lysine residue with an aldehyde-containing probe under acidic conditions (pH 3-5).[4] This forms a stable 1,3-thiazine adduct.[4] If the aldehyde probe also contains a biotin tag, the modified peptides can be enriched using streptavidin-conjugated beads, effectively reducing sample complexity and increasing the chances of identification by MS.[4]
-
Thioester Probe Strategy: An alternative chemical proteomics approach utilizes alkynyl thioester probes that react with the thiol group of N-homocysteinylated lysine. This is followed by click chemistry to attach a biotin tag for enrichment.[1]
Protocol 4: LC-MS/MS Analysis and Data Acquisition
-
Peptide Resuspension: Reconstitute the dried peptide samples in a solution suitable for LC injection (e.g., 0.1% formic acid in water).
-
Chromatographic Separation: Separate the peptides using a reverse-phase nano-LC system with a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Full MS Scan (MS1): Acquire high-resolution survey scans to detect peptide precursor ions.
-
Fragmentation (MS2/MS3): Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Specialized Scans: To improve specificity, employ advanced scanning techniques such as neutral-loss-triggered MS³ scans. The instrument can be programmed to trigger a further fragmentation (MS³) event on any peptide that shows a characteristic neutral loss of 117.0 Da (or 58.5 Da for +2 ions) in its MS² spectrum.[4]
-
Data Presentation and Analysis
Bioinformatic Analysis
-
Database Searching: Use a search algorithm (e.g., Sequest, Mascot, MaxQuant) to match the acquired MS/MS spectra against a protein sequence database (e.g., Swiss-Prot).
-
Setting Modifications: It is critical to define N-homocysteinylation as a variable modification on lysine residues. The specific mass shift to use depends on the alkylation agent (see Table 1). A fixed modification for carbamidomethylation of cysteine (+57.021 Da for IAA) should also be set.
-
Data Filtering: Apply strict filtering criteria to ensure high-confidence identifications, typically a false discovery rate (FDR) of 1% at both the peptide and protein levels.[9]
Quantitative Data Summary
The following tables summarize key quantitative information for the detection of N-homocysteinylation.
Table 1: Mass Shifts for Database Searching
| Alkylation Reagent | Modification on N-Hcy-Lysine | Total Mass Shift (Da) | Reference |
|---|---|---|---|
| Iodoacetamide (IAA) | S-carbamidomethyl-Hcy-Lys | +174.069 | [9] |
| Methyl methanethiosulfonate (MMTS) | S-methylthio-Hcy-Lys | +163.031 | [9] |
| None (or agent does not react) | N-Hcy-Lysine | +117.048 |[4] |
Table 2: Examples of Identified N-homocysteinylation Sites in Human Proteins
| Protein | Identified Lysine Site(s) | Method | Reference |
|---|---|---|---|
| Human Serum Albumin | Lys-4, Lys-12, Lys-137, Lys-212, Lys-525 | LC-MS/MS, MALDI-ToF | [7][10] |
| Human Fibrinogen | Lys-344, Lys-385, Lys-562 | LC-MS/MS | [10] |
| Profilin-1 (HeLa Cells) | Lys-54 | Chemical Proteomics LC-MS/MS | [2] |
| Multiple (HeLa Cells) | 304 unique sites across >800 proteins | Chemical Proteomics LC-MS/MS |[1] |
Signaling and Pathological Consequences
N-homocysteinylation is not a random event but a modification that can systematically alter cellular signaling, contributing to disease pathophysiology.
Caption: Pathological consequences of elevated N-homocysteinylation.
Elevated homocysteine leads to increased levels of its reactive metabolite, HTL.[1] HTL modifies lysine residues on a variety of proteins, which can have significant downstream effects. For example, the N-homocysteinylation of β-arrestins has been shown to disrupt their interaction with G-protein coupled receptors (GPCRs), leading to biased GPCR signaling and promoting platelet activation and thrombosis.[11] This modification is also implicated in hypertensive renovascular damage by contributing to endothelial dysfunction, oxidative stress, and increased vessel stiffness through the modification of extracellular matrix proteins.[12] These molecular events provide a mechanistic link between hyperhomocysteinemia and cardiovascular disease.
References
- 1. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Chemical proteomic profiling of protein N -homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00221E [pubs.rsc.org]
- 3. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of site-specific N-homocysteinylation of human serum albumin in vitro and in vivo using MALDI-ToF and LC-MS/MS mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification of N-homocysteinylation sites in plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-homocysteinylation of β-arrestins biases GPCR signaling and promotes platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Animal Models of Hyperhomocysteinemia and Homocysteine Thiolactone (HTL) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood, is an independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[1][2] Homocysteine (Hcy) is a sulfur-containing amino acid derived from the metabolism of methionine.[1] Its elevation can be caused by genetic defects in enzymes involved in its metabolism or deficiencies in vitamin cofactors such as folate, vitamin B12, and vitamin B6.[1] One of the proposed mechanisms for homocysteine's toxicity involves its conversion to a highly reactive metabolite, homocysteine thiolactone (HTL).[3][4][5] HTL can modify proteins through a process called N-homocysteinylation, leading to protein damage, aggregation, and impaired function, which contributes to the pathophysiology of hyperhomocysteinemia-related diseases.[3][4][6]
Animal models that mimic human hyperhomocysteinemia are crucial for investigating the underlying disease mechanisms and for the preclinical evaluation of novel therapeutic interventions. This document provides detailed application notes and protocols for inducing hyperhomocysteinemia in rodent models and for the quantitative analysis of homocysteine thiolactone in biological samples.
Animal Models of Hyperhomocysteinemia
Both genetic and dietary-induced models are available to study hyperhomocysteinemia in animals.[2][7][8] Dietary models, particularly those involving methionine-rich diets, are widely used due to their relative ease of implementation and the ability to control the onset and severity of hyperhomocysteinemia.[1][9][10]
Dietary-Induced Hyperhomocysteinemia in Rats
A common and effective method to induce hyperhomocysteinemia in rats is through the administration of a diet supplemented with L-methionine.[1][9][10][11]
Quantitative Data Summary: Plasma Homocysteine Levels in Rat Models
| Model | Dietary Intervention | Duration | Plasma Homocysteine (µmol/L) - Control | Plasma Homocysteine (µmol/L) - Experimental | Reference |
| Wistar Rats | 1 g/kg L-methionine daily (oral gavage) | 36 days | ~4.6 | Increased five-fold | [11] |
| Wistar Rats | 2 g/kg L-methionine daily (in drinking water) | 28 days | Not specified | Mild hyperhomocysteinemia | [1] |
| Sprague-Dawley Rats | AIN-93G diet + 10 g/kg L-methionine | 14 weeks | ~5.4 | ~51.9 | [10] |
| Sprague-Dawley Rats | Folate-deficient AIN-93G diet | 14 weeks | ~5.4 | Markedly increased | [9] |
| Wistar Rats | Normal physiological variation (3 months old) | - | 8.29 +/- 1.55 | - | [12] |
Experimental Protocol: Induction of Hyperhomocysteinemia in Rats with a High-Methionine Diet
This protocol is based on methodologies reported for inducing hyperhomocysteinemia in Wistar and Sprague-Dawley rats.[1][9][10][11]
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard rodent chow (control diet)
-
High-methionine diet (standard chow supplemented with L-methionine) or L-methionine powder for administration via oral gavage or in drinking water.
-
Animal housing facilities with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Equipment for blood collection (e.g., retro-orbital sinus, tail vein).
-
Anticoagulant tubes (e.g., EDTA-coated).
-
Centrifuge for plasma separation.
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before starting the experiment.
-
Grouping: Randomly divide the animals into a control group and one or more experimental groups.
-
Dietary Intervention:
-
Control Group: Feed the animals a standard rodent chow diet.
-
High-Methionine Diet Group:
-
Diet Admixture: Provide a diet containing 10 g of L-methionine per kg of standard chow.[9][10]
-
Oral Gavage: Administer a daily dose of 1 g/kg body weight of L-methionine suspended in a suitable vehicle (e.g., distilled water).[11]
-
Drinking Water: Dissolve L-methionine in the drinking water to provide a daily dose of 2 g/kg body weight.[1]
-
-
-
Duration: Maintain the respective diets for a period of 4 to 14 weeks.[1][9]
-
Monitoring: Monitor the animals' body weight and food/water intake regularly.
-
Blood Collection: At the end of the study period, collect blood samples into anticoagulant tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Experimental Workflow for Inducing Hyperhomocysteinemia
Homocysteine Thiolactone (HTL) Analysis
The quantification of HTL in biological samples is essential for understanding its role in the pathophysiology of hyperhomocysteinemia. Several analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.[13][14][15][16]
HPLC-UV Method for HTL Determination in Urine
This protocol is adapted from a published HPLC-UV method for the determination of HTL in human urine following derivatization.[15]
Quantitative Data Summary: Performance of HPLC-UV Method for HTL Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 1.0 µmol/L in urine | [15] |
| Limit of Quantification (LOQ) | 100 nmol/L | [15] |
| Accuracy | 92.56% - 114.31% | [15] |
| Intra-assay Precision (RSD) | 5.89% - 11.27% | [15] |
| Inter-assay Precision (RSD) | 3.85% - 14.25% | [15] |
Experimental Protocol: HPLC-UV Analysis of HTL in Urine
Materials:
-
Urine samples
-
Chloroform
-
Hydrochloric acid (HCl)
-
1-benzyl-2-chloropyridinium bromide (derivatizing agent)
-
Perchloric acid
-
Acetonitrile (HPLC grade)
-
Acetic acid (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation (Extraction):
-
Perform a liquid-liquid extraction of HTL from the urine sample using chloroform.
-
Re-extract the HTL from the chloroform phase into an acidic aqueous solution (e.g., HCl).
-
-
Evaporation: Evaporate the aqueous extract to dryness.
-
Derivatization:
-
Reconstitute the dried residue.
-
Add 1-benzyl-2-chloropyridinium bromide and perchloric acid to the reconstituted sample.
-
Incubate to allow for the derivatization reaction to complete. The derivative is a UV-absorbing 2-S-pyridinium derivative.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of 0.1% acetic acid in water and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Detection: Monitor the absorbance at 316 nm.
-
Run Time: Approximately 6 minutes.
-
-
Quantification: Create a calibration curve using HTL standards prepared in a similar matrix to quantify the HTL concentration in the samples.
GC-MS Method for HTL Determination in Urine and Saliva
This protocol is based on a published GC-MS method for the quantification of HTL in human urine and saliva.[14][17]
Quantitative Data Summary: Performance of GC-MS Method for HTL Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 1 µmol/L in saliva and urine | [14] |
| Limit of Quantification (LOQ) | 0.05 µmol/L | [14] |
| Accuracy (Urine) | 91.2% - 110.9% | [14] |
| Intra-day Precision (Urine, RSD) | 2.2% - 14.5% | [14] |
| Inter-day Precision (Urine, RSD) | 7.4% - 14.3% | [14] |
Experimental Protocol: GC-MS Analysis of HTL
Materials:
-
Urine or saliva samples
-
Chloroform-methanol extraction solution
-
Lyophilizer (freeze-dryer)
-
Derivatization reagents: N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS)
-
GC-MS system
Procedure:
-
Sample Preparation (Extraction):
-
Perform a chloroform-methanol extraction of HTL from the biological sample.
-
-
Lyophilization: Freeze-dry the extract to remove the solvent.
-
Derivatization:
-
Add the derivatization mixture (MSTFA and TMCS) to the dried extract.
-
Incubate to form the trimethylsilyl derivative of HTL, which is volatile and suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the components on a suitable capillary column.
-
Detect and quantify the HTL derivative using mass spectrometry.
-
-
Quantification: Use a calibration curve prepared with HTL standards to determine the concentration of HTL in the samples.
Experimental Workflow for HTL Analysis
Signaling Pathways in Hyperhomocysteinemia and HTL-Mediated Pathology
Elevated homocysteine and its metabolite HTL can induce cellular damage through various signaling pathways, primarily affecting the vascular endothelium.
Endothelial Dysfunction in Hyperhomocysteinemia
Hyperhomocysteinemia is a significant risk factor for endothelial dysfunction, an early event in the development of atherosclerosis.[18] The mechanisms include increased oxidative stress, inflammation, and reduced nitric oxide (NO) bioavailability.[18][19][20]
Signaling Pathway of Hyperhomocysteinemia-Induced Endothelial Dysfunction
Protein Homocysteinylation by Homocysteine Thiolactone
HTL is a reactive metabolite that can covalently modify protein lysine residues, a process termed N-homocysteinylation.[3][4][21] This modification can alter protein structure and function, leading to cellular damage and contributing to the pathology of hyperhomocysteinemia.[4][6]
Signaling Pathway of Protein Homocysteinylation
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers studying hyperhomocysteinemia and the role of homocysteine thiolactone. The detailed methodologies for inducing hyperhomocysteinemia in animal models and for the precise quantification of HTL will facilitate further investigations into the molecular mechanisms of homocysteine-related diseases and aid in the development of novel therapeutic strategies. The visualization of key signaling pathways provides a conceptual framework for understanding the pathological consequences of elevated homocysteine levels.
References
- 1. mdpi.com [mdpi.com]
- 2. Hyperhomocysteinemia and cardiovascular disease in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild hyperhomocysteinemia induced by feeding rats diets rich in methionine or deficient in folate promotes early atherosclerotic inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Physiological variation in plasma total homocysteine concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hyperhomocysteinemia and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 20. Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Homocysteine thiolactone and protein homocysteinylation: mechanistic studies with model peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Homocysteine Thiolactone in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine, is formed as a byproduct of the methionyl-tRNA synthetase editing function.[1][2] Elevated levels of homocysteine, and consequently HTL, are implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases.[1][3] HTL can react with protein lysine residues, leading to N-homocysteinylation, which can impair protein function and trigger cellular stress responses.[2][4][5] These application notes provide detailed protocols for studying the cytotoxic and signaling effects of HTL in cultured mammalian cells.
Key Cellular Effects of Homocysteine Thiolactone
HTL has been shown to induce a range of cellular responses, including:
-
Apoptosis: HTL is a potent inducer of programmed cell death in various cell types, including human trophoblasts, endothelial cells, and promyeloid leukemia cells.[6][7][8] This apoptotic response is often concentration-dependent and can be mediated by oxidative stress and the activation of specific signaling pathways.[6][7]
-
Oxidative Stress: A significant mechanism of HTL-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[9] This can damage cellular components, including DNA, lipids, and proteins.
-
Signaling Pathway Modulation: HTL can interfere with crucial cellular signaling pathways. For instance, it has been shown to inhibit insulin signaling by impairing the phosphorylation of key downstream targets. It is also implicated in the dysregulation of the Phf8 → H4K20me1 → mTOR → autophagy pathway, which is relevant to Alzheimer's disease.[3]
-
Protein N-homocysteinylation: HTL readily reacts with the ε-amino group of lysine residues in proteins, a post-translational modification termed N-homocysteinylation.[2][4] This can lead to protein aggregation and loss of function.
Data Presentation: Summary of Expected Quantitative Effects
The following tables summarize typical quantitative data observed when studying the effects of HTL on cultured cells. The exact values will vary depending on the cell line, HTL concentration, and exposure time.
Table 1: Effect of Homocysteine Thiolactone on Cell Viability (MTT Assay)
| Cell Line | HTL Concentration (µM) | Incubation Time (hours) | % Cell Viability (relative to control) |
| HUVEC | 50 | 24 | ~85% |
| HUVEC | 100 | 24 | ~65% |
| HUVEC | 200 | 24 | ~40%[1] |
| HL-60 | 100 | 12 | ~70% |
| HL-60 | 200 | 12 | ~50% |
Table 2: Induction of Apoptosis by Homocysteine Thiolactone (Annexin V/PI Staining)
| Cell Line | HTL Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Human Trophoblasts | 100 | 48 | Increased | Increased[6] |
| Human Trophoblasts | 400 | 48 | Significantly Increased | Significantly Increased[6] |
| HL-60 | 200 | 6 | Increased | Increased[7] |
Table 3: Modulation of Protein Expression by Homocysteine Thiolactone (Western Blot)
| Cell Line | HTL Treatment | Target Protein | Change in Expression (relative to control) |
| Human Trophoblasts | 400 µM, 48h | p53 | Increased[6] |
| Human Trophoblasts | 400 µM, 48h | Bak | Increased[6] |
| Human Trophoblasts | 400 µM, 48h | Bcl-2 | No significant change[6] |
| Human Trophoblasts | 400 µM, 48h | Bax | No significant change[6] |
Mandatory Visualizations
Caption: Experimental workflow for studying HTL effects.
Caption: HTL-induced apoptosis signaling pathway.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
Mammalian cell line (e.g., HUVEC, HepG2)
-
Complete culture medium
-
Homocysteine Thiolactone (HTL)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
HTL Treatment: Prepare serial dilutions of HTL in serum-free medium. Remove the culture medium from the wells and add 100 µL of the HTL solutions at various concentrations (e.g., 0, 50, 100, 200, 400 µM). Include a vehicle control (medium without HTL).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with HTL as described in Protocol 1. Collect both adherent and floating cells.
-
Cell Harvesting: For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS. Centrifuge after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Treated and control cells
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free medium
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or a 96-well black plate and treat with HTL as described in Protocol 1.
-
DCFH-DA Loading: After HTL treatment, remove the medium and wash the cells once with PBS.
-
Incubation with Probe: Add serum-free medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add 500 µL of PBS to each well (for a 24-well plate). Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS production.
Protocol 4: Analysis of Protein Expression by Western Blot
This protocol allows for the detection and quantification of specific proteins involved in HTL-induced signaling pathways (e.g., p53, Bak, Bcl-2).
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bak, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After HTL treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. bosterbio.com [bosterbio.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. bioquochem.com [bioquochem.com]
Application Notes and Protocols for Imaging Intracellular Homocysteine Thiolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and imaging of intracellular homocysteine thiolactone (HTL), a critical metabolite implicated in various pathological conditions. Due to the high intracellular concentrations of other thiols such as glutathione, cysteine (Cys), and homocysteine (Hcy), direct imaging of HTL is challenging. The protocols outlined below describe an indirect but highly selective method for the quantification of intracellular HTL. This method is based on the selective removal of interfering thiols, followed by the hydrolysis of HTL to Hcy and subsequent detection with a fluorescent probe.
Introduction to Homocysteine Thiolactone and its Significance
Homocysteine thiolactone is a cyclic thioester of the amino acid homocysteine. It is produced in an error-editing process by methionyl-tRNA synthetase. Elevated levels of HTL have been associated with a range of diseases, including cardiovascular and neurological disorders, likely due to its ability to react with lysine residues on proteins, a process known as N-homocysteinylation, which can lead to protein damage and autoimmune responses[1]. The accurate measurement of intracellular HTL is therefore crucial for understanding its role in disease pathogenesis and for the development of novel therapeutic strategies.
Principle of Detection
The selective detection of intracellular HTL is achieved through a multi-step process designed to isolate HTL from other highly abundant intracellular thiols. The overall workflow is as follows:
-
Cell Lysis: Release of intracellular components.
-
Selective Removal of Interfering Thiols: Utilization of fluorosurfactant-capped gold nanoparticles (FSN-AuNPs) to specifically bind and remove homocysteine and cysteine from the cell lysate.
-
Hydrolysis of HTL: Conversion of the isolated HTL to homocysteine under alkaline conditions.
-
Fluorescent Detection: Quantification of the newly formed homocysteine using a selective fluorescent probe.
This method allows for the highly specific and sensitive quantification of intracellular HTL, providing a valuable tool for researchers in this field.
Quantitative Data of Fluorescent Probes for Homocysteine
The final step of the HTL detection protocol involves the use of a fluorescent probe for homocysteine. The table below summarizes the key quantitative parameters of several reported fluorescent probes that can be used for this purpose.
| Probe Name/Reference | Excitation (nm) | Emission (nm) | Detection Limit (μM) | Linear Range (μM) | Quantum Yield | Notes |
| Probe TP [2] | - | - | 0.5 | - | - | Exhibits a turn-on fluorescence response to Cys and Hcy. |
| 8-alkynylBodipy 1 [3] | - | - | 0.00038 | - | - | Highly selective for Cys over Hcy and GSH with a significant off-on response. |
| Pyrene-based probes [4] | 350 | 450 | 0.144 | 0.6 - 1.0 | - | Selective for Hcy over Cys and GSH. |
| Rhodol thioester (1) [5] | - | 454 (Cys/Hcy), 587 (GSH) | 0.052 (Hcy) | - | - | Dual emission probe for simultaneous detection of GSH and Cys/Hcy. |
| Fluorescein tri-aldehyde [6] | - | - | - | - | - | Selective for Hcy detection in human plasma. |
Experimental Protocols
Preparation of Fluorosurfactant-Capped Gold Nanoparticles (FSN-AuNPs)
This protocol is adapted from the principles described for using FSN-AuNPs as aminothiol removers[7].
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate
-
Fluorosurfactant (e.g., Zonyl FSN)
-
Milli-Q water
Procedure:
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄·3H₂O in a clean Erlenmeyer flask.
-
Bring the solution to a boil with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate to the boiling solution. The solution color will change from pale yellow to deep red.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
-
Add the fluorosurfactant to the gold nanoparticle solution to a final concentration of 0.1% (w/v).
-
Stir the solution for 1 hour at room temperature.
-
The FSN-AuNPs are now ready for use. Store at 4°C.
Intracellular HTL Quantification
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
FSN-AuNPs solution (from Protocol 4.1)
-
Sodium hydroxide (NaOH), 1 M
-
Hydrochloric acid (HCl), 1 M
-
Fluorescent probe for homocysteine (see Table above)
-
Microcentrifuge tubes
-
Fluorometer
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Removal of Interfering Thiols:
-
To 100 µL of the cell lysate supernatant, add 50 µL of the FSN-AuNPs solution.
-
Incubate for 30 minutes at room temperature to allow for the binding of free Hcy and Cys to the nanoparticles.
-
Centrifuge at 14,000 rpm for 20 minutes to pellet the FSN-AuNPs with the bound thiols.
-
Carefully collect the supernatant, which now contains HTL.
-
-
Hydrolysis of HTL to Hcy:
-
To the collected supernatant, add 10 µL of 1 M NaOH to raise the pH and induce hydrolysis of the thiolactone ring.
-
Incubate at 60°C for 30 minutes.
-
Neutralize the solution by adding 10 µL of 1 M HCl.
-
-
Fluorescent Detection of Hcy:
-
Add the chosen fluorescent probe for homocysteine to the neutralized solution at its optimal concentration (refer to the manufacturer's instructions or the original publication).
-
Incubate for the recommended time and at the recommended temperature to allow the reaction between the probe and the newly formed Hcy to complete.
-
Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Quantification:
-
Generate a standard curve using known concentrations of homocysteine with the fluorescent probe.
-
Determine the concentration of Hcy in the sample from the standard curve. This concentration corresponds to the initial concentration of HTL in the cell lysate.
-
Normalize the HTL concentration to the total protein concentration of the cell lysate.
-
Diagrams
Caption: Experimental workflow for the selective detection of intracellular homocysteine thiolactone.
Caption: Logical relationship of the key steps in the selective detection of homocysteine thiolactone.
References
- 1. mdpi.com [mdpi.com]
- 2. A fluorescence turn-on probe for cysteine and homocysteine based on thiol-triggered benzothiazolidine ring formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Fluorescence Detection of Cysteine over Homocysteine and Glutathione Based on a Cysteine-Triggered Dual Michael Addition/Retro-aza-aldol Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescein Tri-Aldehyde Promotes the Selective Detection of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of fluorosurfactant-modified gold nanoparticles in selective detection of homocysteine thiolactone: remover and sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Homocysteine Thiolactone in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine thiolactone (HTL) is a reactive cyclic thioester of the amino acid homocysteine.[1][2] Its unique chemical properties, particularly the susceptibility of the thiolactone ring to nucleophilic attack, make it a valuable building block in polymer chemistry.[1][3] The ring-opening reaction, typically initiated by amines, generates a free thiol group, which can then participate in a variety of subsequent chemical transformations. This "amine-thiol-ene" conjugation strategy offers a versatile and efficient pathway for the synthesis of functional polymers with applications in drug delivery, biomaterial science, and diagnostics.[1][4]
This document provides detailed application notes and experimental protocols for the use of homocysteine thiolactone in polymer synthesis, with a focus on its utility in creating materials for drug development.
Key Applications
The versatility of homocysteine thiolactone allows for its use in a variety of polymer synthesis and modification strategies:
-
Thiol-Functionalized Polymers: The primary application of HTL is the introduction of thiol groups into polymer backbones or as side chains. These "thiomers" exhibit enhanced mucoadhesive and cohesive properties, making them excellent candidates for drug delivery systems.[1][5]
-
Post-Polymerization Modification: Polymers containing HTL moieties can be readily modified after polymerization. This allows for the introduction of a wide range of functional groups, enabling the tailoring of polymer properties for specific applications.[6][7]
-
Bioconjugation: HTL and its derivatives can be used to modify natural polymers such as proteins and polysaccharides.[1][5] For instance, the N-homocysteinylation of proteins like human serum albumin (HSA) can be utilized to create conjugates for diagnostic and therapeutic purposes.[1]
-
Hydrogel Formation: The thiol groups generated from HTL can be used for crosslinking polymer chains to form hydrogels, which are widely used in drug delivery and tissue engineering.[2]
Chemical Principles: The Amine-Thiol-Ene Conjugation
The core of HTL's utility in polymer synthesis lies in a two-step reaction sequence. First, a primary amine attacks the carbonyl carbon of the thiolactone ring, leading to its opening and the formation of an amide bond. This reaction simultaneously liberates a free thiol group. This newly formed thiol can then react with a variety of functional groups, such as acrylates, maleimides, or other alkenes, via a Michael addition or thiol-ene reaction. This cascade of reactions provides a highly efficient and atom-economical method for creating multifunctional polymers.[4][6]
Caption: Amine-Thiol-Ene Conjugation Workflow.
Experimental Protocols
Protocol 1: Synthesis of DL-Homocysteine Thiolactone Acrylamide Monomer
This protocol describes the synthesis of an acrylamide monomer functionalized with a homocysteine thiolactone moiety, which can be subsequently polymerized.[6]
Materials:
-
DL-homocysteine thiolactone hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Acryloyl chloride
-
Deionized water
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Prepare an ice-cooled solution of DL-homocysteine thiolactone hydrochloride (5.0 g, 32.5 mmol) in a 1:1 mixture of deionized water and 1,4-dioxane (70 mL).
-
Add sodium bicarbonate (13.66 g, 162.7 mmol) to the solution and stir for 30 minutes at 0 °C.
-
Add acryloyl chloride (5.8 g, 65.1 mmol) dropwise to the mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Add 70 mL of brine to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the DL-homocysteine thiolactone acrylamide monomer.
Protocol 2: Surface-Initiated Polymerization of DL-Homocysteine Thiolactone Acrylamide
This protocol details the synthesis of polymer brushes on a silicon substrate using microwave-assisted surface-initiated polymerization (μW-SIP).[6]
Materials:
-
Silicon substrate functionalized with an azo-based initiator
-
DL-homocysteine thiolactone acrylamide monomer
-
Anhydrous solvent (e.g., toluene)
-
Microwave reactor
Procedure:
-
Place the initiator-functionalized silicon substrate in a microwave reactor vessel.
-
Prepare a solution of the DL-homocysteine thiolactone acrylamide monomer in the anhydrous solvent.
-
Add the monomer solution to the reactor vessel containing the substrate.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Carry out the polymerization in the microwave reactor under controlled temperature and time settings.
-
After polymerization, remove the substrate and wash thoroughly with appropriate solvents to remove any unreacted monomer and non-grafted polymer.
-
Dry the substrate under a stream of nitrogen.
Protocol 3: Post-Polymerization Modification of Thiolactone-Containing Polymer Brushes
This protocol outlines the modification of the synthesized polymer brushes via aminolysis and a subsequent thiol-Michael addition.[6]
Materials:
-
Poly(acrylamide-homocysteine thiolactone) (pAHT) brush-coated substrate
-
Primary amine (e.g., bromobenzyl amine)
-
Acrylate or maleimide derivative (e.g., 1H,1H-perfluoro-N-decyl acrylate)
-
Appropriate solvent (e.g., dimethylformamide)
-
Base catalyst (if required for the thiol-Michael reaction)
Procedure:
Sequential Modification:
-
Immerse the pAHT brush-coated substrate in a solution of the primary amine in the chosen solvent.
-
Allow the aminolysis reaction to proceed for a specific time to open the thiolactone rings.
-
Rinse the substrate thoroughly to remove excess amine.
-
Immerse the thiol-functionalized substrate in a solution of the acrylate or maleimide derivative, with a base catalyst if necessary.
-
Allow the thiol-Michael addition to proceed.
-
Rinse the substrate thoroughly and dry.
One-Pot Modification:
-
Prepare a solution containing both the primary amine and the acrylate or maleimide derivative in the chosen solvent.
-
Immerse the pAHT brush-coated substrate in this solution.
-
Allow the one-pot reaction to proceed for the desired time.
-
Rinse the substrate thoroughly and dry.
Data Presentation
Table 1: Properties of Thiolated Chitosan Derivatives
| Polymer | Chitosan:HT ratio (w/w) | Thiol groups (μmol/g) | Swelling Ratio (%) at pH 1.2 | Mucoadhesion Fold Increase vs. Chitosan (pH 1.2) |
| HT-chitosan | 1:0.1 | 64.15 | 140 | 3.67 |
| TM-HT-chitosan | 1:0.1 | 32.48 | 240 | 6.33 |
Data extracted from reference[5]. HT: Homocysteine Thiolactone; TM: N,N,N-trimethyl.
Visualization of Experimental Workflow
Caption: Workflow for Functional Polymer Brush Synthesis.
Signaling Pathways and Drug Development
While homocysteine itself is involved in various biological pathways and is a risk factor for several diseases, the direct application of polymers synthesized from homocysteine thiolactone in modulating specific signaling pathways is an emerging area of research.[1] The primary focus for drug development professionals lies in utilizing these polymers as advanced drug delivery vehicles.
Polymers with pendant thiol groups, derived from HTL, can form disulfide bonds with drug-linker conjugates, enabling triggered drug release in the reducing environment of the cell cytoplasm. Furthermore, the mucoadhesive properties of thiolated polymers can enhance drug residence time at mucosal surfaces, improving bioavailability for orally or nasally administered drugs.[5]
The ability to create multifunctional polymer brushes allows for the attachment of both targeting ligands and therapeutic agents, paving the way for targeted drug delivery systems that can selectively accumulate at the site of disease, thereby reducing off-target side effects.
Caption: Targeted Drug Delivery and Release Mechanism.
Conclusion
Homocysteine thiolactone is a powerful and versatile building block for the synthesis of functional polymers. The straightforward and efficient chemistry of its ring-opening and subsequent thiol reactions allows for the creation of a diverse range of materials with tailored properties. For researchers in drug development, HTL-based polymers offer exciting opportunities to design advanced drug delivery systems with enhanced efficacy and reduced toxicity. The protocols and data presented here provide a solid foundation for exploring the potential of homocysteine thiolactone in your research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. specificpolymers.com [specificpolymers.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantifying Homocysteine Thiolactone in Human Plasma and Urine: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocysteine thiolactone (HCTL), a reactive cyclic thioester of homocysteine, is increasingly implicated in the pathophysiology of cardiovascular diseases and other conditions due to its ability to induce protein N-homocysteinylation. Accurate and reliable quantification of HCTL in biological matrices such as human plasma and urine is crucial for understanding its physiological roles and for the development of potential diagnostic and therapeutic strategies. This document provides detailed application notes and protocols for the quantification of homocysteine thiolactone using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with different detection methods.
Introduction
Homocysteine is a sulfur-containing amino acid formed during the metabolism of methionine.[1][2] Under certain physiological conditions, particularly when homocysteine levels are elevated (hyperhomocysteinemia), it can be converted to the chemically reactive homocysteine thiolactone by methionyl-tRNA synthetase.[3] This intramolecular cyclization product can acylate lysine residues of proteins, leading to protein damage and dysfunction, which is a proposed mechanism for homocysteine-induced pathology.[4] Given its reactivity and potential as a biomarker, sensitive and specific methods for its quantification in accessible biological fluids like plasma and urine are of significant interest.
Analytical Methodologies
Several analytical methods have been developed for the quantification of homocysteine thiolactone, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods include GC-MS, LC-MS/MS, and HPLC with UV or fluorescence detection.
Quantitative Data Summary
The following table summarizes the quantitative parameters of various methods reported for the determination of homocysteine thiolactone in human plasma and urine.
| Analytical Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reported Concentrations in Healthy Individuals | Citation |
| GC-MS | Plasma | Up to 40 nmol/L | 5.2 nmol/L | 1.7 nmol/L | 18 and 25 nmol/L (in two samples) | [5] |
| GC-MS | Saliva & Urine | 0.05 - 1 µmol/L | 0.05 µmol/L | - | Urine: 36.67 to 693.12 nmol/L | [6][7] |
| LC-MS/MS | Plasma | 0.5 - 32.5 nmol/mL | - | - | - | [8][9] |
| HPLC-Fluorescence | Plasma | - | - | 0.36 nM | Average: 2.82 ± 6.13 nM (range: 0 - 34.8 nM) | [10] |
| HPLC-UV | Urine | 0.1 - 1.0 µmol/L | 100 nmol/L | - | 36.67 to 693.12 nmol/L | [11] |
| Zone Fluidics-Fluorimetry | Urine | 2 - 30 μmol/L (in diluted urine) | > 2 μmol/L (in 20-fold diluted urine) | 100 nmol/L (in aqueous solution) | - | [3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Plasma
This method offers high selectivity and sensitivity for HCTL quantification in plasma.[5]
a. Sample Preparation and Derivatization:
-
Internal Standard Addition: Add a deuterated internal standard (d4-HcyTL) to the plasma sample to improve accuracy.[5]
-
Solid-Phase Extraction (SPE): Treat the plasma with a silica-based solid-phase extraction cartridge to isolate the analyte.[5]
-
Derivatization: Derivatize the extracted HCTL with heptafluorobutyric anhydride (HFBA).[5]
b. GC-MS Analysis:
-
Technique: Gas Chromatography coupled with Mass Spectrometry.
-
Ionization Mode: Negative Chemical Ionization (NCI) using methane as the reagent gas.[5]
-
Detection: Monitor the specific ions for the HCTL derivative and its deuterated internal standard in single-ion monitoring (SIM) mode.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Plasma
This method provides high sensitivity and specificity for the quantification of HCTL in human plasma.[8][9]
a. Sample Preparation:
-
Internal Standard Addition: Add an appropriate internal standard (e.g., homatropine) to the plasma sample.[8]
-
Protein Precipitation: Precipitate plasma proteins to release bound HCTL and clean up the sample.
-
Extraction: Extract the supernatant for analysis. It is crucial to process samples immediately and store extracts at -86°C to ensure stability.[8][9]
b. LC-MS/MS Analysis:
-
Chromatography: Use a ZIC HILIC column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[8][9]
-
Detection: Perform quantification using multiple reaction monitoring (MRM) mode, monitoring the specific molecular/fragment ion transitions for HCTL and the internal standard.[8][9]
References
- 1. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An on-column derivatization method for the determination of homocysteine-thiolactone and protein N-linked homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Zone Fluidics for Simultaneous Determination of Homocysteine and Homocysteine Thiolactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine (HCY) is a sulfur-containing amino acid, and elevated levels in plasma, known as hyperhomocysteinemia, are a risk factor for various diseases. Homocysteine thiolactone (HTL), a cyclic thioester of HCY, is a reactive metabolite that can lead to protein modification through N-homocysteinylation, potentially causing protein damage and aggregation.[1][2] The ability to simultaneously measure both HCY and HTL is crucial for understanding their roles in health and disease. This application note describes a novel, automated flow method based on zone fluidics for the simultaneous determination of HCY and HTL with fluorimetric detection.[3][4]
The described method utilizes the on-line hydrolysis of HTL to HCY in an alkaline medium, followed by a single-step derivatization with o-phthalaldehyde (OPA).[3][4][5] For the simultaneous analysis of mixtures, a separation step involving fluorosurfactant-capped gold nanoparticles (FSN-GNPs) is employed to selectively aggregate HCY, leaving HTL in the solution for subsequent analysis.[3][4][5] This zone fluidics approach offers a rapid, sensitive, and automated solution for the analysis of these critical analytes in biological matrices.[3]
Quantitative Data Summary
The zone fluidics method demonstrates high sensitivity and good recovery in various matrices. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Matrix |
| Limit of Quantification (LOQ) | 100 nmol L⁻¹ | Aqueous Solutions |
| Analyte Concentration Range | > 2 µmol L⁻¹ | Artificial and Real Urine (after 20-fold dilution) |
| Percent Recovery | 87 - 119% | Artificial and Real Urine |
| Fluorimetric Detection Wavelengths | λext = 370 nm / λem = 480 nm | Not Applicable |
| Repeatability (RSD) for Separation | < 5% | Not Applicable |
Experimental Workflow and Signaling Pathway
The overall experimental workflow for the simultaneous determination of HCY and HTL using zone fluidics is depicted below. The process involves sample preparation, selective separation of HCY, and subsequent analysis using the zone fluidics system.
Caption: Experimental workflow for HCY and HTL analysis.
The chemical principle underlying the detection method involves the alkaline hydrolysis of HTL to HCY, followed by the derivatization of HCY with OPA to form a fluorescent product.
Caption: Chemical reaction pathway for HTL and HCY detection.
Protocols
Reagent Preparation
-
HCY and HTL Standards: Prepare working aqueous standards daily by serial dilutions in doubly deionized water to achieve a concentration range of 0.1–1.5 μmol L⁻¹. For spiked artificial urine samples, the concentration range should be 2–30 μmol L⁻¹.[3]
-
o-phthalaldehyde (OPA) Solution (10 mmol L⁻¹): Dissolve the appropriate amount of OPA in 500 μL of methanol and dilute to 10 mL with water. Store in a light-protected vial at 4 °C. The solution is stable for up to 5 working days.[3]
-
Sodium Hydroxide (NaOH) Solutions: Prepare NaOH solutions at concentrations ranging from 0.5 to 2 mol L⁻¹ in water.[3]
-
Fluorosurfactant-Modified Gold Nanoparticles (FSN-GNPs): Prepare FSN-GNPs following established literature procedures.[3]
Zone Fluidics System Setup
The zone fluidics manifold consists of a multi-position selection valve and a bi-directional flow pump. This setup allows for the precise manipulation of small volumes of samples and reagents in a single channel.
Protocol for Total HCY + HTL Determination
-
Sample Preparation: Dilute 50 μL of the urine sample to 1000 μL with deionized water.[3]
-
Zone Fluidics Analysis:
-
Introduce the diluted sample into the zone fluidics system.
-
The system will automatically perform the on-line hydrolysis of HTL to HCY in a 1 mol L⁻¹ NaOH medium.[3]
-
This is followed by the derivatization of the total HCY with the OPA solution.
-
The resulting fluorescent product is detected at an excitation wavelength of 370 nm and an emission wavelength of 480 nm.[3][4]
-
Protocol for HTL Determination (after HCY separation)
-
Sample Preparation and HCY Separation:
-
Dilute 50 μL of the urine sample to 500 μL with deionized water.[3]
-
Add 500 μL of the FSN-GNP solution to the diluted sample.[3]
-
Allow the mixture to react for 20 minutes to facilitate the selective aggregation of HCY.[3]
-
Centrifuge the mixture at 18,000 rpm for 20 minutes to pellet the aggregated nanoparticles.[3]
-
Carefully collect the supernatant, which contains the HTL.
-
-
Zone Fluidics Analysis:
Calculation of HCY Concentration
The concentration of HCY can be determined by subtracting the concentration of HTL from the total concentration of HCY + HTL.
[HCY] = [Total HCY + HTL] - [HTL]
References
- 1. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Homocysteine Thiolactone-Induced Protein Modification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the prevention of homocysteine thiolactone (HTL) formation and subsequent N-homocysteinylation of protein samples during experimental procedures.
Troubleshooting Guides
This section offers solutions to common problems encountered during protein sample preparation and analysis that may lead to unwanted modification by homocysteine thiolactone.
Problem 1: You observe unexpected mass shifts in your mass spectrometry data, consistent with N-homocysteinylation.
-
Possible Cause: Your protein sample may have been inadvertently modified by homocysteine thiolactone, a reactive cyclic thioester of homocysteine.[1][2] This can occur during sample preparation, incubation, or storage, especially if homocysteine is present in the cellular environment or is introduced through reagents.
-
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Carefully examine your entire workflow for potential sources of homocysteine or conditions that favor the formation of homocysteine thiolactone.[3] Urea-containing buffers, for instance, can lead to carbamylation, another type of modification with a similar mass shift, so it's crucial to differentiate between them.[3]
-
Control pH: Homocysteine thiolactone is relatively stable at a neutral pH of 7.4, with a half-life of approximately 24-30 hours.[1] However, its reactivity with lysine residues is significant under these conditions. Consider adjusting the pH of your buffers to be slightly acidic (pH 6.0-6.5) during purification and storage, as this can reduce the rate of N-homocysteinylation. Conversely, alkaline conditions promote the hydrolysis of HTL, which could be a strategy for its removal.[1]
-
Incorporate Proline: Recent studies have shown that proline can effectively hydrolyze homocysteine thiolactone, thereby preventing protein N-homocysteinylation.[4][5][6] Consider adding proline to your buffers.
-
Minimize Incubation Times and Temperatures: Whenever possible, shorten incubation times and perform procedures at lower temperatures (e.g., 4°C) to reduce the rate of chemical reactions, including N-homocysteinylation.
-
Problem 2: You suspect your protein of interest is losing its biological activity after purification and storage.
-
Possible Cause: N-homocysteinylation can alter the structure and function of proteins, leading to a loss of activity.[2] The modification of lysine residues, which are often involved in active sites or protein-protein interactions, can be particularly detrimental.
-
Troubleshooting Steps:
-
Assess for N-homocysteinylation: Utilize techniques such as mass spectrometry to confirm if your protein is modified. An increase in mass corresponding to the addition of a homocysteine moiety is a key indicator.
-
Implement Preventative Measures during Purification:
-
Buffer Composition: Use buffers with a slightly acidic pH (around 6.0) to minimize the reactivity of homocysteine thiolactone.
-
Additive Inclusion: Add proline to your purification and storage buffers to promote the hydrolysis of any formed HTL.
-
-
Optimize Storage Conditions:
-
Store purified proteins in a buffer at a slightly acidic pH.
-
Flash-freeze protein aliquots in liquid nitrogen and store them at -80°C to minimize long-term chemical modifications. Avoid repeated freeze-thaw cycles.[7]
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the prevention of homocysteine thiolactone-induced protein modifications.
Q1: What is homocysteine thiolactone and why is it a problem for my protein samples?
Homocysteine thiolactone (HTL) is a reactive cyclic thioester formed from the amino acid homocysteine through an error-editing mechanism by certain aminoacyl-tRNA synthetases.[1][2] It can react with the primary amino groups of lysine residues in proteins in a process called N-homocysteinylation.[4][5] This covalent modification can alter the protein's structure, charge, and function, leading to aggregation, loss of activity, and the generation of misleading experimental results.[2]
Q2: At what pH should I maintain my protein samples to prevent N-homocysteinylation?
Homocysteine thiolactone is most stable at a neutral pH (around 7.4).[1] While alkaline conditions (pH > 8.0) promote its hydrolysis, which can help remove it, these conditions might be detrimental to the stability of your target protein. A practical approach for prevention during purification and storage is to maintain the protein sample in a slightly acidic buffer, around pH 6.0-6.5. This reduces the reactivity of the lysine residues' amino groups.
Q3: How can I remove homocysteine thiolactone from my protein sample?
Several methods can be employed to remove homocysteine thiolactone:
-
Dialysis or Buffer Exchange: These techniques can remove small molecules like HTL from your protein solution.
-
Size-Exclusion Chromatography: This method separates molecules based on size and can effectively remove HTL.
-
Hydrolysis: Increasing the pH of the solution to alkaline conditions (pH > 8.0) will accelerate the hydrolysis of HTL to homocysteine, which is generally less reactive towards lysine residues.[1] However, ensure your protein of interest is stable at this pH.
-
Proline Treatment: Adding proline to the buffer can facilitate the non-enzymatic hydrolysis of HTL.[4][5][6]
Q4: Can antioxidants or chelating agents prevent N-homocysteinylation?
The primary mechanism of N-homocysteinylation is a direct chemical reaction between homocysteine thiolactone and lysine residues, not an oxidation-reduction reaction. Therefore, while antioxidants are crucial for preventing oxidative damage to proteins, they do not directly prevent N-homocysteinylation. Similarly, chelating agents are used to remove metal ions that can catalyze certain protein modifications, but they do not have a direct role in preventing the reaction with HTL.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the prevention and effects of N-homocysteinylation.
Table 1: Effect of Proline on Preventing N-homocysteinylation of Cytochrome c
| Treatment Condition (in vitro) | Heme Iron Reduction | Total -SH Content | Oligomer Formation |
| Cytochrome c + 1 mM HTL | Significant Reduction | Increased | Observed |
| Cytochrome c + 1 mM HTL + 0.5 mM Proline | Reduced | Decreased | Reduced |
| Cytochrome c + 1 mM HTL + 1 mM Proline | Further Reduced | Further Decreased | Significantly Reduced |
Source: Adapted from studies on the inhibitory effect of proline on protein N-homocysteinylation.[4]
Table 2: pH Dependence of Homocysteine Thiolactone Stability
| pH | Stability |
| Acidic (< 6.0) | Relatively Stable |
| Neutral (~7.4) | Stable (Half-life ~24-30 hours) |
| Alkaline (> 8.0) | Unstable (Undergoes Hydrolysis) |
Source: Based on chemical properties of homocysteine thiolactone.[1]
Experimental Protocols
Protocol 1: General Protein Sample Preparation to Minimize N-homocysteinylation
-
Cell Lysis:
-
Lyse cells in a buffer at a slightly acidic pH (e.g., 50 mM MES, pH 6.0) containing a standard protease inhibitor cocktail.
-
Avoid using urea in the lysis buffer if possible to prevent carbamylation, which can be mistaken for N-homocysteinylation in mass spectrometry analysis.
-
-
Protein Purification:
-
Perform all purification steps at 4°C to minimize chemical reactions.
-
Use buffers with a pH between 6.0 and 6.5 throughout the purification process.
-
Consider adding 1-5 mM proline to all purification buffers.
-
-
Protein Storage:
-
Dialyze the final purified protein into a storage buffer at pH 6.0-6.5 containing at least 1 mM proline.
-
For long-term storage, flash-freeze single-use aliquots in liquid nitrogen and store at -80°C.[7]
-
Protocol 2: In Vitro N-homocysteinylation Inhibition Assay using Proline
-
Prepare Protein Solution: Dissolve the protein of interest (e.g., cytochrome c) in 0.05 M potassium phosphate buffer, pH 7.4, to a final concentration of 1 mg/mL.
-
Prepare Reagents:
-
Prepare a 100 mM stock solution of homocysteine thiolactone (HTL) in water.
-
Prepare a 100 mM stock solution of proline in water.
-
-
Set up Reactions: In separate microcentrifuge tubes, set up the following reactions:
-
Control: Protein solution + buffer
-
Positive Control (N-homocysteinylation): Protein solution + HTL (final concentration 1 mM)
-
Test Condition: Protein solution + HTL (final concentration 1 mM) + Proline (final concentrations to test, e.g., 0.5 mM, 1 mM, 5 mM)
-
-
Incubation: Incubate all tubes at 37°C for 12-24 hours.
-
Analysis:
-
Analyze the samples by SDS-PAGE to observe any changes in protein migration or aggregation.
-
Use mass spectrometry to determine the extent of N-homocysteinylation in each condition.
-
If applicable, perform an activity assay to assess the functional impact of the modification and the protective effect of proline.
-
Visualizations
Caption: Workflow of homocysteine thiolactone formation and protein N-homocysteinylation.
Caption: Factors influencing the formation and prevention of N-homocysteinylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Overcoming instability of homocysteine thiolactone in solution
Welcome to the technical support center for Homocysteine Thiolactone (HCTL). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the challenges associated with the inherent instability of HCTL in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding HCTL Instability
Q1: Why are my experimental results with HCTL inconsistent?
Inconsistency in results when using HCTL often stems from its chemical instability in aqueous solutions. The primary issue is the hydrolysis of the thiolactone ring, which is highly dependent on the pH of the solution. This degradation can alter the effective concentration of HCTL over the course of an experiment, leading to poor reproducibility.
Q2: What is the primary degradation pathway for HCTL in my experiments?
The main degradation pathway for HCTL in aqueous solution is hydrolysis, where the cyclic thioester bond is broken to form homocysteine (Hcy).[1][2] This reaction is significantly accelerated by alkaline conditions.[3] The resulting homocysteine can then participate in different reactions than the intended N-homocysteinylation, such as forming disulfide bonds (S-homocysteinylation), which can lead to unexpected experimental outcomes.[1][2]
Section 2: Solution Preparation and Handling
Q3: What is the optimal pH for preparing and using HCTL solutions?
HCTL is most stable in acidic to neutral aqueous solutions (up to pH 7).[4][5] However, its reactivity for N-homocysteinylation of protein lysine residues is maximal at physiological pH (around 7.4).[6][7] This creates a trade-off between stability and reactivity.
-
For Storage (Stock Solutions): Prepare stock solutions in a slightly acidic buffer (e.g., pH 6.0-6.5) or aprotic solvents like DMSO and store frozen at -80°C.
-
For Experiments: Use the stock solution to prepare the final working solution in your experimental buffer (e.g., pH 7.4) immediately before use to minimize degradation.
Q4: Which buffers should I use or avoid when working with HCTL?
The choice of buffer is critical.
-
Recommended Buffers: Phosphate-based buffers (e.g., potassium phosphate) are commonly used and are compatible.[8] Bicarbonate buffers have also been used successfully.[9]
-
Buffers to Avoid: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane). The primary amine in the buffer can act as a nucleophile and compete with your target molecule for reaction with HCTL, thus reducing the efficiency of your intended reaction.
Q5: How quickly does HCTL degrade in my experimental buffer?
The degradation rate is pH and temperature-dependent. At physiological pH (7.4), HCTL has a half-life of approximately 24-30 hours.[3][10] In one study, a 1 mM solution of HCTL at pH 7.4 was hydrolyzed to approximately 0.71 mM homocysteine within 24 hours, indicating significant degradation over a typical overnight incubation period.[1][2]
| Parameter | Condition | Value | Reference |
| Half-life | pH 7.4 | ~24-30 hours | [3][10] |
| Hydrolysis | 1 mM HCTL, pH 7.4, 24h | ~29% degraded to Homocysteine | [1][2] |
Section 3: Troubleshooting Experimental Failures
Q6: I am observing low or no N-homocysteinylation of my target protein. What went wrong?
Low modification efficiency is a common problem. Use the following decision tree to troubleshoot the issue.
Q7: My protein is aggregating or showing unexpected modifications after incubation with HCTL. Why?
This is likely due to the formation of homocysteine from HCTL hydrolysis. The free thiol group on homocysteine is reactive and can form disulfide bridges with cysteine residues on your protein (S-homocysteinylation) or with other homocysteine molecules, leading to aggregation.[1]
-
Solution: Consider adding a mild reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to your reaction buffer.[9] TCEP can help keep sulfhydryl groups in a reduced state and prevent unwanted disulfide bond formation. However, be aware that this may also reduce existing disulfide bonds in your protein of interest.
Experimental Protocols
Protocol 1: Preparation of HCTL Stock and Working Solutions
This protocol outlines the best practices for preparing HCTL solutions to maximize stability and ensure experimental reproducibility.
Methodology:
-
Weighing: On an analytical balance, carefully weigh the desired amount of DL-Homocysteine thiolactone hydrochloride powder. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Stock Solution Preparation:
-
Dissolve the HCTL powder in a cold, high-purity, anhydrous solvent. DMSO is a good choice for a non-aqueous stock. Alternatively, use a slightly acidic buffer (e.g., 20 mM MES, pH 6.0).
-
Prepare a concentrated stock solution (e.g., 100 mM or 1 M) to minimize the volume added to your final experiment.
-
-
Aliquoting and Storage:
-
Immediately after dissolution, aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Flash-freeze the aliquots and store them at -80°C. Properly prepared and stored, these stocks can be stable for several months. Do not use stock solutions that have been repeatedly freeze-thawed.
-
-
Working Solution Preparation:
-
On the day of the experiment, retrieve a single aliquot from the -80°C freezer and thaw it on ice.
-
Calculate the volume needed to achieve your final desired concentration in the reaction buffer.
-
Add the required volume of the stock solution directly to your final experimental buffer (e.g., 0.05 M potassium phosphate buffer, pH 7.4) immediately before you plan to start the reaction.[8] Mix thoroughly and proceed without delay.
-
Protocol 2: N-Homocysteinylation of a Target Protein
This protocol provides a general method for the modification of protein lysine residues with HCTL.
Materials:
-
Target protein solution in a compatible buffer (e.g., 0.05 M potassium phosphate, 0.1 M KCl, pH 7.4).
-
Freshly prepared HCTL working solution (from Protocol 1).
-
Incubator or water bath set to 37°C.
-
(Optional) TCEP hydrochloride solution.
-
Method for removal of unreacted HCTL (e.g., dialysis cassettes (7 kDa MWCO), or ultrafiltration units (3 kDa MWCO)).[9][11]
Methodology:
-
Reaction Setup: In a sterile tube, combine your target protein solution with the freshly prepared HCTL working solution to achieve the desired final concentrations. A common starting point is a protein concentration of 1-2 mg/mL and HCTL concentrations ranging from 0 to 1000 µM.[8]
-
(Optional) Reducing Agent: If protein aggregation via disulfide bonds is a concern, add TCEP to a final concentration of 1-10 mM.[9]
-
Incubation: Incubate the reaction mixture at 37°C for a set period. An overnight (16-18 hour) incubation is a common starting point to ensure sufficient reaction time.[8][11]
-
Quenching and Purification: After incubation, the reaction must be stopped and the unreacted HCTL removed.
-
Place the reaction tube on ice to slow the reaction.
-
To remove excess HCTL, perform extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C.[9] Alternatively, use centrifugal filter units to exchange the buffer and remove small molecules like HCTL.[11] Repeat the buffer exchange process at least three times.
-
-
Analysis and Storage:
-
Confirm the modification of your protein using appropriate analytical techniques (e.g., LC-MS to check for mass addition, SDS-PAGE to check for aggregation).
-
Store the purified, modified protein at -80°C for long-term use.
-
References
- 1. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. N-Homocysteinylation of lysine residues in α-Synuclein enhances aggregation propensity and cytotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Homocysteine Thiolactone Detection Assay Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of homocysteine thiolactone (HTL) detection assays.
Frequently Asked Questions (FAQs)
Q1: What is homocysteine thiolactone (HTL) and why is its sensitive detection important?
Homocysteine thiolactone is a reactive cyclic thioester of the amino acid homocysteine. Elevated levels of HTL have been implicated in various diseases, including cardiovascular and neurodegenerative disorders, due to its ability to cause protein N-homocysteinylation, which can impair protein function.[1] Sensitive and accurate detection of HTL is crucial for understanding its pathological roles and for the development of potential diagnostic and therapeutic strategies.
Q2: What are the most common methods for detecting homocysteine thiolactone?
The most common methods for HTL detection include High-Performance Liquid Chromatography (HPLC) with either ultraviolet (UV) or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and more recently, nanoparticle-based colorimetric assays and Enzyme-Linked Immunosorbent Assays (ELISA).
Q3: What are the typical concentrations of HTL in biological samples?
HTL concentrations are generally low in biological fluids. In healthy humans, plasma HTL levels can range from undetectable to around 35 nM.[2] Urinary HTL concentrations are typically higher, ranging from approximately 10 nM to 500 nM.[1] Due to these low physiological concentrations, highly sensitive detection methods are required.
Q4: What are the main challenges in accurately measuring HTL?
The primary challenges include the low abundance of HTL in biological samples, its chemical instability, and the potential for interference from other structurally similar molecules, such as homocysteine and cysteine. Proper sample handling and preparation are critical to prevent the degradation of HTL and to remove interfering substances.[3][4]
Q5: How can I improve the stability of HTL in my plasma samples?
HTL is known to be unstable in plasma.[3][4] To ensure accurate measurements, it is crucial to process blood samples immediately after collection. If immediate analysis is not possible, plasma should be separated from blood cells promptly, and the samples should be extracted and stored at -80°C.[3][4] One study found that extracted HTL was stable for up to one month when stored at -86°C.[3][4]
Troubleshooting Guides
HPLC-Based Assays (UV and Fluorescence Detection)
Q: I am observing a low or no signal for my HTL peak. What are the possible causes and solutions?
A:
-
Inefficient Derivatization (for fluorescence detection): The derivatization of HTL (often after hydrolysis to homocysteine) with reagents like o-phthalaldehyde (OPA) is pH-dependent.
-
Solution: Ensure the pH of your reaction buffer is optimal for the derivatization reaction. For OPA, a highly alkaline pH is often required. Prepare fresh derivatization reagents daily, as they can degrade over time.
-
-
HTL Degradation: As mentioned in the FAQs, HTL is unstable.
-
Suboptimal HPLC Conditions: The mobile phase composition and gradient may not be suitable for retaining and resolving HTL.
-
Solution: Optimize your mobile phase composition and gradient profile. A C18 column is commonly used for separation.
-
-
Detector Issues: The detector lamp may be failing, or the settings may not be optimal.
-
Solution: Check the detector lamp's lifespan and replace it if necessary. Ensure the excitation and emission wavelengths are correctly set for your fluorescent derivative.
-
Q: My chromatogram shows a high background or many interfering peaks. How can I resolve this?
A:
-
Matrix Effects: Biological samples contain numerous compounds that can interfere with detection.[5]
-
Contaminated Reagents or Solvents: Impurities in your reagents or HPLC solvents can contribute to a high background.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared reagents. Filter all solutions before use.
-
-
Carryover from Previous Injections: Residual sample from a previous run can appear in the current chromatogram.
-
Solution: Implement a thorough needle wash protocol and run blank injections between samples to ensure the system is clean.
-
GC-MS Assays
Q: I am having trouble with the derivatization of HTL for GC-MS analysis. What should I check?
A:
-
Incomplete Derivatization: Derivatization is necessary to make HTL volatile for GC analysis. Incomplete reactions will lead to low signal intensity.
-
Derivatization Reagent Degradation: Derivatization reagents are often sensitive to moisture and air.
-
Solution: Store derivatization reagents under anhydrous conditions and discard them if they appear discolored or cloudy.
-
Q: My GC-MS results are not reproducible. What could be the cause?
A:
-
Inconsistent Sample Preparation: Variability in the extraction and derivatization steps can lead to inconsistent results.
-
Solution: Use an internal standard, such as a deuterated form of HTL (d4-HTL), to account for variations in sample preparation and instrument response.[6] Ensure precise and consistent handling of all samples and standards.
-
-
Injector Issues: A dirty or leaking injector can cause poor peak shape and variable injection volumes.
-
Solution: Regularly clean and maintain the GC injector. Replace the septum and liner as needed.
-
Nanoparticle-Based Assays
Q: The color change in my gold nanoparticle assay is weak or inconsistent. What should I do?
A:
-
Incorrect Nanoparticle Concentration: The concentration of gold nanoparticles (AuNPs) is critical for the sensitivity of the assay.
-
Solution: Optimize the AuNP concentration to achieve the desired sensitivity.
-
-
Interference from Other Thiols: Other thiols, like homocysteine and cysteine, can also interact with the nanoparticles.
-
Solution: Some protocols use a pre-treatment step to remove other thiols before measuring HTL.[9]
-
-
Instability of Nanoparticle Aggregates: The stability of the AuNP aggregates can be affected by the sample matrix.
-
Solution: Ensure that the pH and ionic strength of your sample are compatible with the assay conditions.
-
ELISA Kits
Q: I am getting no signal or a very weak signal with my HTL ELISA kit. What are the possible reasons?
A:
-
Improper Reagent Preparation or Storage: Incorrect dilution of antibodies or standards, or improper storage of kit components, can lead to a loss of signal.
-
Solution: Carefully follow the manufacturer's instructions for reagent preparation and storage. Ensure all components are at room temperature before use.[10]
-
-
Expired Reagents: Using an expired kit can result in a complete loss of signal.
-
Solution: Always check the expiration date of the ELISA kit before starting your experiment.[10]
-
-
Incorrect Plate Washing: Insufficient washing can leave unbound reagents in the wells, while excessive washing can remove bound antibodies or antigen.
-
Solution: Follow the washing protocol precisely as described in the kit manual.
-
Q: My ELISA results show a high background. How can I reduce it?
A:
-
Insufficient Washing: Inadequate washing is a common cause of high background.
-
Solution: Increase the number of wash steps or the soaking time during washes to ensure the removal of all unbound reagents.
-
-
Non-specific Antibody Binding: The detection antibody may be binding non-specifically to the plate.
-
Solution: Ensure that the blocking buffer is fresh and that the incubation time for the blocking step is adequate.
-
-
Contaminated Reagents: Contamination of buffers or reagents can lead to a high background signal.
-
Solution: Use fresh, sterile buffers and reagents.
-
Data Presentation
Table 1: Comparison of Sensitivity for Various Homocysteine Thiolactone Detection Methods
| Detection Method | Sample Type | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Biological Samples | 5 pmol | [11] |
| HPLC-Fluorescence | Cell Culture | 200 fmol (HTL), 100 fmol (Hcy) | [12] |
| HPLC-Fluorescence | Human Plasma | 0.36 nM | [2] |
| GC-MS | Human Plasma | 1.7 nmol/L (LOD), 5.2 nmol/L (LOQ) | [6] |
| GC-MS | Human Urine | 0.005 nmol/mL (LOD), 0.01 nmol/mL (LOQ) | [7] |
| GC-MS | Human Saliva & Urine | 0.05 µmol/L (LOQ) | [8] |
| Nanoparticle-Based | Aqueous Solution | 100 nM | [9] |
| LC-MS/MS | Human Plasma | Linear range: 0.5-32.5 nmol/mL | [3][4] |
Experimental Protocols
High-Sensitivity HPLC-Fluorescence Method for Plasma HTL
This protocol is based on a method with a reported limit of detection of 0.36 nM.[2]
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes and immediately place on ice.
-
Centrifuge at 4°C to separate plasma.
-
Perform ultrafiltration to separate HTL from macromolecules.
-
Extract the ultrafiltrate with a chloroform/methanol mixture.
-
Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.
-
-
HPLC Separation:
-
Use a cation exchange microbore column.
-
Employ an isocratic mobile phase, for example, a sodium phosphate buffer at an acidic pH.
-
Set the flow rate to an appropriate level for the microbore column (e.g., 50-100 µL/min).
-
-
Post-Column Derivatization:
-
After the column, mix the eluent with a solution of o-phthalaldehyde (OPA) in a reaction coil.
-
Ensure the pH of the OPA solution is highly alkaline to facilitate the reaction.
-
-
Fluorescence Detection:
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA derivative of homocysteine (formed from the hydrolysis of HTL).
-
GC-MS Method for Urinary HTL
This protocol is based on a method with a reported LOQ of 0.01 nmol/mL.[7]
-
Sample Preparation:
-
To a urine sample, add an internal standard (e.g., homoserine lactone).
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
-
Derivatization:
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., isobutyl chloroformate) and incubate at the recommended temperature and time to form a volatile derivative.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature gradient program to separate the analytes.
-
Set the mass spectrometer to electron impact (EI) mode and monitor for the characteristic ions of the derivatized HTL and the internal standard.
-
Diagrams
Caption: Experimental workflow for high-sensitivity HPLC-fluorescence detection of HTL.
Caption: Principle of gold nanoparticle-based assay for selective HTL detection.
References
- 1. mdpi.com [mdpi.com]
- 2. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for homocysteine thiolactone in plasma and evaluation of its stability in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of GC-MS technique for the determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomatik.com [biomatik.com]
- 11. The determination of homocysteine-thiolactone in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of N-Homocysteinylated Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of N-homocysteinylated peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts and issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the characteristic fragmentation pattern of N-homocysteinylated peptides in CID-based MS/MS analysis?
A1: N-homocysteinylated peptides typically exhibit a characteristic neutral loss of the homocysteinyl moiety during collision-induced dissociation (CID). This neutral loss corresponds to a mass shift of 117 Da for singly charged precursor ions, 58.5 Da for doubly charged ions, and 39 Da for triply charged ions.[1] This fragmentation pattern can be a useful diagnostic tool for identifying potentially N-homocysteinylated peptides in your sample. However, this neutral loss can sometimes be the dominant fragmentation pathway, leading to poor peptide backbone fragmentation and consequently, lower confidence in peptide identification.[1]
Q2: I am observing a mass shift of +117 Da on lysine residues, but I am unsure if it is truly N-homocysteinylation. What are other possibilities?
A2: While a +117.02 Da mass modification on a lysine residue is indicative of N-homocysteinylation, it is crucial to consider other potential sources of artifacts or modifications that could be misinterpreted, especially with low-resolution mass spectrometers.[2] One common issue is the presence of isobaric or near-isobaric modifications. For example, the addition of two carbamidomethyl groups (+57.02146 Da each) from iodoacetamide treatment would result in a total mass shift of +114.04292 Da, which could be mistaken for N-homocysteinylation (+117.02 Da) at lower resolutions.[2] High-resolution mass spectrometry is essential to differentiate between these modifications based on their exact masses.
Another possibility is the misidentification of a peptide. Always ensure that your database search parameters are set correctly and that you have high-confidence peptide spectrum matches (PSMs).
Q3: My results show a high degree of S-homocysteinylation on cysteine residues, even though I am studying N-homocysteinylation. What could be the cause?
A3: This is a common artifact that arises from the sample preparation process. Homocysteine thiolactone (Hcy-TL), the reactive species that leads to N-homocysteinylation, can hydrolyze to homocysteine (Hcy) at physiological pH.[2][3][4] This free Hcy can then react with cysteine residues on proteins and peptides to form disulfide bonds, a modification known as S-homocysteinylation.[2][3] Studies have shown that incubation of proteins with Hcy-TL can lead to a greater proportion of S-homocysteinylation compared to N-homocysteinylation.[2][4]
To minimize this artifact, it is crucial to control the pH of your sample preparation workflow and consider strategies to remove free homocysteine before analysis.
Troubleshooting Guides
Issue 1: Poor Fragmentation Efficiency and Dominant Neutral Loss
Symptoms:
-
MS/MS spectra of potential N-homocysteinylated peptides are dominated by the neutral loss peak (e.g., [M+H-117]+).
-
Few or no b- and y-ions are observed, leading to low peptide identification scores.
Troubleshooting Steps:
-
Optimize Collision Energy: Perform a collision energy optimization experiment for your instrument. A lower collision energy may favor backbone fragmentation over neutral loss.
-
Utilize Alternative Fragmentation Methods:
-
Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD): These fragmentation methods are less likely to induce the neutral loss of post-translational modifications compared to CID.
-
Higher-Energy Collisional Dissociation (HCD): While still a collisional activation method, HCD can sometimes provide more backbone fragmentation than CID for modified peptides.
-
-
Employ MS3-based Strategies: If your instrument is capable, consider using a neutral-loss-triggered MS3 scan.[1] In this approach, the instrument performs a CID MS/MS scan. If the characteristic neutral loss is detected, a further MS3 scan is triggered on the neutral loss product ion to generate fragment ions for sequence confirmation.[1]
Issue 2: Suspected S-homocysteinylation and Other Cysteine-Related Artifacts
Symptoms:
-
Mass shifts corresponding to the addition of homocysteine (+135.03 Da) or other adducts on cysteine residues are observed.
-
Inconsistent results between replicates, potentially due to varying levels of oxidation.
Troubleshooting Steps:
-
Anaerobic Sample Handling: Whenever possible, perform sample preparation steps under anaerobic conditions to minimize the oxidation of free thiols, which can lead to disulfide bond formation.[5][6]
-
Optimize Reduction and Alkylation:
-
Ensure Complete Reduction: Use a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to break all disulfide bonds. TCEP is often preferred as it is more stable and less prone to side reactions.
-
Choose the Right Alkylating Agent: Iodoacetamide (IAA) is a common alkylating agent, but it can have side reactions with other amino acid residues like methionine, histidine, and lysine, especially at higher pH.[7][8] Consider using alternative alkylating agents like chloroacetamide or acrylamide, which have been reported to have fewer side reactions.[7]
-
Control pH: Perform the alkylation step at a slightly alkaline pH (around 8.0) to ensure the specific reaction with cysteine thiols. However, be aware that higher pH can also increase the rate of iodoacetamide side reactions.[8]
-
-
Sample Clean-up: After reduction and alkylation, use a desalting column or spin tip to remove excess reagents that could interfere with MS analysis.
Issue 3: Ambiguous Identification of N-homocysteinylated Peptides
Symptoms:
-
Low confidence scores for peptide identifications.
-
Difficulty in pinpointing the exact site of modification.
-
Potential for isobaric modifications to be misidentified.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: Utilize a mass spectrometer with high resolution and mass accuracy (e.g., Orbitrap or FT-ICR). This will allow you to distinguish N-homocysteinylation from other modifications with similar nominal masses based on their precise mass-to-charge ratios.
-
Manual Spectra Validation: Do not rely solely on automated database search results. Manually inspect the MS/MS spectra of potential N-homocysteinylated peptides to confirm the presence of the characteristic neutral loss and any supporting b- and y-ions.
-
Enrichment of N-homocysteinylated Peptides: Due to the often low stoichiometry of N-homocysteinylation, consider using an enrichment strategy to increase the concentration of modified peptides in your sample prior to MS analysis. One published method involves the selective reaction of the homocysteinyl thiol group with an aldehyde-functionalized resin.[1]
Quantitative Data Summary
The following table summarizes the relative abundance of S- and N-homocysteinylation observed when incubating albumin with homocysteine thiolactone (Hcy-TL) at physiological pH. This data highlights the importance of considering S-homocysteinylation as a significant competing reaction.
| Modification Type | Moles of Modification per Mole of Albumin |
| S-homocysteinylation | 0.41 |
| N-homocysteinylation | 0.14 |
Data adapted from a study on the hydrolysis of homocysteine thiolactone and its reaction with albumin.[2][4]
Experimental Protocols
Protocol 1: Affinity Enrichment of N-Homocysteinylated Peptides
This protocol is adapted from a published method for the selective enrichment of N-homocysteinylated peptides.[1]
-
Sample Preparation: Digest your protein sample with trypsin according to standard protocols.
-
Binding Solution Preparation: Prepare a binding solution of 150 mM citric acid, 20 mM TCEP, and 20% acetonitrile, adjusted to pH 3.[1]
-
Resin Preconditioning: Use an aldehyde-functionalized resin (e.g., POROS 20 AL). Precondition the resin by washing with water followed by the binding solution.[1]
-
Peptide Binding: Dissolve the tryptic digest in the binding solution and incubate with the preconditioned resin. The N-homocysteinylated peptides will selectively bind to the aldehyde resin through their free thiol group.
-
Washing: Wash the resin extensively with the binding solution to remove non-specifically bound peptides.
-
Elution: Elute the enriched N-homocysteinylated peptides from the resin. The original protocol suggests elution with O-methylhydroxylamine.
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction by LC-MS/MS.
Visualizations
Caption: Experimental workflow for the analysis of N-homocysteinylated peptides.
Caption: Formation of N-homocysteinylation and the competing S-homocysteinylation artifact.
References
- 1. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Homocysteine Thiolactone: Biology and Chemistry | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vitro N-Homocysteinylation Reactions
Welcome to the technical support center for in vitro N-homocysteinylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is N-homocysteinylation?
N-homocysteinylation is a non-enzymatic post-translational modification where the ε-amino group of a protein's lysine residues is acylated by homocysteine thiolactone (HTL), a reactive cyclic thioester of homocysteine.[1][2] This process results in the formation of an amide bond and the addition of a free sulfhydryl group to the protein, which can alter its structure and function.[1][3][4]
Q2: What are the typical reaction conditions for in vitro N-homocysteinylation?
Standard in vitro N-homocysteinylation reactions are generally performed under physiological or near-physiological conditions.[1][5] Key parameters include a pH around 7.4, a temperature of 37°C, and incubation of the target protein with varying concentrations of homocysteine thiolactone (HTL).[1][6]
Q3: How can I confirm that my protein has been N-homocysteinylated?
A common method to confirm N-homocysteinylation is to quantify the increase in free sulfhydryl (-SH) groups on the protein using Ellman's reagent (DTNB).[1][6] For each HTL molecule that reacts with a lysine residue, one free SH group is introduced.[1] Other methods include mass spectrometry to identify the mass shift corresponding to the addition of a homocysteine moiety and Western blotting with antibodies specific for N-homocysteinylated lysine residues.
Q4: What factors can influence the efficiency of the N-homocysteinylation reaction?
Several factors can impact the extent of N-homocysteinylation, including:
-
pH: The reaction is pH-dependent, with physiological pH (around 7.4) generally favoring the reaction.[1]
-
Temperature: Incubation at 37°C is common to simulate physiological conditions.[1][6]
-
Concentration of HTL: Higher concentrations of HTL will generally lead to a greater degree of protein modification.[1][7]
-
Incubation Time: Longer incubation times allow for more extensive modification.[1][6]
-
Protein Properties: The number of accessible lysine residues and the isoelectric point (pI) of the protein can influence the rate and extent of homocysteinylation.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable N-homocysteinylation | 1. Inactive Homocysteine Thiolactone (HTL): HTL can degrade, especially with improper storage. 2. Suboptimal Reaction pH: The pH of the reaction buffer may not be optimal for the reaction. 3. Insufficient Incubation Time or Temperature: The reaction may not have proceeded long enough or at a high enough temperature. 4. Low Protein or HTL Concentration: The concentration of one or both reactants may be too low. 5. Protein Structure: Lysine residues may be inaccessible within the protein's three-dimensional structure. | 1. Use a fresh stock of HTL. Store HTL under dry conditions at the recommended temperature. 2. Ensure the reaction buffer is at pH 7.4. Prepare fresh buffer if necessary. While the reaction can proceed at other pHs, physiological pH is a good starting point.[9] 3. Increase the incubation time (e.g., overnight) and/or ensure the temperature is maintained at 37°C.[1] 4. Increase the concentration of HTL and/or the protein. A 10-fold molar excess of HTL to protein is a common starting point.[6] 5. Consider adding a mild denaturant (e.g., low concentration of urea or guanidinium hydrochloride) to partially unfold the protein and increase lysine accessibility. Note that this may affect protein function. |
| Protein Precipitation or Aggregation | 1. Extensive Modification: High levels of N-homocysteinylation can alter protein structure, leading to aggregation.[1][5][10] 2. Oxidation of Introduced Sulfhydryl Groups: The newly introduced free sulfhydryl groups can form intermolecular disulfide bonds, leading to aggregation.[4] 3. Buffer Incompatibility: The buffer composition may not be suitable for the modified protein. | 1. Reduce the concentration of HTL or the incubation time to decrease the extent of modification. 2. Include a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), in the reaction and subsequent storage buffers.[6][9] 3. Screen different buffers with varying pH and ionic strength to find conditions that maintain the solubility of the modified protein. |
| Inconsistent Results Between Experiments | 1. Variability in Reagent Preparation: Inconsistent concentrations of protein or HTL. 2. Fluctuations in Incubation Conditions: Inconsistent temperature or incubation time. 3. Age of Reagents: Degradation of HTL or other buffer components. | 1. Carefully prepare and quantify protein and HTL solutions before each experiment. 2. Use a calibrated incubator and a timer to ensure consistent reaction conditions. 3. Prepare fresh solutions of HTL and buffer components for each set of experiments. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for in vitro N-homocysteinylation reactions based on published literature.
Table 1: Reaction Conditions
| Parameter | Typical Range | Notes |
| pH | 7.4 - 8.0 | Physiological pH is generally optimal.[1][9] |
| Temperature | 25°C - 37°C | 37°C is commonly used to mimic physiological conditions.[1][6][9] |
| Incubation Time | 16 hours - Overnight | Can be varied to control the extent of modification.[1][6][9] |
Table 2: Reactant Concentrations
| Reactant | Typical Concentration Range | Notes |
| Protein | 1 - 2 mg/mL (or specified molar concentration) | The optimal concentration may vary depending on the protein.[1] |
| Homocysteine Thiolactone (HTL) | 10 µM - 5 mM | The concentration is often varied to achieve different degrees of modification.[1][6][7][9] A molar excess of HTL relative to the protein is common. |
| Reducing Agent (optional) | 1 - 10 mM (DTT or TCEP) | Included to prevent disulfide bond formation and aggregation.[6][9] |
Experimental Protocols
Protocol 1: General In Vitro N-Homocysteinylation of a Protein
This protocol provides a general procedure for the N-homocysteinylation of a target protein.
Materials:
-
Purified target protein
-
Homocysteine thiolactone (HTL) hydrochloride
-
Potassium phosphate buffer (0.05 M, pH 7.4)
-
Reducing agent (DTT or TCEP, optional)
-
Reaction tubes
Procedure:
-
Dissolve the purified protein in 0.05 M potassium phosphate buffer (pH 7.4) to a final concentration of 2 mg/mL.[1]
-
Prepare a stock solution of HTL in the same buffer.
-
In a reaction tube, combine the protein solution with the desired concentration of HTL. A common starting point is a range of 0-1000 µM HTL.[1]
-
If desired, add a reducing agent to a final concentration of 1-10 mM.
-
Incubate the reaction mixture overnight at 37°C with gentle agitation.[1][6]
-
After incubation, the modified protein can be used for downstream applications or analyzed to confirm modification. Unreacted HTL can be removed by dialysis or buffer exchange.[9]
Protocol 2: Quantification of N-Homocysteinylation using Ellman's Reagent
This protocol describes how to determine the extent of N-homocysteinylation by measuring the concentration of free sulfhydryl groups.
Materials:
-
N-homocysteinylated protein sample
-
Unmodified protein control
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) stock solution (e.g., 10 mM in phosphate buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Cuvettes for spectrophotometer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the N-homocysteinylated protein (or unmodified control) in phosphate buffer (pH 8.0).
-
Add the DTNB stock solution to the protein solution to a final concentration of approximately 0.1 mM.
-
Incubate the mixture at room temperature for 15 minutes.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free sulfhydryl groups using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (14,150 M⁻¹cm⁻¹ at pH 8.0).
-
The increase in the number of free sulfhydryl groups in the modified protein compared to the unmodified control corresponds to the number of N-homocysteinylated lysine residues.
Visualizations
References
- 1. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocysteinylation and Sulfhydration in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Homocysteinylation of lysine residues in α-Synuclein enhances aggregation propensity and cytotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of homocysteine thiolactone on paraoxonase and aryl esterase activity of human serum purified paraoxonase 1 in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Measurement of Low Homocysteine Thiolactone Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the measurement of low concentrations of homocysteine thiolactone (HcyTL).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental measurement of HcyTL using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very low signal | Insufficient Sample Concentration: The amount of HcyTL in the sample is below the limit of detection (LOD). | - Concentrate the sample using techniques like solid-phase extraction (SPE) or lyophilization. - Increase the injection volume if the system allows. |
| Sample Degradation: HcyTL is unstable, especially in plasma at room temperature. | - Process samples immediately after collection. - If storage is necessary, extract HcyTL and store the extract at -80°C. | |
| Improper Derivatization: Incomplete or failed reaction with the derivatizing agent (e.g., o-phthalaldehyde, OPA). | - Ensure the pH of the reaction mixture is optimal for the derivatization agent (e.g., alkaline for OPA).[1] - Prepare the derivatizing agent fresh daily. - Optimize the reaction time and temperature. | |
| Incorrect Detector Wavelength: The detector is not set to the maximum absorbance or fluorescence wavelength of the HcyTL derivative. | - Determine the optimal wavelength by scanning the UV-Vis or fluorescence spectrum of the derivatized standard. For OPA derivatives, excitation is typically around 370 nm and emission at 480 nm.[1] | |
| Peak Tailing | Column Overload: Injecting too much sample onto the column. | - Dilute the sample. - Use a column with a higher loading capacity. |
| Active Sites on the Column: Silanol groups on the silica-based column can interact with the analyte. | - Use an end-capped column. - Add a competing amine to the mobile phase. - Use a mobile phase with a pH that suppresses the ionization of the analyte. | |
| Contamination: Buildup of contaminants on the column or guard column. | - Flush the column with a strong solvent. - Replace the guard column. | |
| Split Peaks | Injector Issues: Problems with the autosampler or manual injection technique. | - Ensure the injection solvent is compatible with the mobile phase; ideally, dissolve the sample in the mobile phase. - Check for a partially clogged injector needle or port. |
| Column Void: A void has formed at the head of the column. | - Replace the column. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak | Derivatization Failure: The derivatization step to make HcyTL volatile was unsuccessful. | - Ensure anhydrous conditions, as derivatizing agents like heptafluorobutyric anhydride (HFBA) are sensitive to moisture. - Use a fresh vial of derivatizing agent. - Optimize the reaction temperature and time. |
| Injector Problems: The sample is not being transferred effectively to the column. | - Check for a plugged syringe or a leak in the injector. - Ensure the injector temperature is high enough to volatilize the derivatized HcyTL. | |
| MS Detector Not Functioning: The mass spectrometer is not detecting any ions. | - Perform a system check and calibration. - Ensure the detector is turned on and the correct ions are being monitored in Single Ion Monitoring (SIM) mode. | |
| Low Signal-to-Noise Ratio | Contamination: Contamination in the injector, column, or ion source. | - Clean the injector liner and replace the septum. - Bake out the column. - Clean the ion source. |
| Suboptimal Ionization: Inefficient ionization of the derivatized analyte. | - Optimize the ion source parameters, such as electron energy. | |
| Poor Peak Shape (Tailing or Fronting) | Active Sites: Active sites in the injector liner or column. | - Use a deactivated injector liner. - Condition the column properly. |
| Improper Injection Technique: Too slow or too fast injection. | - Optimize the injection speed. | |
| Column Overload: Injecting too much sample. | - Dilute the sample. |
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to measure low concentrations of homocysteine thiolactone?
Measuring low concentrations of HcyTL is difficult due to several factors:
-
Low Physiological Concentrations: HcyTL is typically present at nanomolar concentrations in biological fluids.
-
High Reactivity: As a reactive thioester, HcyTL can readily react with proteins and other nucleophiles, leading to its loss during sample handling and storage.
-
Instability: HcyTL is prone to hydrolysis, especially under alkaline conditions.
-
Matrix Effects: Biological samples are complex matrices containing numerous compounds that can interfere with the analysis.
Q2: What is the best way to store samples for HcyTL analysis?
Due to its instability, it is highly recommended to process samples immediately after collection. If storage is unavoidable, plasma or serum should be deproteinized, and the HcyTL should be extracted promptly. The resulting extract can then be stored at -80°C.
Q3: Do I need to derivatize HcyTL for analysis?
-
For HPLC: Derivatization is often necessary to enhance detection sensitivity, especially when using UV or fluorescence detectors. o-Phthaldialdehyde (OPA) is a common derivatizing agent that reacts with the primary amine of HcyTL to form a highly fluorescent product.[1]
-
For GC-MS: Derivatization is mandatory to make the non-volatile HcyTL amenable to gas chromatography. Reagents like heptafluorobutyric anhydride (HFBA) or isobutyl chloroformate are used to create volatile derivatives.
Q4: Which analytical technique is better for HcyTL measurement: HPLC or GC-MS?
Both techniques have their advantages and disadvantages:
| Feature | HPLC | GC-MS |
| Sensitivity | Can be very sensitive with fluorescence detection after derivatization. | Generally offers high sensitivity and specificity, especially with mass spectrometric detection.[2] |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds. | Requires volatile and thermally stable analytes, necessitating derivatization for HcyTL.[3][4] |
| Sample Preparation | May involve extraction and derivatization. | Requires extraction and a crucial derivatization step. |
| Cost & Complexity | Can be less expensive and complex than GC-MS. | Generally more expensive and requires more specialized training.[5] |
The choice of technique often depends on the available instrumentation, the required sensitivity, and the nature of the study.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different HcyTL measurement methods found in the literature.
Table 1: Performance Characteristics of HPLC-based Methods for HcyTL Quantification
| Method | Sample Matrix | Derivatizing Agent | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC | Human Plasma | o-Phthaldialdehyde (post-column) | Fluorescence | 0.36 nM | Not Reported | (Jakubowski, 2000) |
| HPLC | Cell Culture | o-Phthaldialdehyde | Fluorescence | 200 fmol (on column) | Not Reported | (Chwatko & Jakubowski, 2002) |
| Zone Fluidics | Aqueous Solution & Urine | o-Phthaldialdehyde (on-line) | Fluorescence | 100 nmol/L | 2 µmol/L (in urine) | (Tsiasioti et al., 2022)[1] |
Table 2: Performance Characteristics of GC-MS-based Methods for HcyTL Quantification
| Method | Sample Matrix | Derivatizing Agent | Ionization Mode | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Human Plasma | Heptafluorobutyric anhydride | NCI | 1.7 nmol/L | 5.2 nmol/L | (Roberts et al., 2003) |
| GC-MS | Human Urine | Isobutyl chloroformate | EI | 0.005 nmol/mL | 0.01 nmol/mL | (Głowacki et al., 2018)[6] |
| GC-MS | Human Saliva & Urine | N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) | Not Specified | Not Reported | 0.05 µmol/L | (Piechocka et al., 2020) |
Experimental Protocols
Protocol 1: Sample Preparation and HPLC-Fluorescence Detection of HcyTL
This protocol is a generalized procedure based on common practices for HcyTL analysis.
1. Sample Collection and Preparation: a. Collect blood in EDTA-containing tubes. b. Immediately centrifuge at 4°C to separate plasma. c. To 1 mL of plasma, add an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins. d. Vortex and incubate on ice for 10 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube.
2. Extraction: a. To the deproteinized supernatant, add 3 volumes of chloroform/methanol (2:1, v/v). b. Vortex vigorously for 2 minutes. c. Centrifuge to separate the phases. d. Carefully collect the upper aqueous phase containing HcyTL. e. Lyophilize the aqueous phase to dryness.
3. Derivatization with o-Phthaldialdehyde (OPA): a. Reconstitute the dried extract in 100 µL of 0.1 M borate buffer (pH 9.5). b. Prepare the OPA reagent by dissolving OPA in methanol and adding a thiol (e.g., 2-mercaptoethanol). c. Add 10 µL of the OPA reagent to the reconstituted sample. d. Incubate at room temperature for 2 minutes in the dark. e. Inject a suitable volume (e.g., 20 µL) into the HPLC system.
4. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1 M sodium acetate buffer (pH 6.5).
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector with excitation at ~370 nm and emission at ~480 nm.[1]
Protocol 2: Sample Preparation and GC-MS Detection of HcyTL
This protocol is a generalized procedure for HcyTL analysis by GC-MS.
1. Sample Preparation and Extraction: a. Follow steps 1a-2d from Protocol 1. b. Evaporate the aqueous phase to dryness under a stream of nitrogen.
2. Derivatization with Heptafluorobutyric Anhydride (HFBA): a. To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA. b. Cap the vial tightly and heat at 60-70°C for 30 minutes. c. Cool to room temperature. d. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. e. Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 50 µL) for GC-MS analysis.
3. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C).
- MS Interface Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
- Detection Mode: Single Ion Monitoring (SIM) of characteristic fragment ions of the derivatized HcyTL.
Mandatory Visualizations
Caption: Experimental workflow for HPLC-based measurement of homocysteine thiolactone.
References
- 1. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. Application of GC-MS technique for the determination of homocysteine thiolactone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Reactions of Homocysteine Thiolactone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with homocysteine thiolactone (HCTL). This resource provides practical guidance to help you anticipate, troubleshoot, and minimize the off-target reactions of HCTL, primarily focusing on non-enzymatic N-homocysteinylation of proteins.
Frequently Asked Questions (FAQs)
Q1: What is homocysteine thiolactone (HCTL) and why is it reactive?
Homocysteine thiolactone is a cyclic thioester of the amino acid homocysteine.[1][2] It is primarily formed in vivo through an error-editing mechanism by methionyl-tRNA synthetase.[1][2][3] Its high reactivity stems from the strained five-membered ring structure containing a thioester bond. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, particularly from the unprotonated ε-amino groups of protein lysine residues.[1][4] This reaction, known as N-homocysteinylation, is a stable, irreversible amide bond formation.[1][2][5]
Q2: What are the primary off-target reactions of HCTL in experiments?
The most significant off-target reaction is the N-homocysteinylation of proteins, where HCTL covalently attaches to the side chains of lysine residues.[1][2][6] This modification introduces a new, free sulfhydryl group into the protein, which can alter its structure, function, and stability.[4][7] Other potential reactions include hydrolysis of the thiolactone ring back to homocysteine, which is slower at physiological pH but can be a competing reaction.[1][6]
Q3: What are the consequences of protein N-homocysteinylation in my experiments?
N-homocysteinylation can lead to a variety of undesirable experimental outcomes:
-
Altered Protein Structure and Function: The addition of a homocysteine moiety can disrupt the native conformation of a protein, leading to loss of biological activity.[7][8][9]
-
Protein Aggregation: The introduction of new thiol groups and structural perturbations can promote both amorphous and amyloid-like protein aggregation.[4][9][10]
-
Increased Oxidative Stress: The newly introduced sulfhydryl groups can participate in redox reactions, potentially altering the redox state of the protein and its environment.[1]
-
Immunogenicity: Modified proteins can be recognized as foreign by the immune system, leading to autoimmune responses in in-vivo models.[1][6]
Q4: Which factors influence the rate of N-homocysteinylation?
Several factors can influence the extent of off-target protein modification by HCTL. Understanding these can help in designing experiments to minimize unwanted reactions.
| Factor | Effect on N-homocysteinylation Rate | Explanation |
| pH | Increases with pH (up to a point) | The reaction requires the lysine ε-amino group to be in its unprotonated, nucleophilic state. At physiological pH (7.4), the reaction is significant.[6] Maximal reactivity is predicted for primary amines with a pKa of ~7.7.[6] |
| HCTL Concentration | Increases with concentration | A higher concentration of HCTL increases the probability of collision and reaction with protein lysine residues.[7][9] |
| Temperature | Increases with temperature | Like most chemical reactions, the rate of N-homocysteinylation increases with temperature. Standard incubations are often performed at 37°C.[7] |
| Incubation Time | Increases with time | The reaction is time-dependent. Longer incubation times will result in a greater degree of protein modification.[8] |
| Protein pI | Higher rates for acidic proteins (low pI) | Proteins with lower isoelectric points (pI) have been observed to have a higher rate of N-homocysteinylation.[7] |
| Lysine Accessibility & pKa | Increases with accessibility and lower pKa | Lysine residues on the protein surface with high solvent accessibility and an unusually low pKa are more susceptible to modification.[1][4] |
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with HCTL.
Problem 1: My protein is aggregating or precipitating after HCTL treatment.
Possible Cause: N-homocysteinylation has likely occurred, leading to structural changes and exposure of hydrophobic regions, or formation of intermolecular disulfide bonds via the newly introduced thiol groups.[4][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HCTL-induced protein aggregation.
Solutions:
-
Reduce Reactant Concentration/Time: Decrease the concentration of HCTL or shorten the incubation time to limit the extent of modification.
-
Control pH: If your experimental design allows, perform the reaction at a slightly more acidic pH (e.g., pH 6.0-7.0) to decrease the nucleophilicity of lysine residues.
-
Add Scavengers: Introduce molecules that compete with your protein for HCTL.
-
Use N-substituted HCTL Derivatives: For certain applications, derivatives of HCTL where the amino group is already acylated can be used. These can introduce a thiol group while potentially having different effects on protein stability.[12]
Problem 2: Mass spectrometry analysis shows unexpected mass shifts (+117 Da) on my protein.
Possible Cause: A mass increase of 117.15 Da corresponds to the addition of a homocysteine moiety (C4H7NOS) via N-homocysteinylation of a lysine residue. This confirms an off-target reaction.
Logical Diagram for Confirmation and Characterization:
Caption: Workflow to confirm and map N-homocysteinylation sites.
Solutions:
-
Confirm Modification Site: Use tandem mass spectrometry (MS/MS) to fragment the modified peptides. The fragmentation pattern will confirm that the modification is on a lysine residue and help pinpoint the exact site(s) of N-homocysteinylation.[5]
-
Quantify Modification: Employ quantitative proteomics techniques to determine the stoichiometry of the modification. This can help you assess the severity of the off-target reaction under different conditions.
-
Implement Preventative Measures: Once confirmed, apply the strategies from "Problem 1" (e.g., add proline, reduce HCTL concentration, shorten time) in future experiments to minimize the modification.
Key Experimental Protocols
Protocol 1: Detection of N-homocysteinylation via Sulfhydryl Group Estimation (Ellman's Assay)
This protocol quantifies the introduction of new thiol groups on a protein, which is a direct measure of N-homocysteinylation.
Principle: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free sulfhydryl groups to produce a yellow-colored product (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
HCTL-treated and control protein samples
-
10% (w/v) Trichloroacetic acid (TCA)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer
-
Resolubilization Buffer: Phosphate buffer, pH 7.0[7]
Procedure:
-
Prepare Protein: Incubate your protein (e.g., 2 mg/mL) with the desired concentration of HCTL (e.g., 0-1000 µM) in 0.05 M potassium phosphate buffer (pH 7.4) overnight at 37°C.[7]
-
Remove Unbound HCTL: Precipitate the protein by adding TCA to a final concentration of 10%.[7][8] Incubate on ice for 20 minutes.
-
Pellet and Wash: Centrifuge at 10,000 x g for 15 minutes at 4°C. Discard the supernatant. Wash the pellet carefully with a cold wash buffer (e.g., cold acetone) to remove residual TCA.
-
Resolubilize: Resuspend the protein pellet in a known volume of resolubilization buffer (pH 7.0).[7]
-
Set up Reaction: In a 96-well plate or cuvette, mix:
-
50 µL of protein sample
-
200 µL of Reaction Buffer (pH 8.0)
-
-
Initiate Reaction: Add 10 µL of DTNB solution to each well.
-
Incubate & Read: Incubate at room temperature for 15 minutes in the dark. Measure the absorbance at 412 nm.
-
Calculate Concentration: Use the molar extinction coefficient of TNB²⁻ (13,700 M⁻¹cm⁻¹) to calculate the concentration of sulfhydryl groups.[7] An increase in sulfhydryl content in HCTL-treated samples compared to the control indicates the level of N-homocysteinylation.[7]
Protocol 2: Sample Preparation for Mass Spectrometry Identification of N-homocysteinylation Sites
This protocol outlines a "bottom-up" proteomics approach to identify the specific lysine residues modified by HCTL.
Procedure:
-
Protein Preparation: Treat your protein of interest with HCTL as described in Protocol 1. Run a parallel control sample without HCTL.
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein in a buffer containing a chaotrope (e.g., 8 M Urea or 0.1% SDS).
-
Reduce disulfide bonds with a reducing agent like Dithiothreitol (DTT) or TCEP (10 mM TCEP is common).
-
Alkylate cysteine residues with an alkylating agent like Iodoacetamide (IAM) to prevent re-formation of disulfide bonds. Note: This step caps the original cysteine residues, ensuring that any free thiols detected later are from the HCTL modification.
-
-
Proteolytic Digestion:
-
Sample Cleanup:
-
Stop the digestion by adding an acid like Trifluoroacetic Acid (TFA) or Formic Acid.[5]
-
Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) column or tip. This removes salts and detergents that interfere with mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Peptides are separated by reverse-phase chromatography and then ionized (typically by ESI).
-
The mass spectrometer will measure the mass-to-charge ratio of the intact peptides (MS1 scan) and then select peptides for fragmentation (MS2 or MS/MS scan).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a theoretical database of your protein's sequence.
-
In the search parameters, specify a variable modification on lysine (K) with a mass shift of +117.15 Da.
-
The software will identify peptides containing this modification and provide a score indicating the confidence of the identification and localization of the modification site.
-
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of homocysteine thiolactone on structure and aggregation propensity of bovine pancreatic insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functionally active cross-linked protein oligomers formed by homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acidic derivatives of homocysteine thiolactone: utility as anionic linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor yield in DL-Homocysteinethiolactone hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the synthesis of DL-Homocysteinethiolactone hydrochloride, specifically focusing on issues related to poor yield.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of DL-Homocysteinethiolactone hydrochloride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Reaction: The starting material, DL-methionine, has not been fully converted. | - Verify Reaction Conditions: Ensure temperature, pressure, and reaction times are as specified in the protocol. For sodium/ammonia reductions, maintain a temperature of -35 to -40°C.[1] - Check Reagent Quality: Use dry ammonia and freshly cut sodium metal to avoid premature quenching of the reaction.[1] - Monitor Reaction Progress: Utilize techniques like liquid chromatography to track the consumption of starting material.[1] |
| Reagent Degradation: Moisture or improper storage of reagents. | - Use Anhydrous Solvents: Ensure all solvents are appropriately dried before use. - Proper Reagent Handling: Handle moisture-sensitive reagents, such as sodium metal, under an inert atmosphere. | |
| Low Yield After Work-up | Product Hydrolysis: The thiolactone ring is susceptible to hydrolysis, especially under alkaline conditions.[2][3] | - Maintain Acidic Conditions: During work-up and purification, keep the pH of the solution acidic (e.g., pH 1 with concentrated HCl) to maintain the stability of the thiolactone ring.[1] - Avoid High Temperatures: Perform purification steps at low temperatures to minimize degradation. |
| Inefficient Extraction/Purification: Loss of product during extraction or crystallization steps. | - Optimize Recrystallization: If recrystallizing from water, ensure the solution is sufficiently concentrated and cooled slowly to maximize crystal formation.[1] - Cation Exchange Chromatography: For methods employing cation exchange resins, ensure the resin is properly activated and eluted to recover the product effectively.[1][4] | |
| Presence of Impurities in Final Product | Side Reactions: Formation of byproducts such as DL-homocysteine, DL-homocystine, or polymers. | - Control Reaction Stoichiometry: Use the correct molar ratios of reactants as specified in the chosen synthesis method.[4] - Quenching: After the reaction is complete, effectively quench any remaining reactive species. For instance, ammonium chloride can be used to quench excess sodium.[1] |
| Incomplete Removal of Salts: Residual sodium chloride or ammonium chloride from the reaction work-up. | - Thorough Washing: Wash the crude product thoroughly with an appropriate solvent to remove inorganic salts. - Ion Exchange Purification: Employing a cation exchange resin is an effective method for removing salt impurities.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for DL-Homocysteinethiolactone hydrochloride?
A1: The most frequently cited methods start from DL-methionine and include:
-
Reduction with Sodium in Liquid Ammonia: This involves the demethylation of DL-methionine using sodium metal in liquid ammonia, followed by cyclization in acidic conditions.[1][4]
-
Reaction with Sulfuric Acid followed by Electrolytic Reduction: DL-methionine is first converted to DL-homocystine using sulfuric acid. The resulting DL-homocystine is then electrochemically reduced to DL-homocysteine, which cyclizes to the thiolactone in the presence of hydrochloric acid.[5][6]
-
Reaction with Iodine and Ammonia Water: This method involves reacting an intermediate with iodine and ammonia water under pressure.[1][7]
Q2: My yield is consistently low. What is the most likely reason?
A2: The most probable cause for consistently low yields is the hydrolysis of the thiolactone ring.[2][3] This five-membered ring is unstable in neutral or alkaline conditions and can readily open to form DL-homocysteine. To mitigate this, it is crucial to maintain a strongly acidic environment (pH 1) throughout the work-up and purification process.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be effectively monitored by liquid chromatography (LC). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (DL-methionine) and the appearance of the product or key intermediates.[1]
Q4: What is the role of the cation exchange resin in the purification process?
A4: The cation exchange resin is used to remove inorganic salt byproducts, such as sodium chloride and ammonium chloride, which are formed during the reaction and quenching steps.[1][4] The positively charged product is retained by the resin while the neutral salts are washed away. The product is then eluted from the resin using an acidic solution.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are necessary:
-
Sodium Metal: Sodium is highly reactive with water and should be handled with extreme care under an inert atmosphere.
-
Liquid Ammonia: Liquid ammonia is a corrosive and toxic gas at room temperature. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Strong Acids: Concentrated sulfuric acid and hydrochloric acid are highly corrosive and should be handled with care.
Quantitative Data Summary
The following table summarizes reported yields for different synthesis conditions.
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Purity | Reference |
| DL-methionine | Sodium, Liquid Ammonia, HCl | -35 to -40°C, followed by cation exchange and pH adjustment to 1 | 79% | Not Specified | [1] |
| Intermediate from 2-methyl-4-chlorobutyryl chloride | Iodine, Ammonia Water | 65°C, 0.6 MPa pressure, 1 hour, followed by recrystallization | 94.95% | 99.756% | [1][7] |
| DL-methionine | Sulfuric Acid, Electrolytic Reduction (Graphite Electrode) | 50°C, 45mA/cm², followed by dehydration and condensation | 84.1% | 99.7% | [5] |
| DL-methionine | Sulfuric Acid, Electrolytic Reduction (Lead Electrode) | Not Specified | 81.1% | 98.4% | [5] |
Experimental Protocols
Protocol 1: Synthesis via Sodium/Liquid Ammonia Reduction
This protocol is adapted from a general procedure for the synthesis from DL-methionine.[1]
-
Reaction Setup: Pre-cool a 3-liter cryogenic autoclave to -40°C using a dry ice-acetonitrile bath.
-
Dissolution of Starting Material: Add 100 g of DL-methionine to the autoclave. Slowly add dry liquid ammonia until the DL-methionine is completely dissolved.
-
Reduction: While maintaining the temperature between -35 and -40°C, add 60 g of freshly chopped sodium metal in batches.
-
Reaction Monitoring: Monitor the reaction progress using liquid chromatography until completion.
-
Work-up: Stop stirring and allow the mixture to stand. Carefully transfer the upper clear liquid layer to a separate three-necked flask.
-
Quenching: Add ammonium chloride to quench the excess sodium. Allow the mixture to warm to room temperature naturally until all the ammonia has evaporated. The resulting solid is a mixture of the DL-homocysteine sodium salt, sodium chloride, and ammonium chloride.
-
Purification: a. Dissolve the solid mixture in water. b. Pass the solution through a cation exchange resin to remove sodium and ammonium ions. c. Adjust the pH of the eluate to 1 with concentrated hydrochloric acid. d. Concentrate the solution to obtain DL-Homocysteinethiolactone hydrochloride.
Protocol 2: Synthesis via Electrolytic Reduction
This protocol is based on a continuous production method.[5][6]
-
Formation of DL-homocystine: Continuously pass DL-methionine and 15–18 mol/L sulfuric acid through a microchannel reactor to generate DL-homocystine.
-
Electrolytic Reduction: a. Continuously feed the reaction solution containing DL-homocystine and hydrochloric acid into the cathode chamber of a plate-and-frame electrolytic cell equipped with graphite electrodes. b. Perform the electrolysis at 20-30°C with a current density of 10-50 mA/cm² to reduce DL-homocystine to DL-homocysteine hydrochloride.
-
Cyclization and Purification: a. Collect the catholyte after the reaction is complete. b. Perform impurity removal treatment on the collected catholyte. c. Carry out dehydration and condensation to obtain DL-Homocysteinethiolactone hydrochloride. d. Further purify by low-temperature crystallization.
Visualizations
Caption: Key synthesis routes for DL-Homocysteinethiolactone hydrochloride.
Caption: Troubleshooting workflow for poor yield in synthesis.
Caption: Logical relationships of causes for poor synthesis yield.
References
- 1. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride - Google Patents [patents.google.com]
- 5. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]
- 6. Continuous production method of DL-homocysteine thiolactone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Interference of reducing agents in homocysteine thiolactone assays
Welcome to the technical support center for homocysteine thiolactone (HTL) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the measurement of homocysteine thiolactone, with a specific focus on the interference of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is homocysteine thiolactone (HTL) and why is it important to measure it specifically?
Homocysteine thiolactone (HTL) is a reactive cyclic thioester of the amino acid homocysteine.[1] It is formed as a byproduct of an error-editing mechanism in protein synthesis.[1][2] Elevated levels of HTL have been implicated in cardiovascular and neurodegenerative diseases due to its ability to react with proteins, a process known as N-homocysteinylation, which can lead to protein damage and autoimmune responses.[1][3] Therefore, specific and accurate measurement of HTL is crucial for understanding its pathological roles.
Q2: How do reducing agents like DTT or TCEP interfere with homocysteine thiolactone assays?
Reducing agents, such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), are commonly used in biochemical assays to cleave disulfide bonds.[4][5][6][7] However, in the context of HTL assays, these reagents can chemically open the thiolactone ring, converting HTL into homocysteine (Hcy). This conversion leads to inaccurate quantification, as the assay will no longer be specific for the lactone form. This interference is a critical consideration when designing and troubleshooting HTL measurement protocols.
Q3: What are the common methods for quantifying homocysteine thiolactone?
Several analytical methods are available for the quantification of HTL in biological samples. The choice of method often depends on the required sensitivity, specificity, and available instrumentation. Common techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive method that often involves derivatization of HTL.[8][9]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method typically involves separation by HPLC followed by post-column derivatization to generate a fluorescent product for detection.[10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A very sensitive and specific method for the quantification of HTL in various biological matrices.[12]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected homocysteine thiolactone readings.
-
Possible Cause: Unintentional hydrolysis of the thiolactone ring. HTL is susceptible to hydrolysis, especially under alkaline conditions, which opens the ring to form homocysteine.[1][13][14]
-
Troubleshooting Steps:
-
pH Control: Ensure that all buffers and solutions used during sample preparation and analysis are maintained at a neutral or slightly acidic pH to minimize hydrolysis.[15]
-
Avoid Reducing Agents: Verify that no reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) are present in any of the reagents or buffers, as they will chemically reduce the thiolactone.[4][5]
-
Sample Stability: Analyze samples as quickly as possible after collection and preparation. If storage is necessary, store at -80°C to minimize degradation.
-
Problem 2: High background signal or false positives in the assay.
-
Possible Cause: Presence of interfering substances in the sample matrix that co-elute with HTL or react with the detection reagents.
-
Troubleshooting Steps:
-
Sample Preparation: Incorporate a robust sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering compounds.[8][9]
-
Chromatographic Separation: Optimize the HPLC or GC separation conditions (e.g., gradient, column chemistry) to achieve better resolution of HTL from other matrix components.
-
Mass Spectrometry: If using MS detection, employ high-resolution mass spectrometry or tandem MS (MS/MS) to enhance specificity.
-
Problem 3: Poor recovery of homocysteine thiolactone during sample preparation.
-
Possible Cause: Inefficient extraction of HTL from the sample matrix.
-
Troubleshooting Steps:
-
Extraction Solvent: Optimize the choice and composition of the extraction solvent. For example, a chloroform/methanol mixture has been used for the selective extraction of HTL from plasma.[10]
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., d4-HTL) to account for losses during sample preparation and analysis, which can improve accuracy.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various homocysteine thiolactone assay methodologies.
Table 1: Performance Characteristics of Different HTL Assay Methods
| Method | Sample Type | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Reference |
| GC-MS | Plasma | LOD: 1.7 nmol/L, LOQ: 5.2 nmol/L | Up to 40 nmol/L | [8] |
| HPLC-Fluorescence | Plasma | LOD: 0.36 nM | Not specified | [10] |
| HPLC-Fluorescence | Cell Culture | Sensitivity: 200 fmol | Not specified | [11] |
| GC-MS | Saliva, Urine | LOQ: 0.05 µmol/L | 0.05 to 1 µmol/L | [9] |
| LC-MS/MS | Aqueous Solutions, Urine | LOQ: 100 nmol/L | > 2 µmol/L (in urine after dilution) | [13][16] |
Table 2: Comparison of Commonly Used Reducing Agents in Biochemical Assays
| Reducing Agent | Chemical Name | Key Features | Potential Issues in HTL Assays | Reference |
| DTT | dithiothreitol | Commonly used, effective at reducing disulfide bonds. | Reacts with and opens the thiolactone ring.[4][5] | [6][7] |
| TCEP | tris(2-carboxyethyl)phosphine | Odorless, more stable than DTT, effective over a wide pH range. | Reacts with and opens the thiolactone ring.[4][5][17] | [17][18] |
| β-MCE | β-mercaptoethanol | Volatile with a strong odor, commonly used in protein chemistry. | Reacts with and opens the thiolactone ring.[4][5] | [4][5] |
| GSH | reduced glutathione | Physiological reducing agent. | Can also potentially interfere with the thiolactone ring. | [4] |
Experimental Protocols
Key Experiment: Quantification of HTL in Plasma by GC-MS
This protocol is a summary of the methodology described by Daneshvar et al. (2003).[8]
-
Internal Standard Addition: Add a known amount of deuterated HTL (d4-HTL) to the plasma sample as an internal standard.
-
Solid-Phase Extraction (SPE): Treat the plasma with a silica-based solid-phase extraction column to isolate HTL.
-
Derivatization: Derivatize the extracted HTL with heptafluorobutyric anhydride.
-
GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry in negative chemical ionization (NCI) mode.
-
Quantification: Quantify HTL by monitoring the specific ions corresponding to the derivatized HTL and its deuterated internal standard.
Visualizations
Caption: Interference of reducing agents in HTL assays.
Caption: General workflow for HTL quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. eclass.uoa.gr [eclass.uoa.gr]
- 3. Gold Nanoparticle Sensor for Homocysteine Thiolactone-Induced Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing agents affect inhibitory activities of compounds: results from multiple drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardization of homocysteine on HPLC using DTT as reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of homocysteine thiolactone in human saliva and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The determination of homocysteine-thiolactone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. TCEP - Wikipedia [en.wikipedia.org]
Strategies to increase the efficiency of protein homocysteinylation
Welcome to the technical support center for protein homocysteinylation experiments. This guide provides detailed answers to frequently asked questions and solutions to common troubleshooting scenarios encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is protein N-homocysteinylation?
A1: Protein N-homocysteinylation is a non-enzymatic post-translational modification where the reactive metabolite, homocysteine thiolactone (HTL), acylates the ε-amino group of a protein's lysine residues.[1][2][3] This process forms an amide bond and introduces a new, free sulfhydryl group into the protein, which can alter its structure and function.[4][5]
Q2: What are the optimal conditions for in vitro protein homocysteinylation?
A2: The reaction is typically robust under physiological conditions.[6] Optimal efficiency is generally achieved by incubating the target protein with homocysteine thiolactone (HTL) in a phosphate buffer at a pH of 7.4 and a temperature of 37°C.[4][7] Incubation times are often overnight (12-16 hours) to ensure sufficient modification.[7][8]
Q3: How does the concentration of homocysteine thiolactone (HTL) affect modification efficiency?
A3: The extent of protein homocysteinylation is directly proportional to the concentration of HTL.[9][10] For in vitro experiments, concentrations can range from micromolar (µM) to millimolar (mM), depending on the desired level of modification.[7] Pathological concentrations of homocysteine can be mimicked using HTL concentrations up to 1000 µM.[7]
Q4: How can I detect and quantify protein homocysteinylation?
A4: There are several methods to detect and quantify this modification:
-
Mass Spectrometry (MS): This is the most definitive method for identifying specific N-homocysteinylation sites on lysine residues.[11] The modification adds 117.02 Da to the mass of the lysine residue.[12]
-
Ellman's Assay: Since each homocysteinylation event introduces a new free sulfhydryl group, the overall modification can be quantified by measuring the increase in thiol groups using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).[7][8]
-
Chemical Probes: Aldehyde or thioester probes can be used to selectively label the N-homocysteinylated lysine, allowing for fluorescent detection or enrichment for proteomic analysis.[1][12]
-
Antibody-based Assays: Polyclonal antibodies raised against N-homocysteinylated proteins can be used for visualization in techniques like Western blotting or immunohistochemistry.[12]
Q5: What is the role of pH in the reaction?
A5: A slightly alkaline pH (around 7.4-8.0) is favored for N-homocysteinylation because the reactive form of the lysine ε-amino group must be uncharged to act as a nucleophile.[4][12] However, at very high pH, the hydrolysis of homocysteine thiolactone to homocysteine can become a significant competing reaction.[13][14] Under mildly acidic conditions, the reaction rate is significantly reduced.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Modification | 1. Suboptimal Reaction pH: The lysine amino groups are protonated and non-nucleophilic at acidic pH. 2. Inactive HTL Reagent: Homocysteine thiolactone may have hydrolyzed due to improper storage (e.g., exposure to moisture or high pH). 3. Insufficient Incubation Time/Temperature: The reaction may not have proceeded to completion. 4. Low HTL Concentration: The concentration of HTL may be too low to achieve detectable modification. | 1. Adjust Buffer pH: Ensure the reaction buffer is at pH 7.4-8.0.[12] 2. Use Fresh HTL: Purchase new HTL or test the activity of the current stock on a control protein. Store HTL in a desiccator at a low temperature. 3. Optimize Incubation: Increase the incubation time to overnight (12-16 hours) or ensure the temperature is maintained at 37°C.[7] 4. Increase HTL Concentration: Perform a titration experiment to find the optimal HTL concentration for your target protein. |
| Protein Precipitation/Aggregation | 1. Extensive Modification: High levels of homocysteinylation can alter protein folding and charge, leading to aggregation.[6][9] 2. Disulfide Bond Formation: The newly introduced thiol groups can form intermolecular disulfide bonds, causing aggregation. | 1. Reduce HTL Concentration: Lower the concentration of HTL or reduce the incubation time to achieve a lower, more soluble degree of modification.[15] 2. Add a Reducing Agent: Include a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) in the reaction buffer to prevent disulfide bond formation.[12][16] Note that TCEP is generally more stable and effective at neutral pH. |
| Inconsistent Results Between Batches | 1. Variability in Reagents: Differences in buffer preparation, water quality, or HTL stock solutions. 2. Inconsistent Incubation Conditions: Fluctuations in temperature or timing. | 1. Standardize Protocols: Use freshly prepared buffers from high-purity reagents. Prepare and aliquot a large stock of HTL to use across multiple experiments.[15] 2. Ensure Consistency: Use a calibrated incubator and a timer to ensure consistent reaction conditions for all experiments.[15] |
| Difficulty Identifying Modification Sites by Mass Spectrometry | 1. Low Abundance of Modified Peptides: The modification may be substoichiometric, making it difficult to detect among unmodified peptides.[12] 2. Heterogeneity of Modification: HTL can modify multiple lysine residues on a single protein, resulting in a complex mixture of peptides that can complicate data analysis.[12] | 1. Enrich for Modified Peptides: Use an affinity enrichment strategy. For example, use an aldehyde-functionalized resin to capture the homocysteinylated peptides, which can be selectively derivatized to form a stable 1,3-thiazine adduct.[12] 2. Optimize MS Analysis: Use a high-resolution mass spectrometer and ensure your database search parameters include the variable modification of lysine (+117.02 Da).[12] |
Summary of Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.4 - 8.0 | Balances lysine reactivity and HTL stability.[17][12] |
| Temperature | 37°C | Mimics physiological conditions.[4][7] |
| HTL Concentration | 10 µM - 10 mM | Dependent on target protein and desired modification level.[7][8][12] |
| Protein Concentration | 1 - 2 mg/mL | A common starting point for in vitro reactions.[7] |
| Incubation Time | 12 - 16 hours (Overnight) | Allows the reaction to proceed towards completion.[7][8] |
| Buffer | Potassium or Sodium Phosphate | A standard, non-reactive buffer system.[7] |
| Reducing Agent (Optional) | 1 - 2 mM TCEP | Recommended to prevent aggregation via disulfide bonds.[12] |
Experimental Protocols & Visualizations
Protocol: In Vitro Protein N-Homocysteinylation
This protocol provides a general method for modifying a purified protein with homocysteine thiolactone.
-
Protein Preparation: Dissolve the purified target protein in a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4) to a final concentration of 2 mg/mL.[7]
-
Reagent Preparation: Prepare a stock solution of homocysteine thiolactone (HTL) in the same reaction buffer.
-
Reaction Initiation: Add the HTL stock solution to the protein solution to achieve the desired final HTL concentration (e.g., 1 mM). If aggregation is a concern, add TCEP to a final concentration of 1-2 mM.[12]
-
Incubation: Incubate the reaction mixture overnight (12-16 hours) at 37°C with gentle agitation.[7]
-
Removal of Excess HTL: After incubation, remove the unreacted HTL. This can be done by dialysis against the reaction buffer or by using a desalting column (e.g., Micro Bio-Spin columns).[12]
-
Verification of Modification: Confirm the modification using Ellman's assay to measure the increase in free thiols or by mass spectrometry to identify specific sites.[7][8]
Visualizing the Chemical Reaction
The following diagram illustrates the nucleophilic attack of a lysine residue's ε-amino group on the carbonyl carbon of homocysteine thiolactone.
Logical Pathway: Consequences of Homocysteinylation
Protein homocysteinylation can initiate a cascade of events leading to altered cellular function and potential pathology.
References
- 1. Chemical proteomic profiling of protein N -homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00221E [pubs.rsc.org]
- 2. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 16. nanotempertech.com [nanotempertech.com]
- 17. researchgate.net [researchgate.net]
Avoiding hydrolysis of homocysteine thiolactone during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the hydrolysis of homocysteine thiolactone (HTL) during sample preparation.
Troubleshooting Guide
Issue: Low or undetectable levels of homocysteine thiolactone in samples.
This is a common issue often attributable to the inherent instability of the thiolactone ring, which is susceptible to hydrolysis, particularly under neutral to alkaline conditions.
Potential Cause 1: Inappropriate Sample pH
Homocysteine thiolactone is stable in acidic to neutral aqueous solutions but undergoes hydrolysis at pH levels above 7.[1] At a physiological pH of 7.4, approximately 29% of a 1 mM solution can hydrolyze to homocysteine within 24 hours.[2]
-
Solution: Acidify the sample immediately after collection. The use of acidic citrate tubes for blood collection can aid in stabilizing homocysteine and its derivatives.[3] For other sample types, acidification with a suitable acid to a pH below 7 is recommended.
Potential Cause 2: Improper Sample Storage Temperature and Duration
Elevated temperatures can accelerate the rate of hydrolysis. The stability of total homocysteine in whole blood is compromised at room temperature, with concentrations increasing over time.
-
Solution: Process samples as quickly as possible. If immediate processing is not feasible, store samples on ice. For long-term storage, samples should be kept at -80°C.
Potential Cause 3: Incorrect Sample Collection and Handling
Delayed processing of blood samples can lead to the release of enzymes and other factors from blood cells that may contribute to HTL degradation.
-
Solution: For blood samples, centrifuge within one hour of collection to separate plasma or serum. Use anticoagulants such as EDTA, and immediately place the collected tubes on ice.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for homocysteine thiolactone instability in biological samples?
A1: The primary reason for homocysteine thiolactone (HTL) instability is the hydrolysis of its thioester bond. This reaction is highly dependent on the pH of the environment, with alkaline conditions significantly promoting the opening of the thiolactone ring to form homocysteine.[1][4]
Q2: At what pH is homocysteine thiolactone most stable?
A2: Homocysteine thiolactone is most stable in acidic to neutral conditions (pH < 7).[1] As the pH increases above neutral, the rate of hydrolysis increases.
Q3: What are the recommended storage conditions for samples intended for homocysteine thiolactone analysis?
A3: For short-term storage (up to 3 hours) of whole blood, it is recommended to keep the collection tubes on ice. For longer-term storage of plasma or serum, temperatures of -80°C are advised.
Q4: Can I use standard serum or plasma collection tubes for homocysteine thiolactone analysis?
A4: While standard tubes can be used, it is crucial to process the samples immediately to minimize hydrolysis. For blood collection, using tubes containing an acidic anticoagulant like acid citrate can improve the stability of homocysteine and its derivatives.[3]
Q5: How can I prevent hydrolysis of homocysteine thiolactone during my experimental workflow?
A5: To prevent hydrolysis, maintain a low temperature and an acidic to neutral pH throughout your sample preparation. Process samples promptly after collection and consider deproteinization with an acid, which will also help to stabilize the HTL.
Data Summary
Table 1: Stability of Homocysteine Thiolactone under Different pH Conditions
| pH | Stability | Reference |
| < 7 | Stable | [1] |
| 7.4 | ~29% hydrolysis of a 1 mM solution in 24 hours | [2] |
| > 7 | Increased rate of hydrolysis | [1][4] |
Experimental Protocols
Protocol 1: Preparation of Plasma for Homocysteine Thiolactone Analysis
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). For enhanced stability, consider using tubes with an acidic citrate anticoagulant.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully aspirate the plasma supernatant without disturbing the buffy coat and red blood cells.
-
Acidification (Optional but Recommended): For enhanced stability, acidify the plasma sample. A final concentration of 0.02 M HCl has been used in analytical procedures to stabilize HTL in solution.
-
Storage: If not analyzed immediately, aliquot the plasma and store at -80°C.
Visualizations
Caption: Hydrolysis pathway of homocysteine thiolactone.
Caption: Recommended workflow for sample preparation.
Caption: Troubleshooting decision tree for low HTL recovery.
References
- 1. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective [mdpi.com]
- 2. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of plasma homocysteine, S-adenosylmethionine, and S-adenosylhomocysteine in EDTA, acidic citrate, - Biospecimen Research Database [brd.nci.nih.gov]
- 4. mdpi.com [mdpi.com]
Addressing matrix effects in biological sample analysis of HTL
Technical Support Center: HTL Bioanalysis
Welcome to the technical support center for the bioanalysis of Hypothetical Therapeutic Lead (HTL) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, assess, and mitigate matrix effects during the quantitative analysis of HTL in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of HTL bioanalysis?
A1: In LC-MS/MS analysis, the "matrix" consists of all components within a biological sample apart from the analyte you are trying to measure (in this case, HTL). These components include endogenous substances like proteins, salts, lipids (such as phospholipids), and metabolites.[1][2] A matrix effect is the alteration of the HTL's ionization efficiency in the mass spectrometer's ion source due to the presence of these co-eluting matrix components.[3][4] This interference can lead to either a suppressed (ion suppression) or enhanced (ion enhancement) signal response for HTL compared to a pure standard solution, which significantly impacts the accuracy, precision, and sensitivity of quantitative results.[4][5][6]
Q2: What are the primary causes of matrix effects in plasma or serum samples?
A2: The most common culprits are endogenous phospholipids, which are major components of cell membranes.[7][8][9] During sample preparation, phospholipids can be co-extracted with HTL and then co-elute during chromatographic separation. In the electrospray ionization (ESI) source of the mass spectrometer, these phospholipids can interfere with the droplet formation and evaporation process, reducing the amount of charged HTL ions that reach the detector, a phenomenon known as ion suppression.[4][7] Other sources include salts, proteins, and metabolites from the biological sample.[5][10]
Q3: What are the common signs that matrix effects are impacting my HTL assay?
A3: Common indicators that your HTL assay may be compromised by matrix effects include:
-
Poor reproducibility and high variability in quality control (QC) sample results.[6]
-
Inaccurate quantification, leading to underestimation or overestimation of the HTL concentration.[5]
-
Difficulty achieving the desired level of sensitivity or a high lower limit of quantification (LLOQ).[4]
-
Inconsistent results when analyzing samples from different donors or lots of biological matrix.[11]
-
Non-linear calibration curves.[6]
Q4: How can I quantitatively and qualitatively assess matrix effects for my HTL analysis?
A4: There are two standard methods for evaluating matrix effects:
-
Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF). This involves comparing the peak response of HTL spiked into an extracted blank matrix sample to the response of HTL in a neat (pure) solvent. This method provides a numerical value for the degree of ion suppression or enhancement.[12][13]
-
Qualitative Assessment: The post-column infusion method is used to identify specific retention times where ion suppression or enhancement occurs. In this experiment, a constant flow of HTL solution is infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column. Dips or rises in the baseline signal for HTL indicate regions of matrix interference.[6][12][14]
Troubleshooting Guides
Issue 1: My HTL quantification shows poor reproducibility and high %CV in QC samples.
-
Possible Cause: Inconsistent matrix effects across different samples or a relative matrix effect between different lots of the biological matrix.[6] Endogenous components, especially phospholipids, can vary between individual samples, causing variable ion suppression.[8]
-
Troubleshooting Steps:
-
Assess Relative Matrix Effect: Use the quantitative post-extraction spike method (see Protocol 1) on at least six different lots of your biological matrix (e.g., plasma from six different donors). Calculate the coefficient of variation (CV) for the matrix factor. A CV greater than 15% suggests a significant relative matrix effect.[11]
-
Enhance Sample Preparation: Your current sample preparation may not be sufficient to remove interfering components. Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.[7][15]
-
Optimize Chromatography: Modify your LC method to separate the HTL peak from regions of ion suppression identified via the post-column infusion method (Protocol 2). This could involve adjusting the mobile phase gradient, changing the pH, or using a different column chemistry.[12][15]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS for HTL will co-elute and experience the same degree of ion suppression or enhancement, effectively compensating for the variability and improving precision.[12][16]
-
Issue 2: The signal intensity for HTL is significantly lower in plasma samples compared to standards prepared in solvent.
-
Possible Cause: Severe ion suppression is occurring, which is a common form of absolute matrix effect.[7] This indicates that components from the plasma are co-eluting with HTL and interfering with its ionization.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform the post-extraction spike experiment (Protocol 1) to determine the matrix factor. An MF value significantly less than 1 (e.g., 0.4) indicates 60% ion suppression.
-
Improve Sample Cleanup: The most effective way to combat severe ion suppression is to remove the interfering matrix components before analysis.[7] Compare the effectiveness of different sample preparation techniques as outlined in the data and protocols below (see Table 2 and Protocol 3). Techniques like HybridSPE, which specifically target phospholipids, can be highly effective.[9]
-
Sample Dilution: If the HTL concentration is high enough, simply diluting the sample with a suitable solvent can reduce the concentration of interfering components and minimize the matrix effect.[12][14]
-
Check for Phospholipid Elution: Use the post-column infusion method (Protocol 2) to see if the retention time of HTL coincides with a major ion suppression zone. Phospholipids typically elute in the middle of a typical reverse-phase gradient.[7][8]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement for HTL in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples (perform at low and high QC concentrations in triplicate):
-
Set A (Neat Solution): Spike HTL and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six lots of blank biological matrix using your validated sample preparation protocol. Spike HTL and IS into the extracted matrix before the final evaporation and reconstitution step.[12][17]
-
Set C (Pre-Extraction Spike): Spike HTL and IS into the biological matrix before starting the extraction protocol. This set is used to determine recovery.
-
-
Analyze Samples: Analyze all three sets of samples using the established LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (%RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)[11]
-
Recovery (%RE) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
The CV of the IS-normalized MF across the different matrix lots should not exceed 15%.[11]
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
Objective: To identify retention time zones where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
Set up Infusion: Use a T-connector to introduce a standard solution of HTL at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.[6]
-
Equilibrate System: Allow the infused HTL signal to stabilize, creating a constant, elevated baseline in the mass spectrometer.
-
Inject Blank Matrix Extract: Inject a sample of extracted blank biological matrix (prepared using your standard protocol) onto the LC column.
-
Monitor HTL Signal: Monitor the signal of the infused HTL. A sharp drop in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.[6][12] This allows you to see if your analyte's retention time aligns with an area of interference.
Protocol 3: Comparison of Sample Preparation Methods
Objective: To determine the most effective sample preparation technique for minimizing matrix effects and maximizing recovery for HTL.
Methodology:
-
Select Methods: Choose at least three common methods to compare:
-
Protein Precipitation (PPT): e.g., addition of 3:1 acetonitrile to plasma.
-
Liquid-Liquid Extraction (LLE): e.g., using methyl tert-butyl ether (MTBE).
-
Solid-Phase Extraction (SPE): e.g., using a polymeric reversed-phase cartridge.
-
-
Process Samples: Aliquot a pooled lot of blank plasma and process it using each of the three methods.
-
Assess Matrix Effect and Recovery: For each method, perform the experiment described in Protocol 1 (using Sets A, B, and C) to calculate the Matrix Factor and % Recovery.
-
Compare Results: Summarize the data in a table to directly compare the cleanliness of the extract (MF closer to 1) and the efficiency of the extraction (%RE) for each method.
Data Presentation
Table 1: Quantitative Matrix Effect Assessment for HTL Across Different Plasma Lots (Data obtained using Protocol 1 with a PPT sample preparation method)
| Plasma Lot | HTL Peak Area (Set B) | IS Peak Area (Set B) | Matrix Factor (HTL) | IS-Normalized Matrix Factor |
| Lot 1 | 78,500 | 155,000 | 0.79 | 0.99 |
| Lot 2 | 75,200 | 151,000 | 0.75 | 0.96 |
| Lot 3 | 81,300 | 158,000 | 0.81 | 1.01 |
| Lot 4 | 69,800 | 145,000 | 0.70 | 0.92 |
| Lot 5 | 77,100 | 153,500 | 0.77 | 0.98 |
| Lot 6 | 73,400 | 149,000 | 0.73 | 0.95 |
| Mean | 75,883 | 151,917 | 0.76 | 0.97 |
| %CV | 5.9% | 3.2% | 5.9% | 3.3% |
| Neat Solution (Set A) Peak Areas: HTL = 100,000; IS = 158,000 | ||||
| IS-Normalized MF = (MF of HTL) / (MF of IS) |
Table 2: Comparison of Sample Preparation Methods for HTL Analysis (Data obtained using Protocol 3)
| Preparation Method | Analyte Recovery (%RE) | Matrix Factor (MF) | Interpretation |
| Protein Precipitation (PPT) | 95% | 0.76 | High recovery, but significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 85% | 0.92 | Good recovery with minimal ion suppression. |
| Solid-Phase Extraction (SPE) | 92% | 0.98 | High recovery and the cleanest extract. |
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. droracle.ai [droracle.ai]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
Enhancing the stability of N-homocysteinylated proteins for analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-homocysteinylated proteins. Our goal is to help you enhance the stability of your samples and achieve reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is N-homocysteinylation and why is it challenging to study?
N-homocysteinylation is a non-enzymatic post-translational modification where homocysteine thiolactone (Hcy TL), a reactive metabolite of homocysteine, acylates the ε-amino group of lysine residues in proteins.[1] This modification can alter the structure and function of proteins and has been implicated in various diseases, including cardiovascular and neurodegenerative disorders.[2][3]
The primary challenges in studying N-homocysteinylated proteins are their low abundance and heterogeneity.[4] Furthermore, the newly introduced free thiol group from homocysteine can lead to the formation of disulfide-linked dimers and oligomers, complicating analysis.[5]
Q2: My N-homocysteinylated protein sample shows multiple bands on a non-reducing SDS-PAGE. What could be the cause?
The presence of multiple bands, particularly higher molecular weight species, on a non-reducing SDS-PAGE is often due to the formation of intermolecular disulfide bonds. The N-homocysteinylation process introduces a new, reactive thiol group onto the protein, which can readily form disulfide bridges with other modified proteins.[5] To confirm this, you can run the sample on a reducing SDS-PAGE, which should resolve the higher molecular weight species into a single band corresponding to the monomeric protein.
Q3: I am having trouble detecting N-homocysteinylated peptides by mass spectrometry. What are some common issues?
Several factors can contribute to poor detection of N-homocysteinylated peptides:
-
Low Abundance: This modification is often substoichiometric, making it difficult to detect among the more abundant unmodified peptides.[4]
-
Sample Preparation: Inefficient protein digestion or loss of modified peptides during sample cleanup can lead to poor detection.
-
Disulfide Bond Formation: The free thiol can cause peptides to form disulfide-linked complexes that are difficult to analyze by mass spectrometry. It is crucial to reduce and alkylate the sample to prevent this.[6]
-
Ionization Efficiency: The modification itself might alter the ionization efficiency of the peptide.
Q4: What is the best method to quantify the extent of N-homocysteinylation?
Quantification of N-homocysteinylation can be approached in several ways:
-
Mass Spectrometry: Selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used for targeted quantification of specific N-homocysteinylated peptides. For global analysis, label-free quantification or isotopic labeling methods can be employed.[7]
-
Chemical Tagging: Derivatizing the N-homocysteinylated protein with aldehyde tags allows for fluorescent or biotin tagging.[4] This enables quantification through methods like gel electrophoresis and densitometry or affinity-based assays.[4]
Troubleshooting Guides
Problem 1: Protein Aggregation and Precipitation During Storage
Possible Cause: Formation of intermolecular disulfide bonds via the newly introduced thiol groups on N-homocysteinylated proteins.
Solutions:
-
Reducing Agents: Store the purified protein in the presence of a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation: For long-term storage or before downstream analysis where a reducing agent is not desirable, consider alkylating the free thiols with reagents like iodoacetamide (IAA) or N-ethylmaleimide (NEM).[8]
-
Low pH Storage: Storing the protein at a slightly acidic pH (pH < 7) can help minimize disulfide bond formation, as the thiol group is less reactive in its protonated state.[6]
Problem 2: Incomplete Tryptic Digestion of N-Homocysteinylated Proteins
Possible Cause: N-homocysteinylation of lysine residues can block the cleavage site for trypsin, which specifically cleaves at the C-terminus of lysine and arginine.
Solutions:
-
Alternative Proteases: Use a combination of proteases. For example, after an initial trypsin digest, follow up with a protease that has different cleavage specificity, such as Glu-C or Asp-N.
-
Optimize Digestion Conditions: Increase the enzyme-to-protein ratio or extend the digestion time. However, be mindful of inducing non-specific cleavage.
-
Denaturation: Ensure the protein is fully denatured before digestion to allow access to all potential cleavage sites. Urea or guanidinium chloride are effective denaturants.[8]
Experimental Protocols
Protocol 1: Reduction and Alkylation of N-Homocysteinylated Proteins for Mass Spectrometry
This protocol is designed to prevent disulfide bond formation and ensure efficient analysis by mass spectrometry.
Materials:
-
N-homocysteinylated protein sample
-
Denaturation Buffer: 6 M Urea or 6 M Guanidinium Chloride in 100 mM Tris-HCl, pH 8.0
-
Reducing Agent: 100 mM DTT or TCEP in water (prepare fresh)
-
Alkylating Agent: 200 mM Iodoacetamide (IAA) in water (prepare fresh in the dark)
-
Quenching Reagent: 100 mM DTT in water
-
Ammonium Bicarbonate (AmBic) buffer: 50 mM, pH 8.0
-
Trypsin (mass spectrometry grade)
Procedure:
-
Denaturation: Dissolve the protein sample in the Denaturation Buffer.
-
Reduction: Add the reducing agent to a final concentration of 10 mM. Incubate at 37°C for 1 hour.[6]
-
Alkylation: Add the alkylating agent to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.[8]
-
Quenching: Add DTT to a final concentration of 10 mM to quench any unreacted IAA.
-
Buffer Exchange: Dilute the sample at least 5-fold with 50 mM AmBic to reduce the denaturant concentration to below 1 M.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final pH of 2-3. The sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Optimal pH for Disulfide Reduction | pH 7.0-8.0 (TCEP) | pH 5.5 (DTT) | - | [6][9] |
| DTT Concentration for Reduction | 10 mM | - | - | [9][10] |
| IAA Concentration for Alkylation | 14-15 mM | 10-20 mM | - | [8] |
| NEM Concentration for Alkylation | 5-10 mM | 10-20 mM | - | [8] |
Visualizations
References
- 1. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Pro-Apoptotic Effects of Homocysteine vs. Homocysteine Thiolactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic effects of homocysteine (Hcy) and its cyclic thioester, homocysteine thiolactone (HTL). The information presented is collated from various experimental studies to aid in understanding their distinct and overlapping mechanisms of inducing programmed cell death.
Executive Summary
Both homocysteine and homocysteine thiolactone are implicated in promoting apoptosis, a critical process in the pathogenesis of various diseases, including cardiovascular and neurodegenerative disorders. Experimental evidence suggests that while both molecules can trigger apoptotic cascades, homocysteine thiolactone is a significantly more potent inducer of apoptosis.[1] The mechanisms of action for both compounds involve the induction of oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, though they activate distinct downstream signaling pathways.
Quantitative Comparison of Pro-Apoptotic Effects
The following table summarizes the key quantitative findings from studies comparing the pro-apoptotic potency of homocysteine and homocysteine thiolactone.
| Cell Line | Compound | Concentration | Apoptotic Cells (%) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Homocysteine (Hcy) | 200 µM | 1% | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Homocysteine Thiolactone (HTL) | 200 µM | 30% | [1] |
Signaling Pathways of Apoptosis Induction
The pro-apoptotic signaling pathways for homocysteine and homocysteine thiolactone, while sharing common upstream triggers like oxidative and ER stress, diverge in their downstream effectors.
Homocysteine-Induced Apoptosis
Homocysteine-induced apoptosis is a multi-faceted process involving both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to DNA damage. This damage activates Poly (ADP-ribose) polymerase (PARP), resulting in NAD+ depletion and subsequent mitochondrial dysfunction, culminating in caspase activation.[2] Concurrently, Hcy can induce ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis. Furthermore, in endothelial cells, homocysteine can upregulate the Fas receptor, sensitizing the cells to Fas-ligand-mediated apoptosis.[3]
References
Differential Gene Expression in Response to Homocysteine and its Thiolactone: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the cellular impacts of elevated homocysteine levels, a critical area of study is the differential gene expression induced by homocysteine (Hcy) and its reactive metabolite, homocysteine thiolactone (Hcy-thiolactone). Understanding the distinct and overlapping molecular responses to these compounds is crucial for elucidating disease mechanisms, particularly in cardiovascular and neurological contexts, and for identifying potential therapeutic targets. This guide provides a comparative analysis of the transcriptomic changes elicited by Hcy and Hcy-thiolactone, supported by experimental data and detailed protocols.
Comparative Analysis of Gene Expression
A key study by Gurda et al. (2015) systematically investigated the differential gene expression in Human Umbilical Vein Endothelial Cells (HUVECs) in response to Hcy, Hcy-thiolactone, and N-homocysteinylated protein. The findings reveal that each metabolite induces a unique pattern of gene expression, with Hcy-thiolactone affecting a significantly larger number of genes compared to Hcy alone.[1][2][3]
Below is a summary of the differentially expressed genes identified in HUVECs following treatment with Hcy-thiolactone and Hcy. Data is compiled from microarray analysis and validated by real-time quantitative polymerase chain reaction (RT-qPCR).
Table 1: Differentially Expressed Genes in HUVECs Treated with Homocysteine Thiolactone
| Gene Symbol | Gene Name | Fold Change | Function/Pathway |
| Upregulated | |||
| MTHFR | Methylenetetrahydrofolate reductase | 1.5 | One-carbon metabolism, Folate metabolism |
| CBS | Cystathionine beta-synthase | 1.6 | Transsulfuration pathway, One-carbon metabolism |
| MTR | 5-methyltetrahydrofolate-homocysteine methyltransferase | 1.5 | Methionine synthesis, One-carbon metabolism |
| DNMT1 | DNA (cytosine-5)-methyltransferase 1 | 1.7 | DNA methylation, Chromatin organization |
| HIST1H3A | Histone cluster 1, H3a | 1.8 | Chromatin structure |
| ECHS1 | Enoyl-CoA hydratase, short chain 1 | 1.6 | Fatty acid metabolism |
| FADS1 | Fatty acid desaturase 1 | 1.5 | Lipid metabolism |
| Downregulated | |||
| NOS3 | Nitric oxide synthase 3 | -1.5 | Vasodilation, Endothelial function |
| VWF | von Willebrand factor | -1.6 | Blood coagulation |
| EDN1 | Endothelin 1 | -1.7 | Vasoconstriction |
| ICAM1 | Intercellular adhesion molecule 1 | -1.5 | Cell adhesion, Inflammation |
| SELE | E-selectin | -1.8 | Cell adhesion, Inflammation |
Source: Adapted from Gurda et al., 2015. Fold changes are representative values from the study.
Table 2: Differentially Expressed Genes in HUVECs Treated with Homocysteine
| Gene Symbol | Gene Name | Fold Change | Function/Pathway |
| Upregulated | |||
| F2 | Coagulation factor II (prothrombin) | 1.9 | Blood coagulation |
| F5 | Coagulation factor V | 1.7 | Blood coagulation |
| SERPINE1 | Serpin family E member 1 (PAI-1) | 1.8 | Fibrinolysis |
| PLAT | Plasminogen activator, tissue type | 1.6 | Fibrinolysis |
| Downregulated | |||
| THBD | Thrombomodulin | -1.7 | Anticoagulation |
| PROS1 | Protein S | -1.6 | Anticoagulation |
| AQP1 | Aquaporin 1 | -1.5 | Water transport |
Source: Adapted from Gurda et al., 2015. Fold changes are representative values from the study.
Key Signaling Pathways Affected
The differential gene expression observed points to the activation of distinct signaling pathways by Hcy and Hcy-thiolactone. While Hcy predominantly impacts pathways related to blood coagulation and sulfur amino acid metabolism, Hcy-thiolactone has a broader effect, significantly influencing chromatin organization and lipid metabolism.[1]
Homocysteine-Induced Endoplasmic Reticulum (ER) Stress
Elevated levels of homocysteine are known to induce endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[4][5][6][7] This leads to the activation of the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. Key genes upregulated in this response include GRP78/BiP (HSPA5) and GADD153 (CHOP), which are markers of ER stress.[6][8][9]
Homocysteine Thiolactone and mTOR Signaling
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[10][11] The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status.[12] While direct evidence linking Hcy-thiolactone to mTOR signaling is an active area of research, the observed changes in gene expression related to lipid metabolism and cell growth suggest a potential interplay.
Experimental Protocols
The following protocols are based on the methodologies described by Gurda et al. (2015) for the analysis of differential gene expression in HUVECs.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium.
-
Plating: Cells are seeded in appropriate culture plates and grown to approximately 80-90% confluency.
-
Treatment: The culture medium is replaced with fresh medium containing either homocysteine (e.g., 100 µM) or homocysteine thiolactone (e.g., 10 µM). A control group receives fresh medium without any additions.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
RNA Isolation and Microarray Analysis
-
RNA Extraction: Total RNA is isolated from the control and treated HUVECs using a commercial RNA extraction kit according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: First-strand and second-strand cDNA are synthesized from the isolated RNA. The cDNA is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is hybridized to a human whole-genome microarray chip.
-
Scanning and Data Acquisition: The microarray slides are scanned using a microarray scanner to detect the fluorescence intensity at each spot.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify genes with significant changes in expression between the control and treated groups. A fold-change cut-off (e.g., >1.5 or <-1.5) and a p-value threshold (e.g., <0.05) are typically applied to identify differentially expressed genes.
Real-time Quantitative Polymerase Chain Reaction (RT-qPCR) Validation
-
Reverse Transcription: A subset of the isolated RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
-
Primer Design: Primers specific to the target genes of interest and a reference (housekeeping) gene are designed.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Amplification and Detection: The reaction is performed in a real-time PCR cycler, which monitors the fluorescence signal in real-time as the DNA is amplified.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with normalization to the reference gene.
This guide provides a foundational comparison of the gene expression changes induced by homocysteine and its thiolactone. The distinct transcriptomic signatures highlight the unique and complex roles these molecules play in cellular pathophysiology, offering valuable insights for future research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Role of Homocysteine in the Ischemic Stroke and Development of Ischemic Tolerance [frontiersin.org]
- 4. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoplasmic reticulum stress mediates homocysteine-induced hypertrophy of cardiac cells through activation of cyclic nucleotide phosphodiesterase 1C: ER stress-PDE1C axis in homocysteine-induced cell hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homocysteine-induced endoplasmic reticulum stress and growth arrest leads to specific changes in gene expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTOR signaling pathway | Proteintech [ptglab.com]
A Researcher's Guide to Protein Modification: Homocysteine Thiolactone vs. Cysteine-Alkylaing Agents
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The targeted chemical modification of proteins is a fundamental technique in life sciences, enabling researchers to probe protein function, develop novel therapeutics, and create sophisticated diagnostic tools. The choice of modifying agent is critical and depends on the specific amino acid target and the desired outcome. This guide provides an objective comparison between homocysteine thiolactone, a lysine-modifying agent with significant pathological relevance, and other common alternatives that target cysteine residues.
Understanding the Modifying Agents
Protein modifying agents are reactive molecules that form covalent bonds with specific amino acid side chains. This guide focuses on three such agents: homocysteine thiolactone (HCTL), N-ethylmaleimide (NEM), and iodoacetamide (IAM).
-
Homocysteine Thiolactone (HCTL): A cyclic thioester of the amino acid homocysteine, HCTL is produced in the body through an error in metabolism.[1] It specifically acylates the ε-amino group of lysine residues, a modification known as N-homocysteinylation.[1][2][3] This process is generally irreversible and has been implicated as a damage mechanism in a variety of human diseases, including cardiovascular and neurodegenerative disorders.[1][4][5]
-
N-ethylmaleimide (NEM): NEM is a widely used sulfhydryl-reactive reagent that targets the thiol group of cysteine residues.[6][7] Through a Michael addition reaction, it forms a stable, irreversible thioether bond.[7][8][9] This makes it highly effective for blocking free cysteine residues to prevent disulfide bond formation or to inhibit the activity of enzymes that rely on a catalytic cysteine.[10][6]
-
Iodoacetamide (IAM): Similar to NEM, iodoacetamide is an alkylating agent that irreversibly modifies the thiol group of cysteine residues, forming a stable thioether bond.[6][11][12] It is frequently used in proteomics to cap cysteine residues after disulfide bond reduction, preventing them from reforming during peptide mapping and analysis.[6][11][12]
Comparative Performance and Specificity
The fundamental difference between these agents lies in their amino acid specificity. HCTL targets lysine, one of the most abundant amino acids, while NEM and IAM target the less abundant but highly nucleophilic cysteine.[13][14]
| Feature | Homocysteine Thiolactone (HCTL) | N-ethylmaleimide (NEM) | Iodoacetamide (IAM) |
| Target Residue | Lysine (ε-amino group)[1][2] | Cysteine (sulfhydryl group)[6] | Cysteine (sulfhydryl group)[6][11] |
| Reaction Type | Acylation (N-homocysteinylation)[2][15] | Michael Addition[7][9] | S-Alkylation[6][11] |
| Bond Formed | Amide | Thioether[10][8] | Thioether[6] |
| Reversibility | Irreversible[3] | Irreversible[6] | Irreversible[6] |
| Primary Application | Disease mechanism studies, inducing protein damage[1][16] | Blocking/capping free thiols, enzyme inhibition[10][7] | Blocking/capping free thiols for proteomics[6][11][12] |
| Reaction pH | Physiological pH | pH 6.5 - 7.5 for specificity[10][8] | Neutral to slightly alkaline pH |
| Off-Target Reactivity | Low | Can react with amines at pH > 7.5[8] | Can cause off-target alkylation of other residues[17][18] |
Key Experimental Protocols
Protocol 1: Quantification of Protein N-homocysteinylation by HCTL
Objective: To quantify the extent of lysine modification on a target protein after incubation with HCTL. This protocol is adapted from methods involving acid hydrolysis to liberate N-linked homocysteine.[19][20]
Methodology:
-
Protein Incubation: Incubate the purified target protein (e.g., 10 µM) with a desired concentration of HCTL (e.g., 100 µM) in a phosphate buffer (pH 7.4) at 37°C for 24 hours.
-
Removal of Excess HCTL: Remove unreacted HCTL by extensive dialysis against the phosphate buffer or by using a desalting column.
-
Acid Hydrolysis: Subject the modified protein to acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) under reducing conditions. This process cleaves peptide bonds and liberates N-linked homocysteine as HCTL.[20]
-
Extraction & Quantification: Extract the resulting HCTL from the hydrolysate.[20]
-
Analysis: Quantify the amount of liberated HCTL using cation-exchange HPLC with post-column derivatization and fluorescence detection.[20] The degree of modification is determined by comparing the amount of HCTL to the initial amount of protein.
Protocol 2: Comparative Analysis of Cysteine Alkylation by NEM and IAM
Objective: To compare the effectiveness of NEM and IAM at blocking free cysteine residues on a target protein. This protocol utilizes a colorimetric assay to measure remaining free thiols.[21]
Methodology:
-
Protein Preparation: Prepare solutions of a cysteine-containing protein (e.g., 5 µM Bovine Serum Albumin) in a phosphate buffer (pH 7.2).
-
Alkylation Reaction:
-
To one sample, add NEM to a final concentration of 1 mM.
-
To a second sample, add IAM to a final concentration of 1 mM.
-
A third sample without any modifying agent serves as the control.
-
Incubate all samples at room temperature for 1 hour.
-
-
Removal of Excess Reagent: Remove unreacted NEM and IAM using a spin desalting column.
-
Quantification of Free Thiols (Ellman's Reagent):
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each sample.
-
DTNB reacts with free sulfhydryl groups to produce a yellow-colored product.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis: The extent of modification is calculated by the reduction in absorbance in the NEM and IAM-treated samples compared to the untreated control. Studies have shown NEM to be faster and effective over a wider pH range compared to IAM.[9][21]
Visualizing the Chemistry and Biological Consequences
Caption: Reaction mechanisms of HCTL, NEM, and IAM.
N-homocysteinylation can lead to protein misfolding, which triggers cellular stress pathways like the Unfolded Protein Response (UPR).[15][19][22] This response aims to restore normal cell function but can lead to programmed cell death if the stress is prolonged.[23][24]
Caption: N-homocysteinylation as a trigger for the Unfolded Protein Response.
Conclusion
Homocysteine thiolactone, N-ethylmaleimide, and iodoacetamide are powerful reagents for protein modification, but their applications are distinct. HCTL is an invaluable tool for researchers studying the molecular basis of diseases linked to hyperhomocysteinemia, as it modifies lysine residues and can induce pathogenic structural and functional changes in proteins.[5][16][25] In contrast, NEM and IAM are the reagents of choice for applications requiring the specific, irreversible blocking of cysteine residues, a common requirement in protein characterization, functional assays, and proteomics workflows. The selection of the appropriate agent requires a clear understanding of the target residue and the ultimate goal of the experiment.
References
- 1. Homocysteine Thiolactone: Biology and Chemistry [mdpi.com]
- 2. Protein homocysteinylation: a new mechanism of atherogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein N-homocysteinylation: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-homocysteinylation induces different structural and functional consequences on acidic and basic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-ethylmaleimide, NEM [nanocs.net]
- 11. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 12. Prot pi | Modifications [protpi.ch]
- 13. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 15. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modification by homocysteine thiolactone affects redox status of cytochrome C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Step away from the iodoacetamide [matrixscience.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Quantification of urinary S- and N-homocysteinylated protein and homocysteine-thiolactone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection of reversible protein thiol modifications in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | The Impact of Endoplasmic Reticulum-Associated Protein Modifications, Folding and Degradation on Lung Structure and Function [frontiersin.org]
- 23. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 24. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to High-Throughput Ligand Detection: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate high-throughput ligand (HTL) detection method is a critical decision that profoundly impacts the efficiency and accuracy of screening campaigns. This guide provides a comprehensive comparative analysis of six leading HTL detection technologies: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), Scintillation Proximity Assay (SPA), Affinity Selection Mass Spectrometry (AS-MS), and Fluorescence Polarization (FP). We will delve into their core principles, present a quantitative comparison of their performance metrics, and provide detailed experimental protocols to aid in your experimental design.
At a Glance: Comparing HTL Detection Methodologies
The landscape of HTL detection is diverse, with each technique offering a unique combination of throughput, sensitivity, and data richness. The choice of method often depends on the specific research question, the nature of the interacting molecules, and available resources. The following table summarizes the key performance indicators for each of the six technologies, providing a high-level overview to guide your selection process.
| Feature | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Scintillation Proximity Assay (SPA) | Affinity Selection Mass Spectrometry (AS-MS) | Fluorescence Polarization (FP) |
| Principle | Change in refractive index upon binding | Change in interference pattern of light | Heat change upon binding | Light emission from scintillant beads | Mass-based identification of binders | Change in polarization of fluorescent light |
| Labeling Requirement | Label-free | Label-free | Label-free | Radiolabel required | Label-free | Fluorescent label required |
| Throughput | Medium to High (up to 384-well) | High (96- to 384-well) | Low | High (96- to 1536-well) | Very High (pools of compounds) | High (96- to 1536-well) |
| Affinity Range (KD) | 10-3 to 10-9 M | 10-3 to 10-9 M | 10-3 to 10-9 M | 10-6 to 10-12 M | Wide range, qualitative to semi-quantitative | 10-6 to 10-12 M |
| Data Output | Kinetics (kon, koff), Affinity (KD) | Kinetics (kon, koff), Affinity (KD) | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Affinity (IC50, Ki) | Binder Identification, Relative Affinity | Affinity (IC50, Ki) |
| Sample Consumption | Low to Medium | Low | High | Low | Low (per compound in pool) | Low |
| Key Advantage | Real-time kinetic data, high sensitivity | High throughput, crude sample compatibility | Direct measurement of thermodynamics | Homogeneous assay, high sensitivity | Screens complex mixtures, no need for purified target | Homogeneous assay, simple and robust |
| Key Limitation | Requires immobilization, potential for mass transport limitations | Lower sensitivity than SPR, potential for non-specific binding | Low throughput, high sample consumption | Requires radiolabeled ligands, disposal concerns | Indirect measure of affinity, requires specialized MS expertise | Requires fluorescent labeling, potential for interference |
In-Depth Methodologies and Experimental Protocols
A thorough understanding of the experimental workflow is crucial for successful implementation and data interpretation. This section provides detailed protocols for each of the discussed HTL detection methods.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that monitors biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[1]
Experimental Protocol:
-
Ligand Immobilization:
-
Select an appropriate sensor chip based on the ligand's properties (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.[2]
-
Inject the ligand solution over the activated surface to allow for covalent immobilization. The amount of immobilized ligand can be controlled by adjusting the contact time and ligand concentration.[3]
-
Deactivate any remaining active groups on the surface using a blocking agent like ethanolamine.[2]
-
-
Analyte Binding:
-
Prepare a series of analyte dilutions in a suitable running buffer.
-
Inject the analyte solutions sequentially over the ligand-immobilized surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
-
Dissociation:
-
After the association phase, switch back to injecting the running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
If the interaction is reversible, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte, preparing the surface for the next injection cycle.[4]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to various binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Biolayer Interferometry (BLI)
BLI is another label-free technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[5]
Experimental Protocol:
-
Biosensor Hydration and Ligand Immobilization:
-
Baseline Establishment:
-
Equilibrate the ligand-coated biosensors in the assay buffer to establish a stable baseline signal.[6]
-
-
Association:
-
Dip the biosensors into wells containing different concentrations of the analyte and monitor the change in wavelength shift (nm) over time.[7]
-
-
Dissociation:
-
Move the biosensors back into wells containing only the assay buffer to measure the dissociation of the analyte.[7]
-
-
Data Analysis:
-
The association and dissociation curves are globally fitted to a 1:1 binding model to determine kon, koff, and KD.[8]
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9]
Experimental Protocol:
-
Sample Preparation:
-
Prepare the protein and ligand solutions in the exact same buffer to minimize heats of dilution.[10]
-
Degas the samples to prevent air bubbles.
-
Typically, the macromolecule is placed in the sample cell at a concentration of 10-100 µM, and the ligand is in the syringe at a 10-20 fold higher concentration.[11][12] The optimal concentrations depend on the expected binding affinity (KD).[10]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.
-
This isotherm is then fitted to a binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).[13][14] The entropy change (ΔS) can then be calculated.
-
Scintillation Proximity Assay (SPA)
SPA is a homogeneous radioisotopic binding assay that eliminates the need for a separation step to distinguish bound from free radioligand.[15]
Experimental Protocol:
-
Bead and Membrane Preparation:
-
Assay Setup:
-
Incubation and Detection:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the light emitted from the SPA beads using a scintillation counter. Only radioligand bound to the receptor on the bead will be close enough to excite the scintillant.[15]
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.
-
For competition assays, plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value.
-
Affinity Selection Mass Spectrometry (AS-MS)
AS-MS is a powerful technique for screening complex mixtures of compounds to identify those that bind to a target protein.[20]
Experimental Protocol:
-
Library and Target Preparation:
-
Prepare a library of compounds, which can be a mixture of many different molecules.
-
Prepare the target protein, which can be in solution or immobilized on a solid support (e.g., magnetic beads).
-
-
Incubation:
-
Incubate the compound library with the target protein to allow for binding to occur.
-
-
Separation of Bound and Unbound Compounds:
-
Separate the protein-ligand complexes from the unbound compounds. Common methods include size-exclusion chromatography (SEC) or ultrafiltration.
-
-
Ligand Elution and Identification:
-
Disrupt the protein-ligand complexes to release the bound compounds.
-
Analyze the released compounds using liquid chromatography-mass spectrometry (LC-MS) to identify the binders based on their mass-to-charge ratio.[20]
-
-
Data Analysis:
-
Compare the mass spectra of the bound fraction to that of a control (e.g., incubation without the target protein) to identify specific binders. Hit rates in primary screens can be around 5%.[21] The size of screened libraries can be very large, with some platforms screening up to 70,000 compounds.[21]
-
Fluorescence Polarization (FP)
FP is a homogeneous assay that measures the change in the polarization of emitted light from a fluorescently labeled ligand (tracer) upon binding to a larger protein.[22]
Experimental Protocol:
-
Tracer and Protein Preparation:
-
Synthesize or obtain a fluorescently labeled version of a known ligand (the tracer).
-
Prepare solutions of the tracer and the target protein in a suitable assay buffer.
-
-
Assay Setup (Competition Assay):
-
In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.
-
Add varying concentrations of the unlabeled test compounds.
-
-
Incubation and Measurement:
-
Incubate the plate to allow the binding reactions to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The binding of the tracer to the protein results in a high polarization signal. Unlabeled compounds that bind to the protein will displace the tracer, leading to a decrease in the polarization signal.
-
Plot the fluorescence polarization values against the concentration of the test compound to generate a competition curve and determine the IC50 value.[23]
-
Visualizing Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway, a typical experimental workflow, and a logical comparison of the HTL methods.
Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Caption: Logical Comparison of HTL Detection Methods.
References
- 1. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 2. 5 – Immobilization – Bruker Daltonics SPR [support.brukerspr.com]
- 3. dhvi.duke.edu [dhvi.duke.edu]
- 4. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sartorius.com [sartorius.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. researchgate.net [researchgate.net]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Advances in Ultrahigh Throughput Hit Discovery with Tandem Mass Spectrometry Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. researchgate.net [researchgate.net]
Homocysteine Thiolactone: A Comparative Analysis of its Cross-validation with Key Disease Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of homocysteine thiolactone (HTL) levels and their correlation with established markers of cardiovascular and neurodegenerative diseases. It includes supporting experimental data, detailed methodologies for key analytical techniques, and visualizations of the underlying signaling pathways to facilitate a deeper understanding of HTL's role in pathology and its potential as a therapeutic target.
Data Presentation: Homocysteine Thiolactone and Disease Marker Correlations
The following tables summarize quantitative data from various studies, comparing levels of homocysteine thiolactone and associated disease markers in patient cohorts versus healthy controls.
Table 1: Homocysteine Thiolactone Levels in Cardiovascular Disease
| Disease State | Patient Group (n) | HTL Concentration (Urine) | Control Group (n) | HTL Concentration (Urine) | Reference |
| Coronary Artery Disease (CAD) | 1,952 | Up to 2-4 µM | Healthy | 144 nM (median) | [1][2] |
| Plasma HTL in Healthy Subjects | 20 | <0.1-22.6 nmol/L | [3] |
Table 2: Homocysteine and Inflammatory Markers in Disease
| Condition | Patient Group (n) | Marker & Concentration | Control Group (n) | Marker & Concentration | Reference |
| Hyperhomocysteinemia | 39 | IL-6: Elevated (p < 0.005), hs-CRP: Elevated (p ≤ 0.001) | 39 | Baseline levels | [4] |
| End-Stage Renal Disease (ESRD) | 80 | IL-6 & hs-CRP: Significantly Increased | Healthy | Baseline levels | [5] |
| Metabolic Syndrome (MetS) | 35 (incident) | hs-CRP: 1.40 (OR), IL-6: 1.09 (OR) for persistence | 176 | Lower levels | [6] |
Table 3: Homocysteine Levels in Neurodegenerative Diseases
| Disease | Patient Group (n) | Homocysteine Concentration (Plasma) | Control Group (n) | Homocysteine Concentration (Plasma) | Reference |
| Parkinson's Disease | Treated patients | Significantly elevated | Healthy | Baseline levels | [7] |
| Parkinson's Disease | 45 | Elevated in L-dopa treated group | 15 | Lower levels | [8] |
| Alzheimer's Disease | 70 | Urinary Homocysteic Acid: 8.7 ± 7.5 | 34 | Urinary Homocysteic Acid: 13.3 ± 9.4 | [9] |
Experimental Protocols
Detailed methodologies for the quantification of homocysteine thiolactone and key inflammatory markers are provided below.
Quantification of Homocysteine Thiolactone (HTL)
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive for the detection of HTL in biological fluids like plasma, urine, and saliva.
-
Sample Preparation:
-
Derivatization:
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
Separation is achieved on a capillary column with a temperature gradient.
-
The mass spectrometer is typically operated in negative chemical ionization (NCI) mode for high sensitivity or electron impact (EI) mode.[10][12]
-
Quantification is performed by monitoring specific ions for HTL and the internal standard.[10]
-
2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is also widely used for the quantification of HTL and other thiols.
-
Sample Preparation:
-
Reduction of disulfide bonds in the sample using a reducing agent like tri-n-butylphosphine.
-
Precipitation of proteins with trichloroacetic acid.
-
-
Derivatization:
-
The sulfhydryl groups of the thiols are derivatized with a fluorescent reagent, such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F).
-
-
HPLC Analysis:
-
The derivatized sample is injected into a reversed-phase HPLC column.
-
Separation is achieved using an isocratic mobile phase (e.g., 5% (v/v) acetonitrile in 0.1 M KH2PO4, pH 2.15) at a constant flow rate.
-
Detection is performed using a fluorescence detector with excitation and emission wavelengths set appropriately for the chosen derivatizing agent (e.g., 385 nm excitation and 515 nm emission for SBD-F).
-
Quantification of Inflammatory Markers
1. Interleukin-6 (IL-6) - Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common and sensitive method for quantifying IL-6 in serum and plasma.
-
Principle: A sandwich ELISA where the IL-6 in the sample is captured by a specific antibody coated on a microplate well. A second, biotin-conjugated antibody binds to the captured IL-6. Streptavidin-horseradish peroxidase (HRP) conjugate then binds to the biotin, and a substrate solution is added to produce a colored product, the intensity of which is proportional to the IL-6 concentration.[13]
-
Procedure Outline:
-
Standards and samples are added to microplate wells pre-coated with an anti-human IL-6 antibody and incubated.[13]
-
After washing, a biotin-labeled anti-human IL-6 antibody is added and incubated.[13]
-
Following another wash, streptavidin-HRP conjugate is added and incubated.[13]
-
After a final wash, a substrate solution (e.g., TMB) is added, and the reaction is stopped with an acid solution.[13]
-
The absorbance is measured at 450 nm, and the IL-6 concentration is determined from a standard curve.[11]
-
2. High-Sensitivity C-Reactive Protein (hs-CRP) - Immunoturbidimetric Assay
This is a widely used automated method for the quantitative measurement of CRP in serum and plasma.
-
Principle: Latex particles coated with anti-human CRP antibodies aggregate in the presence of CRP from the sample. This aggregation causes an increase in light scattering (turbidity), which is proportional to the CRP concentration.[14][15]
-
Procedure Outline:
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by homocysteine thiolactone and a typical experimental workflow for its analysis.
Caption: Metabolic conversion of homocysteine to homocysteine thiolactone and its pathological effects.
Caption: Inhibition of the insulin signaling pathway by homocysteine thiolactone-induced oxidative stress.
Caption: Dysregulation of mTOR signaling by homocysteine thiolactone, contributing to Alzheimer's pathology.
Caption: A generalized experimental workflow for the quantification of homocysteine thiolactone.
References
- 1. Homocysteine thiolactone contributes to the prognostic value of fibrin clot structure/function in coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Urinary excretion of homocysteine-thiolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased levels of C-reactive protein and interleukin-6 in hyperhomocysteinemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma total homocysteine and cysteine levels as cardiovascular risk factors in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of baseline and changes in adiponectin, homocysteine, high-sensitivity C-reactive protein, interleukin-6, and interleukin-10 levels and metabolic syndrome incidence: Tehran lipid and glucose study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated plasma levels of homocysteine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma homocysteine levels in Parkinson's disease: role of antiparkinsonian medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary homocysteic acid levels correlate with mini-mental state examination scores in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. protocols.io [protocols.io]
- 12. Homocysteine thiolactone inhibits insulin signaling, and glutathione has a protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biovendor.com [biovendor.com]
- 14. wwwn.cdc.gov [wwwn.cdc.gov]
- 15. immunodiagnostics.com.hk [immunodiagnostics.com.hk]
- 16. diazyme.com [diazyme.com]
A Comparative Analysis of the Cardiotoxic Effects of Homocysteine and Homocysteine Thiolactone
For Immediate Release:
A deep dive into the cardiotoxic mechanisms of homocysteine and its metabolite, homocysteine thiolactone, reveals distinct pathways and potencies in cellular damage. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to elucidate the specific roles these molecules play in cardiovascular pathology.
Elevated levels of the sulfur-containing amino acid homocysteine (Hcy) are a well-established risk factor for cardiovascular disease. However, its chemically reactive metabolite, homocysteine thiolactone (HcyT), demonstrates a significantly higher potency for inducing cellular damage, particularly to the vascular endothelium. This comparison guide synthesizes experimental findings to delineate the cardiotoxic profiles of both molecules, offering insights into their distinct mechanisms of action.
Executive Summary of Key Differences
| Feature | Homocysteine (Hcy) | Homocysteine Thiolactone (HcyT) |
| Primary Mechanism of Toxicity | Induction of oxidative stress, endothelial dysfunction, inflammation, and impairment of nitric oxide (NO) bioavailability. | N-homocysteinylation of proteins, leading to protein damage, aggregation, and induction of autoimmune responses. |
| Potency in Inducing Apoptosis | Low | High (Significantly more potent than Hcy) |
| Effect on Cardiac Function | Contributes to impaired cardiac relaxation and contractile function. | Induces diastolic dysfunction. |
| Primary Molecular Interaction | S-homocysteinylation of proteins (modification of cysteine residues). | N-homocysteinylation of proteins (acylation of lysine residues). |
In-Depth Comparison of Cardiotoxic Effects
Endothelial Cell Apoptosis
A pivotal study directly comparing the apoptotic effects of Hcy and HcyT on Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated a stark difference in their potency.
| Compound | Concentration | Apoptotic Cells (%) | Reference |
| Homocysteine (Hcy) | 200 µM | 1% | [cite: ] |
| Homocysteine Thiolactone (HcyT) | 200 µM | 30% | [cite: ] |
These findings underscore that HcyT is a far more potent inducer of endothelial cell death, a critical initiating event in atherosclerosis. [cite: ]
Oxidative Stress
Both Hcy and HcyT are implicated in the generation of reactive oxygen species (ROS), leading to oxidative stress in the myocardium. However, the available data suggests that HcyT's impact is more pronounced. In a rat model, administration of HcyT led to significant increases in key markers of oxidative stress.
| Oxidative Stress Marker | Control Group | Methionine-Treated Group | Homocysteine Thiolactone (HcyT)-Treated Group | Reference |
| Superoxide Dismutase (SOD) Activity | Baseline | Increased | Significantly Increased | [1][2] |
| Catalase Activity | Baseline | Increased | Significantly Increased | [1][2] |
| Glutathione S-transferase (GST) Activity | Baseline | Increased | Significantly Increased | [1][2] |
| Chemiluminescence (Lipid Peroxidation) | Baseline | Increased | Significantly Increased | [1][2] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Baseline | Increased | Significantly Increased | [1][2] |
While a direct comparison with an equimolar Hcy group is not available from this specific study, the significant elevation in these markers following HcyT treatment highlights its potent pro-oxidant effects.[1][2]
Cardiac Function
In vivo studies have demonstrated the detrimental effects of HcyT on cardiac function, particularly diastolic function.
| Echocardiographic Parameter | Control Group | Methionine-Treated Group | Homocysteine Thiolactone (HcyT)-Treated Group | Reference |
| E/A Ratio (Diastolic Function) | Normal | Normal | Increased (indicating dysfunction) | [1][2] |
| Deceleration Time of E wave | Normal | Normal | Decreased | [1][2] |
| Left Ventricular Isovolumic Relaxation Time | Normal | Normal | Decreased | [1][2] |
| Myocardial Performance Index | Normal | Normal | Increased | [1][2] |
These results indicate that HcyT induces significant diastolic dysfunction in rats.[1][2]
Mechanistic Differences: A Tale of Two Modifications
The core difference in the cardiotoxicity of Hcy and HcyT lies in their chemical reactivity and the resulting modifications to proteins.
Homocysteine (Hcy) primarily participates in S-homocysteinylation , where it forms disulfide bonds with cysteine residues in proteins. This can alter protein function and contribute to oxidative stress.
Homocysteine Thiolactone (HcyT) , a cyclic thioester, is much more reactive and mediates N-homocysteinylation . In this process, HcyT acylates the ε-amino group of lysine residues in proteins. This modification can severely alter protein structure and function, leading to aggregation, loss of biological activity, and the generation of neo-antigens that can trigger an autoimmune response.
Experimental Protocols
Assessment of Endothelial Cell Apoptosis
Method: Annexin V-FITC and Propidium Iodide (PI) Staining followed by Flow Cytometry.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach 80-90% confluency.
-
Treatment: Cells are treated with desired concentrations of Hcy or HcyT (e.g., 200 µM) for a specified period (e.g., 24 hours). A vehicle-treated group serves as the control.
-
Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. The cell suspension is then centrifuged, and the pellet is washed with cold PBS.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Method: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay.
-
Cell Culture: Cardiomyocytes or endothelial cells are seeded in a multi-well plate and allowed to adhere.
-
Treatment: Cells are treated with Hcy or HcyT at various concentrations. A positive control (e.g., H₂O₂) and a vehicle control are included.
-
Staining: After treatment, the cells are washed with a serum-free medium and then incubated with DCFH-DA solution (e.g., 10 µM) in the dark.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or visualized under a fluorescence microscope. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
Assessment of Mitochondrial Membrane Potential
Method: JC-1 Assay.
-
Cell Culture: Cardiac cells are cultured in a suitable format (e.g., multi-well plate or chamber slides).
-
Treatment: Cells are exposed to Hcy or HcyT. A known mitochondrial uncoupler (e.g., CCCP) is used as a positive control.
-
Staining: Cells are incubated with the JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
Analysis: The ratio of red to green fluorescence is determined using a fluorescence microscope or a flow cytometer. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Conclusion
The experimental evidence clearly indicates that while both homocysteine and homocysteine thiolactone are cardiotoxic, HcyT exhibits a significantly more potent and direct damaging effect, particularly in inducing endothelial cell apoptosis. This heightened toxicity is attributed to its ability to cause widespread protein damage through N-homocysteinylation. Understanding these distinct mechanisms is crucial for the development of targeted therapeutic strategies to mitigate the cardiovascular risks associated with elevated homocysteine levels. Future research should focus on developing inhibitors of HcyT formation or agents that can specifically counteract the effects of N-homocysteinylated proteins.
References
Replicating Findings on Homocysteine Thiolactone-Induced Protein Aggregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental findings and methodologies for replicating studies on protein aggregation induced by homocysteine thiolactone (HTL). Elevated levels of homocysteine are associated with various diseases, and its reactive metabolite, HTL, is known to cause protein N-homocysteinylation, a post-translational modification that can lead to protein damage, aggregation, and cellular toxicity.[1][2][3][4] This guide summarizes key quantitative data, details experimental protocols, and provides a visual workflow to aid in the replication and extension of these important findings.
Data Presentation: Quantitative Comparison of HTL-Induced Protein Aggregation
The following table summarizes quantitative data from various studies that have investigated the effects of homocysteine thiolactone on different proteins. This allows for a direct comparison of the experimental conditions used and the resulting impact on protein structure and aggregation.
| Protein Studied | HTL Concentration | Incubation Conditions | Key Quantitative Findings | Analytical Techniques Used | Reference |
| Bovine Pancreatic Insulin | 0-500 µM | Not specified | Dose-dependent structural alterations and aggregation. Transformation from alpha-helical to beta-sheet structures. | Circular Dichroism, Light Scattering, Fluorescence Spectroscopy, UV-Vis Spectrophotometry | [5] |
| Acidic and Basic Proteins (General) | 0-1000 µM | 2 mg/mL protein in 0.05 M potassium phosphate buffer (pH 7.4), overnight at 37°C. | The isoelectric point (pI) of a protein determines the extent of N-homocysteinylation and subsequent structural and functional changes. | Spectroscopic Approaches | [6] |
| Human Hemoglobin | 10 mM | 221 µM hemoglobin in 100 mM ammonium bicarbonate (pH 8.0) with 2 mM TCEP, at 25°C for 24 hours. | Approximately 40% of myoglobin was modified under similar conditions. Different lysine residues in hemoglobin showed varied reactivity. | Liquid Chromatography/Mass Spectrometry (LC/MS) | [7] |
| Mouse Brain and Liver Proteins | 100 mM | 100 µL of protein extract incubated overnight at room temperature. | N-homocysteinylation was identified based on a mass increase of 174 Da or 163 Da in peptides. | Mass Spectrometry (Proteomics) | [8] |
| α-Synuclein | Not specified | Not specified | HTL covalently modifies α-synuclein on the K80 residue, promoting its aggregation and neurotoxicity.[9] | Not specified | [9] |
| Ribonuclease-A and Lysozyme | Not specified | Not specified | HTL modification leads to the formation of disulfide cross-linked, functionally active oligomers.[10] | Dynamic Light Scattering (DLS) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at replicating findings on HTL-induced protein aggregation.
Induction of Protein N-homocysteinylation
This protocol describes the basic steps for modifying a target protein with homocysteine thiolactone.
Materials:
-
Target protein of interest
-
Homocysteine thiolactone (HTL) hydrochloride
-
Potassium phosphate buffer (0.05 M, pH 7.4) or Ammonium bicarbonate buffer (100 mM, pH 8.0)
-
Reducing agent (optional, e.g., TCEP)
-
Incubator or water bath at 37°C or 25°C
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of the target protein (e.g., 2 mg/mL) in the chosen buffer.
-
Prepare a stock solution of HTL in the same buffer. Note: HTL can hydrolyze to homocysteine at physiological pH.[11]
-
In a microcentrifuge tube, mix the protein solution with the desired final concentration of HTL (e.g., ranging from 10 µM to 100 mM, as indicated in the table).
-
If studying the role of disulfide bonding, a reducing agent like TCEP (e.g., 2 mM) can be included.
-
Incubate the mixture for a specified duration (e.g., overnight) at a controlled temperature (e.g., 25°C or 37°C).[6][7]
-
After incubation, the modified protein solution can be used for subsequent aggregation and characterization assays. Unreacted HTL can be removed using size exclusion chromatography or dialysis if necessary.[7]
Measurement of Protein Aggregation
Several techniques can be employed to quantify the extent of protein aggregation.
a) Light Scattering:
-
Principle: Measures the intensity of light scattered by particles in a solution. An increase in scattering intensity indicates the formation of larger aggregates.
-
Procedure:
-
Use a spectrophotometer or a dedicated light scattering instrument.
-
Measure the light scattering of the protein solution at a specific wavelength (e.g., 360 nm) at different time points during the incubation with HTL.
-
Compare the scattering intensity of the HTL-treated sample to a control sample (protein without HTL).
-
b) Circular Dichroism (CD) Spectroscopy:
-
Principle: Measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure of the protein. A shift from alpha-helical to beta-sheet content can indicate aggregation.[5]
-
Procedure:
-
Record the far-UV CD spectra (e.g., 190-250 nm) of the protein samples (control and HTL-treated) using a CD spectropolarimeter.
-
Analyze the spectra to determine the percentage of alpha-helix, beta-sheet, and random coil structures.
-
c) Thioflavin T (ThT) Fluorescence Assay:
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like beta-sheet structures, which are often present in protein aggregates.
-
Procedure:
-
Prepare a stock solution of ThT.
-
Add a small aliquot of the ThT stock solution to the protein samples.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~440 nm excitation and ~485 nm emission).
-
An increase in fluorescence intensity indicates the formation of amyloid-like aggregates.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway of protein modification by HTL and a typical experimental workflow for studying its effects.
Caption: Signaling pathway of homocysteine thiolactone formation and subsequent protein N-homocysteinylation leading to aggregation.
Caption: A generalized experimental workflow for studying homocysteine thiolactone-induced protein aggregation.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of homocysteine thiolactone on structure and aggregation propensity of bovine pancreatic insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins | PLOS One [journals.plos.org]
- 7. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. N‐homocysteinylation of α‐synuclein promotes its aggregation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionally active cross-linked protein oligomers formed by homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Paraoxonase 1 (PON1) as a Homocysteine Thiolactonase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the homocysteine thiolactonase (HTase) activity of Paraoxonase 1 (PON1) with alternative enzymes. The information presented is supported by experimental data from multiple independent studies, offering a comprehensive overview for researchers in cardiovascular disease, neurodegeneration, and drug development.
Introduction
Homocysteine thiolactone (HCTL), a reactive metabolite of the amino acid homocysteine, has been implicated in the pathology of various diseases, including atherosclerosis and neurodegenerative disorders. The enzymatic hydrolysis of HCTL is a crucial detoxification pathway. For years, Paraoxonase 1 (PON1), a high-density lipoprotein (HDL)-associated enzyme, was considered a primary candidate for this activity. Numerous independent studies have since verified that PON1 does indeed possess homocysteine thiolactonase activity. However, subsequent research has identified other enzymes with significantly higher efficiency in HCTL hydrolysis, prompting a re-evaluation of the physiological role of PON1 in this process. This guide compares the performance of PON1 with these alternatives, presenting key kinetic data and detailed experimental protocols for activity measurement.
Comparative Analysis of Homocysteine Thiolactonase Activity
The detoxification of homocysteine thiolactone is not exclusive to PON1. At least three other enzymes have been identified with this capability: Biphenyl Hydrolase-Like Protein (BPHL), Bleomycin Hydrolase (Blmh), and Human Carboxylesterase 1 (hCES1). A comparison of their catalytic efficiencies reveals significant differences in their ability to hydrolyze HCTL.
| Enzyme | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Km (mM) | Notes |
| PON1 | 10[1][2] | 23[3] | Activity is influenced by polymorphisms (e.g., Q192R)[4]. The Km value is notably high, suggesting a lower affinity for HCTL compared to other substrates[3]. |
| BPHL | 77,000[1] | - | Considered the most efficient HCTL hydrolase identified to date, with a catalytic efficiency orders of magnitude greater than PON1 and Blmh[1]. |
| Blmh | 1,000[2] | - | The reaction does not reach saturation at HCTL concentrations up to 20 mM, precluding the determination of individual kcat and Km values[5]. |
| hCES1 | - | - | Identified as a novel HTL hydrolase, but comparative kinetic data with PON1, BPHL, and Blmh is not yet available. |
Signaling Pathway and Detoxification of Homocysteine Thiolactone
Homocysteine is an intermediate in methionine metabolism. When methionyl-tRNA synthetase mistakenly activates homocysteine, it is converted into the reactive metabolite homocysteine thiolactone. This toxic compound can then be detoxified by several enzymes, including PON1, BPHL, and Blmh, which hydrolyze it back to homocysteine.
Experimental Protocol: Spectrophotometric Assay for Homocysteine Thiolactonase Activity
This protocol describes a common method for measuring HTase activity based on the quantification of the free thiol group of homocysteine produced upon hydrolysis of HCTL, using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction produces a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Substrate: L-homocysteine thiolactone hydrochloride.
-
Enzyme Sample: Purified PON1 or other hydrolases.
-
Thiol Standard: L-cysteine hydrochloride monohydrate for standard curve preparation.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare a Thiol Standard Curve:
-
Prepare a stock solution of L-cysteine (e.g., 1.5 mM) in the Reaction Buffer.
-
Perform serial dilutions of the cysteine stock solution to create a range of standards (e.g., 0 to 1.5 mM).
-
To 50 µL of each standard, add a defined volume of DTNB Reagent Solution (e.g., 50 µL).
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance values against the known cysteine concentrations to generate a standard curve.
-
-
Enzymatic Reaction:
-
In a microplate well or cuvette, add the Reaction Buffer.
-
Add the enzyme sample (e.g., purified PON1).
-
Initiate the reaction by adding the homocysteine thiolactone substrate to a final desired concentration.
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Quantification of Produced Homocysteine:
-
Stop the enzymatic reaction and quantify the produced homocysteine by adding the DTNB Reagent Solution.
-
Incubate at room temperature for 15 minutes to allow for the color development.
-
Measure the absorbance at 412 nm.
-
Include a blank control (without enzyme or without substrate) to subtract any background absorbance.
-
-
Calculation of Activity:
-
Determine the concentration of homocysteine produced in the enzymatic reaction by interpolating the absorbance value on the cysteine standard curve.
-
Calculate the enzyme activity, typically expressed as nmol of homocysteine produced per minute per mg of protein (nmol/min/mg or U/mg).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the spectrophotometric assay for determining homocysteine thiolactonase activity.
Conclusion
The homocysteine thiolactonase activity of PON1 is an independently verified function of the enzyme. However, a comparative analysis of its catalytic efficiency with other identified HCTL hydrolases, particularly BPHL, suggests that PON1 may not be the primary enzyme responsible for systemic HCTL detoxification. The significantly higher efficiency of BPHL points to its potentially more critical physiological role in mitigating the toxicity of homocysteine thiolactone. For researchers in this field, it is crucial to consider the relative contributions of these different enzymes when investigating the pathological consequences of elevated homocysteine and developing therapeutic strategies targeting this metabolic pathway. The provided experimental protocol offers a reliable method for quantifying and comparing the HTase activity of these and other potential candidate enzymes.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between paraoxonase and homocysteine: crossroads of oxidative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Correlating homocysteine thiolactone levels with the severity of atherosclerosis
A deep dive into the correlation between homocysteine thiolactone levels and the progression of atherosclerosis, offering a comparative analysis against established inflammatory markers.
For researchers and professionals in the fields of cardiovascular disease and drug development, identifying precise biomarkers to gauge the severity of atherosclerosis is a critical pursuit. While total homocysteine (tHcy) is a known risk factor for cardiovascular disease, its metabolite, homocysteine thiolactone (HTL), is emerging as a potentially more specific indicator of vascular damage. This guide provides a comprehensive comparison of homocysteine thiolactone with other key biomarkers, supported by experimental data and detailed methodologies, to elucidate its role in the pathophysiology of atherosclerosis.
The Pro-Atherogenic Role of Homocysteine Thiolactone
Homocysteine, a sulfur-containing amino acid, can be metabolically converted into the highly reactive thioester, homocysteine thiolactone.[1][2] This conversion is an error-editing reaction that occurs during protein synthesis.[2] The pathogenicity of HTL lies in its ability to acylate protein lysine residues, a process known as N-homocysteinylation.[2] This modification can impair protein function and trigger pro-atherogenic responses, including endothelial dysfunction, a hallmark of atherosclerosis.[3]
Studies have shown that factors linked to cardiovascular disease, such as the ratio of homocysteine to methionine, folic acid levels, and high-density lipoprotein (HDL) levels, influence the concentration of HTL and N-homocysteinylated proteins in vascular endothelial cells.[1]
Comparative Analysis of Biomarkers for Atherosclerosis Severity
To objectively assess the utility of homocysteine thiolactone as a biomarker, it is essential to compare its performance with established markers of inflammation and cardiovascular risk, such as high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6).
While direct quantitative studies correlating plasma homocysteine thiolactone levels with specific grades of atherosclerosis severity are limited, a significant body of research exists for its precursor, total homocysteine. Given their metabolic link, tHcy levels can serve as a proxy to understand the potential correlation of HTL with disease progression.
Table 1: Comparison of Total Homocysteine, hs-CRP, and IL-6 Levels with Coronary Artery Disease (CAD) Severity
| Biomarker | No Significant CAD | Single-Vessel Disease | Double-Vessel Disease | Triple-Vessel Disease | p-value | Reference |
| Total Homocysteine (µmol/L) | 10.59 ± 0.43 | 15.2 ± 6.18 | 17.41 ± 2.03 | 19.49 ± 1.98 | <0.05 | [4] |
| hs-CRP (mg/L) | <1.0 | 1.0 - 3.0 | >3.0 | >3.0 | <0.05 | [5] |
| IL-6 (pg/mL) | Normal | Elevated | Significantly Elevated | Significantly Elevated | <0.001 | [6] |
Note: The data for hs-CRP and IL-6 are generalized from multiple studies indicating a positive correlation with the number of diseased vessels. Specific mean values vary between studies.
Studies have consistently shown that elevated levels of total homocysteine are associated with the severity of coronary artery disease, as determined by the number of stenosed vessels.[4][7][8] Similarly, hs-CRP and IL-6 levels are also positively correlated with the extent of CAD.[5][6]
Urinary homocysteine thiolactone has been identified as a risk predictor for acute myocardial infarction (AMI) in patients with coronary artery disease, independent of total homocysteine levels.[1][3][9][10][11][12][13] This suggests that HTL may reflect a more direct mechanistic link to the acute events often precipitated by severe atherosclerosis.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic conversion of homocysteine to homocysteine thiolactone and its role in atherosclerosis.
Caption: En face method for quantifying atherosclerotic lesions in the aorta of ApoE-deficient mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Measurement of Homocysteine Thiolactone in Urine
Objective: To quantify the concentration of homocysteine thiolactone in urine samples.
Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Protocol:
-
Sample Preparation: Collect urine samples and store them at -80°C until analysis. Thaw samples on ice before use.
-
Derivatization: Mix urine samples with a derivatizing agent, such as 7-fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F), to form a fluorescent adduct with homocysteine thiolactone.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Separation: Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).
-
Detection: Detect the fluorescent adduct using a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantification: Determine the concentration of homocysteine thiolactone by comparing the peak area of the sample to a standard curve generated with known concentrations of homocysteine thiolactone.
Quantification of Atherosclerotic Lesions in ApoE-Deficient Mice (En Face Method)
Objective: To measure the total area of atherosclerotic plaques on the intimal surface of the aorta.
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a commonly used model for studying atherosclerosis.
Protocol:
-
Euthanasia and Perfusion: Euthanize the mouse and perfuse the vascular system through the left ventricle with phosphate-buffered saline (PBS) to flush out blood, followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Aorta Dissection: Carefully dissect the entire aorta from the aortic arch to the iliac bifurcation.
-
Cleaning: Remove the adventitial fat and connective tissue from the aorta under a dissecting microscope.
-
Longitudinal Opening and Pinning: Cut the aorta open longitudinally and pin it flat onto a black wax surface.
-
Staining: Stain the aorta with a lipid-soluble dye, such as Oil Red O, which will stain the neutral lipids within the atherosclerotic plaques red.
-
Imaging: Capture a high-resolution digital image of the stained aorta.
-
Image Analysis: Use image analysis software to quantify the total aortic surface area and the red-stained lesion area. The severity of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.
Conclusion
The available evidence strongly suggests that homocysteine thiolactone is a key player in the pathogenesis of atherosclerosis. While more direct correlational studies are needed to establish its utility as a standalone biomarker for disease severity, its role in protein modification and the predictive value of urinary HTL for acute cardiac events highlight its potential significance. Further research directly comparing plasma HTL levels with established biomarkers like hs-CRP and IL-6 across different stages of atherosclerosis will be invaluable in defining its clinical role. The experimental protocols provided herein offer a standardized approach for researchers to contribute to this growing body of knowledge.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein N-homocysteinylation: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [The association between plasma homocysteine and the number of coronary artery with stenosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Homocysteine and markers of inflammation in acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of hyper-homocysteinemia with coronary artery disease in absence of conventional risk factors among young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of Serum Homocysteine Levels with the Severity of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary excretion of homocysteine thiolactone and the risk of acute myocardial infarction in coronary artery disease patients: the WENBIT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary excretion of homocysteine thiolactone and the risk of acute myocardial infarction in coronary artery disease patients: the WENBIT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Homocysteine thiolactone contributes to the prognostic value of fibrin clot structure/function in coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Head-to-head comparison of different homocysteine thiolactone synthesis protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of homocysteine thiolactone is a critical step in various investigative and therapeutic applications. This guide provides a head-to-head comparison of different chemical synthesis protocols for homocysteine thiolactone, offering an objective look at their performance based on experimental data. Detailed methodologies for the key experiments are provided to support reproducibility.
Comparative Analysis of Synthesis Protocols
The selection of a synthesis protocol for homocysteine thiolactone often depends on factors such as desired yield, purity, scalability, and available starting materials. Below is a summary of quantitative data for three prominent chemical synthesis methods.
| Parameter | Protocol 1: From DL-Methionine via Sodium/Ammonia Reduction | Protocol 2: From DL-Methionine via Sulfuric Acid & Electrolytic Reduction | Protocol 3: From Homoserine Lactone |
| Starting Material | DL-Methionine | DL-Methionine | DL-Homoserine Lactone |
| Key Reagents | Metallic Sodium, Liquid Ammonia, Hydrochloric Acid | Sulfuric Acid, Hydrochloric Acid, Graphite Electrodes | Potassium Thioacetate (CH3COSK), Pyridine, DMF |
| Yield | 79% - 94.95%[1] | 54.8% - 84.1%[2][3] | ~43% (for N-acetyl intermediate)[4] |
| Purity | Up to 99.76%[1] | 99.1% - 99.9%[2] | Not explicitly stated for final product |
| Reaction Time | Not explicitly stated | Continuous process | 16 hours (for N-acetyl intermediate)[4] |
| Scalability | Suitable for lab-scale synthesis | Designed for continuous industrial production[2][3] | Lab-scale |
| Key Advantages | High yield and purity in a single batch process. | Continuous process suitable for large-scale production. | Milder reaction conditions compared to sodium/ammonia. |
| Key Disadvantages | Requires handling of hazardous materials (metallic sodium, liquid ammonia). | Requires specialized equipment (micro-channel reactor, electrolytic cell). | Multi-step process with a lower reported yield for the intermediate. |
Experimental Protocols
Protocol 1: Synthesis from DL-Methionine via Sodium/Ammonia Reduction
This protocol involves the demethylation of DL-methionine using a strong reducing agent followed by acid-catalyzed cyclization.
Methodology:
-
A cryogenic autoclave is pre-cooled to -40°C using a dry ice-acetonitrile bath.
-
100 g of DL-methionine is added to the autoclave, followed by the slow addition of dry liquid ammonia until the methionine is completely dissolved.
-
60 g of chopped sodium metal is added in batches while maintaining the reaction temperature between -35°C and -40°C. The reaction progress is monitored by liquid chromatography.
-
Upon completion, the reaction is quenched by the addition of ammonium chloride.
-
The mixture is allowed to warm to room temperature to evaporate the ammonia.
-
The resulting solid residue, containing the sodium salt of homocysteine, is dissolved in water and passed through a cation exchange resin to remove sodium ions.
-
The eluate is collected, and the pH is adjusted to 1 with concentrated hydrochloric acid to induce cyclization.
-
The final product, DL-homocysteine thiolactone hydrochloride, is obtained after removal of water, with a reported yield of 79% to 94.95% and a purity of up to 99.756%.[1]
Protocol 2: Continuous Synthesis from DL-Methionine via Sulfuric Acid and Electrolytic Reduction
This method is designed for continuous production and involves the initial formation of DL-homocystine, which is then electrochemically reduced to homocysteine, followed by in-situ cyclization.[2][3]
Methodology:
-
DL-methionine and 15-18 mol/L sulfuric acid are continuously fed into a liquid-liquid phase micro-channel reactor to produce DL-homocystine.
-
The reaction mixture containing DL-homocystine is then continuously introduced into the cathode chamber of a plate-and-frame electrolytic cell containing hydrochloric acid.
-
Electrolytic reduction of DL-homocystine to DL-homocysteine hydrochloride occurs at a graphite cathode.
-
The catholyte containing the product is collected after the reaction is complete.
-
The collected catholyte undergoes impurity removal and is then subjected to dehydration and condensation to yield DL-homocysteine thiolactone hydrochloride.
-
Yields for this process are reported to be in the range of 54.8% to 84.1%, with purities between 99.1% and 99.9%.[2]
Protocol 3: Synthesis from Homoserine Lactone
This protocol offers an alternative route starting from homoserine lactone, proceeding through an N-protected intermediate.
Methodology:
-
5.0 g of homoserine lactone hydrochloride is dissolved in 20 mL of dimethylformamide (DMF).
-
Two equivalents of potassium thioacetate (CH3COSK) are added, and the mixture is heated to 120°C for 16 hours.
-
The reaction mixture is concentrated, and the resulting N-acetyl homocysteine thiolactone is purified by column chromatography, yielding the intermediate product in 43% yield.[4]
-
The N-acetyl protecting group is then removed to yield the final homocysteine thiolactone. The specific conditions and yield for this deprotection step are not detailed in the available literature.
Experimental Workflows
Caption: Workflow for Protocol 1: Synthesis from DL-Methionine via Sodium/Ammonia Reduction.
Caption: Workflow for Protocol 2: Continuous Synthesis from DL-Methionine.
Caption: Workflow for Protocol 3: Synthesis from Homoserine Lactone.
References
- 1. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Continuous production method of DL-homocysteine thiolactone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]
- 4. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]
Evaluating the Specificity of Antibodies Against N-homocysteinylated Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of N-homocysteinylated proteins is crucial for advancing our understanding of various diseases, including cardiovascular and neurodegenerative disorders. This guide provides a comparative overview of antibodies targeting this specific post-translational modification, supported by experimental data and detailed protocols to aid in the selection and validation of these critical research tools.
N-homocysteinylation is a non-enzymatic, irreversible modification of protein lysine residues by homocysteine (Hcy) thiolactone, a reactive metabolite of Hcy.[1][2] This modification can alter protein structure and function, potentially triggering autoimmune responses and contributing to disease pathology.[3][4][5][6] Consequently, antibodies that specifically recognize the Nε-homocysteinyl-lysine (Nε-Hcy-Lys) epitope are invaluable for detecting and quantifying these modified proteins in biological samples.[1]
Antibody Performance Comparison
While a wide range of antibodies targeting homocysteine are commercially available, this guide focuses on those with published data validating their specificity for N-homocysteinylated proteins. The following table summarizes the characteristics and validation data for a polyclonal antibody that has been described in the literature.
| Antibody Name/Type | Immunogen | Applications | Specificity Validation Highlights | Reference |
| Rabbit Polyclonal Anti-N-Hcy-Protein IgG | N-homocysteinylated Keyhole Limpet Hemocyanin (N-Hcy-KLH) | ELISA, Dot Blot, Western Blot, Immunohistochemistry (IHC) | - Competitive ELISA: Binding to N-Hcy-proteins was effectively competed by various N-homocysteinylated proteins (LDL, hemoglobin, albumin, transferrin, antitrypsin) but not by their native counterparts or by N-Hcy-proteins with a blocked thiol group.[1] - Dot Blot: Detected as little as 0.02 µg of N-Hcy-myoglobin, with no recognition of the unmodified protein.[1] - Specificity: Specifically recognizes the Nε-Hcy-Lys epitope.[1] | [1] |
Experimental Validation Protocols
The specificity of an antibody against N-homocysteinylated proteins is paramount. The following are detailed protocols for key experiments used to validate antibody performance, based on methodologies described in the scientific literature.
1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is crucial for demonstrating that the antibody specifically recognizes the Nε-Hcy-Lys epitope.
-
Antigen Coating:
-
Coat microtiter plate wells with an N-homocysteinylated protein (e.g., N-Hcy-albumin or N-Hcy-hemoglobin) at a concentration of 20 µg/mL in a suitable buffer.[1]
-
Incubate overnight at 4°C or for 1.5-2.5 hours at room temperature.[7]
-
Wash the wells four times with a wash buffer (e.g., 1x Wash Solution).[7]
-
-
Blocking:
-
Competition:
-
In separate tubes, pre-incubate the anti-N-Hcy-protein antibody (e.g., diluted 100-fold) with increasing concentrations of various competitors:
-
Add the antibody-competitor mixtures to the coated wells.
-
Incubate for 1 hour at room temperature with gentle shaking.[7]
-
-
Detection:
-
Wash the wells to remove unbound antibodies and competitors.
-
Add a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase-conjugated goat anti-rabbit IgG, diluted 1:2000).[1]
-
Incubate for 45 minutes to 1 hour at room temperature.[7]
-
Wash the wells again.
-
Add the appropriate substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase) and incubate in the dark for 30 minutes.[1][7]
-
Stop the reaction with a stop solution.[7]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm or 492 nm).[6][7]
-
-
Analysis: A decrease in signal in the presence of N-homocysteinylated protein competitors, but not with native proteins or other controls, indicates high specificity for the Nε-Hcy-Lys epitope.
2. Western Blotting
Western blotting allows for the detection of N-homocysteinylated proteins in complex mixtures, such as cell lysates.
-
Sample Preparation and Electrophoresis:
-
Protein Transfer:
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-N-Hcy-protein antibody diluted in blocking buffer overnight at 4°C or for 1 hour at room temperature.[10][11]
-
Wash the membrane three to four times for 5-15 minutes each with TBST.[10][11]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Wash the membrane again as described above.
-
-
Detection:
Visualizing Key Processes
To further clarify the underlying biology and experimental procedures, the following diagrams illustrate the N-homocysteinylation pathway and a typical workflow for antibody specificity validation.
Caption: The metabolic pathway leading to protein N-homocysteinylation.
Caption: Workflow for validating the specificity of anti-N-Hcy-protein antibodies.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Autoantibodies against N-homocysteinylated proteins in humans: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ELISA 프로토콜 [sigmaaldrich.com]
- 8. Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Homocysteine Thiolactone: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe handling and disposal of Homocysteine thiolactone in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the environment. Homocysteine thiolactone should be managed as a hazardous chemical waste stream.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to be fully aware of the hazards associated with Homocysteine thiolactone. The compound is classified as a skin and eye irritant.[1][2] Appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.
Table 1: Hazard Information and Required Personal Protective Equipment (PPE)
| Parameter | Information | Source(s) |
| Hazard Classification | Causes skin irritation (Category 2). Causes serious eye irritation (Category 2A). | [1][2] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [1][2] |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles. | [2][3] |
| Hand Protection | Wear suitable impervious protective gloves. | [2] |
| Skin/Body Protection | Wear protective clothing to prevent skin exposure. | [3] |
| Respiratory Protection | Use only in a well-ventilated area. Avoid breathing dust. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Hazardous Decomposition | Thermal decomposition can produce toxic gases such as hydrogen sulfide, carbon oxides, and nitrogen oxides (NOx). | [3] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of Homocysteine thiolactone is to manage it as regulated hazardous waste. Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[4][5] Never dispose of Homocysteine thiolactone down the drain or in regular trash. [5]
Step 1: Waste Segregation Proper segregation is the critical first step in safe waste management.
-
Identify Waste Streams: Differentiate between types of waste contaminated with Homocysteine thiolactone:
-
Solid Waste: Unused or expired pure compound, contaminated gloves, weighing paper, bench paper, and other disposable lab supplies.
-
Liquid Waste: Solutions containing Homocysteine thiolactone.
-
-
Avoid Co-mingling: Store Homocysteine thiolactone waste separately from other incompatible chemical waste streams, particularly strong oxidizing agents.[3][5]
Step 2: Waste Collection and Containerization
-
Use Designated Containers: Collect waste in containers that are chemically compatible and leak-proof, with a secure cap.[5]
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must clearly state "Hazardous Waste" and identify the contents as "Homocysteine Thiolactone Waste."[6] Include the accumulation start date and the location of generation (building and room number).
Step 3: Storage Pending Disposal
-
Storage Location: Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[3]
-
Secondary Containment: It is good practice to keep waste containers in a secondary containment tray to prevent the spread of material in case of a leak.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Follow your institution's specific procedures for having chemical waste collected. Contact your EHS department to schedule a pickup. Do not allow waste to accumulate for extended periods.
Experimental Protocol: Spill Cleanup
In the event of a spill, follow these steps to ensure safety and proper decontamination.
1. Evacuate and Secure the Area:
- Alert personnel in the immediate vicinity and evacuate non-essential staff.
- Ensure the area is well-ventilated, preferably within a chemical fume hood. Restrict access to the spill area.
2. Don Appropriate PPE:
- At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
3. Contain and Clean the Spill:
- For Solid (Powder) Spills: Gently cover the spill with a plastic sheet or tarp to minimize dust generation. Carefully sweep or scoop the material into a designated hazardous waste container.[3] Avoid creating dust.
- For Liquid Spills: Prevent further leakage if safe to do so.[1] Absorb the spill using an inert, non-combustible absorbent material (e.g., diatomite, sand, or universal binders).[1]
4. Collect Contaminated Materials:
- Place all contaminated absorbent materials, cleaning supplies, and PPE into a sealable, properly labeled hazardous waste container.
5. Decontaminate the Area:
- Thoroughly clean the spill surface. Some sources recommend scrubbing with alcohol.[1] Follow this with a standard soap and water wash.
Decontamination of Labware and Empty Containers
-
Reusable Labware: Decontaminate reusable labware (e.g., glassware, spatulas) by first rinsing with a suitable solvent (such as ethanol or acetone) to dissolve any residue. Collect this solvent rinsate as hazardous liquid waste.[6] Afterwards, wash the labware with soap and water.
-
Empty Containers: A container that held Homocysteine thiolactone is not considered empty until properly decontaminated. Containers must be triple-rinsed with a suitable solvent.[5][7] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[5][7] After triple-rinsing and air-drying, deface the original label, and the container may then be managed as non-hazardous waste according to institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Homocysteine thiolactone waste.
Caption: Workflow for the proper disposal of Homocysteine thiolactone waste.
References
Personal protective equipment for handling Homocysteine thiolactone
Essential Safety and Handling Guide for Homocysteine Thiolactone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Homocysteine thiolactone. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. Homocysteine thiolactone hydrochloride is a chemical that requires careful handling due to its potential health hazards.
Primary Hazards
Homocysteine thiolactone hydrochloride is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][2] The substance typically appears as a white, odorless powder.[3][4] During thermal decomposition, it can release hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, sulfides, and hydrogen chloride gas.[3]
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling Homocysteine thiolactone. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Body Part | PPE Type | Specification & Use Case |
| Eyes/Face | Safety Goggles or Glasses | Required for all handling procedures. Must be chemical splash goggles or safety glasses with solid side shields conforming to OSHA 29 CFR 1910.133 or EN166 standards.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashes, such as when handling bulk quantities or preparing concentrated solutions.[5][6] | |
| Hands | Disposable Nitrile Gloves | Minimum requirement for all handling tasks to prevent skin contact.[5][7] Gloves must be changed immediately if contaminated or compromised.[7] Do not reuse disposable gloves.[1] |
| Body | Laboratory Coat | A lab coat is mandatory to protect skin and personal clothing from contamination.[5][6] Ensure it is fully buttoned. |
| Respiratory | Not typically required | Not necessary under normal laboratory conditions with adequate engineering controls (e.g., fume hood).[3] |
| Particle Filter Respirator | Required when handling the powder outside of a fume hood or when dust generation is likely.[3] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for minimizing risk.
Engineering Controls
-
Ventilation: Always handle Homocysteine thiolactone in a well-ventilated area.[1][2] A certified chemical fume hood is the recommended engineering control for weighing and preparing solutions to avoid inhalation of dust or aerosols.[2]
-
Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[1]
Standard Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly donned. Clear the workspace of any unnecessary items.
-
Weighing: Conduct all weighing of the solid powder within a chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.[1]
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
General Use: Avoid all direct contact with the skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in the handling area.[1][2]
-
Post-Handling: Wash hands thoroughly with soap and water immediately after handling is complete and before leaving the laboratory.[1][3] Decontaminate all work surfaces.
Storage Plan
-
Conditions: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Recommended storage temperatures can vary, so consult the supplier's specific instructions (e.g., 4°C or room temperature).[2]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
Disposal Plan
-
Waste Chemical: All waste containing Homocysteine thiolactone must be treated as hazardous waste. Dispose of the substance in accordance with all applicable federal, state, and local regulations.[1][2]
-
Contaminated Materials: Any PPE, labware, or other materials that come into contact with the chemical should be collected in a designated, sealed hazardous waste container for proper disposal.[1]
-
Containers: Do not reuse empty containers. They should be disposed of as unused product.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Spill Response
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don appropriate PPE before attempting to clean the spill.[2]
-
Contain: Prevent further spread of the spill if it is safe to do so.[1]
-
Clean-up: For a solid spill, carefully sweep or vacuum the material, avoiding dust creation, and place it into a labeled container for hazardous waste disposal.[1][3]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water and drink plenty of water.[2][4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Safe Handling Workflow Diagram
The following diagram illustrates the procedural flow for safely handling Homocysteine thiolactone, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Homocysteine Thiolactone.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
